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  • Product: Benzene, 2-fluoroethoxy-
  • CAS: 405-97-0

Core Science & Biosynthesis

Foundational

"Benzene, 2-fluoroethoxy-" physical properties

An In-depth Technical Guide to the Physical Properties of Benzene, 2-fluoroethoxy- Abstract This technical guide provides a comprehensive overview of the core physical properties of Benzene, 2-fluoroethoxy- (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Benzene, 2-fluoroethoxy-

Abstract

This technical guide provides a comprehensive overview of the core physical properties of Benzene, 2-fluoroethoxy- (also known as 2-fluoroethoxybenzene), a fluorinated aromatic ether of interest in medicinal chemistry and materials science. The incorporation of a fluoroethoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making a thorough understanding of its fundamental physical characteristics essential for its application. This document details properties such as molecular weight, boiling point, and solubility. Furthermore, it presents detailed, field-proven experimental protocols for the determination of these properties, including boiling point, melting point, density, and refractive index. The guide is structured to provide both quick reference data and in-depth methodological insights for researchers, scientists, and drug development professionals.

Introduction

Benzene, 2-fluoroethoxy-, with the chemical formula C₈H₉FO, is an organic compound featuring a benzene ring attached to a 2-fluoroethoxy group through an ether linkage.[1] The presence of the fluorine atom, the most electronegative element, imparts unique electronic properties to the molecule. Fluorinated organic compounds are of significant interest in pharmaceutical and agrochemical research as the introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate bioavailability.[2] An accurate characterization of the physical properties of Benzene, 2-fluoroethoxy- is the foundational step for its use as a solvent, a synthetic intermediate, or a building block in the rational design of more complex molecules.[3]

This guide serves as a practical resource, consolidating key physical data and outlining the experimental methodologies required for their validation. The protocols described are designed to be self-validating systems, ensuring data integrity and reproducibility.

Core Physical Properties

The fundamental physical properties of Benzene, 2-fluoroethoxy- are summarized in the table below. These values are critical for predicting its behavior in various chemical and physical processes.

PropertyValueSource
IUPAC Name 2-fluoroethoxybenzenePubChem[1]
CAS Number 405-97-0PubChem[1]
Molecular Formula C₈H₉FOPubChem[1]
Molecular Weight 140.15 g/mol PubChem[1]
XLogP3 2.2PubChem[1]
Polar Surface Area 9.2 ŲPubChem[1]
Rotatable Bond Count 2PubChem[1]

Experimental Determination of Physical Properties

The following sections provide step-by-step protocols for the precise measurement of the key physical properties of liquid compounds like Benzene, 2-fluoroethoxy-.

Boiling Point Determination (Micro-Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] For small sample volumes, the micro-reflux method using a Thiele tube or a melting point apparatus is highly effective.[5][6]

Principle: A small, inverted capillary tube traps the vapor of the heated liquid. When the liquid's temperature reaches its boiling point, a rapid and continuous stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary corresponds to the boiling point.[5]

Experimental Protocol:

  • Sample Preparation: Place a few milliliters of Benzene, 2-fluoroethoxy- into a small test tube.

  • Capillary Insertion: Take a capillary tube sealed at one end and place it, open end down, into the test tube containing the liquid.

  • Apparatus Setup: Secure the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in an oil bath (e.g., a Thiele tube) or place it in a melting point apparatus.[5][7]

  • Heating Rate: Heat the bath gradually, at a rate of approximately 2-3°C per minute, while stirring to ensure even heat distribution.[5]

  • Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary tube.

  • Recording the Boiling Point: Stop heating once a continuous stream of bubbles is observed. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point.[5] Record this temperature.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure A Sample in Test Tube B Inverted Capillary A->B insert C Thermometer A->C attach D Heating Bath (Oil or Apparatus) C->D immerse E Heat Bath (~2-3°C/min) D->E F Observe Continuous Bubble Stream E->F G Stop Heating F->G H Liquid Enters Capillary G->H I Record Temperature H->I

Caption: Workflow for Micro-Capillary Boiling Point Determination.

Melting Point Determination

Should Benzene, 2-fluoroethoxy- be a solid at room temperature or for determining its freezing point, the melting point provides a crucial indicator of purity. Pure compounds typically exhibit a sharp melting range of 1-2°C.[8][9] Impurities tend to lower and broaden this range.[10]

Principle: A small, powdered sample in a capillary tube is heated at a controlled rate. The melting range is the span between the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.[8][11]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, gently pulverize with a mortar and pestle.[11][12]

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface or drop it down a long tube to pack the solid into the sealed end to a height of 2-3 mm.[8][11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[12]

  • Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[11] For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[8][11]

  • Recording the Melting Range:

    • Record the temperature (T1) when the first droplet of liquid is visible.[11]

    • Record the temperature (T2) when the entire sample has completely melted into a transparent liquid.[11]

    • The melting range is T1 - T2.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry & Pulverize Sample B Load Capillary (2-3 mm) A->B C Insert into Apparatus B->C D Heat Rapidly to ~T_m - 20°C C->D E Heat Slowly (1-2°C/min) D->E F Observe First Liquid Drop (T1) E->F G Observe Complete Liquefaction (T2) F->G H Record Range T1 - T2 G->H

Caption: Workflow for Capillary Melting Point Determination.

Density Measurement

Density (mass per unit volume) is a fundamental physical property. A straightforward and common method involves using a graduated cylinder and an electronic balance.[13] For higher precision, a pycnometer is recommended.[14]

Principle: The density is calculated by dividing the measured mass of a sample by its precisely measured volume.[15][16]

Experimental Protocol:

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare it or record its mass (m₁).[13]

  • Volume Measurement: Carefully add a specific volume of Benzene, 2-fluoroethoxy- (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[13]

  • Mass of Cylinder and Liquid: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).[13]

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁

    • Calculate the density (ρ): ρ = m_liquid / Volume

  • Repeatability: Repeat the measurement two more times and calculate the average density to improve accuracy.[13]

Density_Measurement A Weigh Dry Graduated Cylinder (m1) B Add Known Volume of Liquid (V) A->B C Weigh Cylinder + Liquid (m2) B->C D Calculate Mass: m_liquid = m2 - m1 C->D E Calculate Density: ρ = m_liquid / V D->E F Repeat 3x and Average E->F

Caption: Workflow for Density Measurement by Mass and Volume.

Refractive Index Measurement

The refractive index (n) is the ratio of the velocity of light in a vacuum to its velocity in the substance. It is a characteristic property that is dependent on temperature and the wavelength of light.[17] It is typically measured at 20°C using the sodium D-line (589 nm), denoted as nD²⁰.[17]

Principle: An Abbe refractometer measures the critical angle of a liquid sample, which is the angle of incidence beyond which total internal reflection occurs. This angle is directly related to the refractive index of the liquid.[17][18]

Experimental Protocol:

  • Instrument Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.

  • Sample Application: Open the prism of the Abbe refractometer and place a few drops of Benzene, 2-fluoroethoxy- onto the lower prism surface.

  • Prism Closure: Close the prisms firmly.

  • Light Adjustment: Switch on the light source and adjust the mirror to maximize the illumination of the field of view.

  • Focusing: Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • Sharpening the Boundary: Turn the chromaticity compensator to eliminate any color fringe at the boundary, making the dividing line sharp and achromatic.

  • Measurement: Adjust the fine control knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.

  • Reading the Value: Press the "read" button or look at the built-in scale to obtain the refractive index value. Record the temperature.

Refractive_Index_Measurement A Calibrate Refractometer with Standard B Apply 2-3 Drops of Sample to Prism A->B C Close Prisms and Illuminate B->C D Adjust for Sharp Light/Dark Boundary C->D E Use Compensator to Remove Color Fringe D->E F Center Boundary on Crosshairs E->F G Read Refractive Index and Temperature F->G

Caption: Workflow for Refractive Index Measurement.

Spectroscopic and Structural Characterization

While not physical properties in the classical sense, spectroscopic data are vital for confirming the identity and purity of the compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Benzene, 2-fluoroethoxy- is expected to show distinct signals. The aromatic protons on the benzene ring would typically appear in the δ 6.8-7.5 ppm region.[19] The two methylene groups (-CH₂-) will be split by each other and by the adjacent fluorine atom. The -O-CH₂- protons would likely appear around δ 4.0-4.5 ppm, while the -CH₂-F protons would be further downfield and show characteristic splitting due to coupling with fluorine.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for the aromatic carbons and the two aliphatic carbons of the fluoroethoxy group. The carbon bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by C-O-C stretching vibrations for the ether linkage (typically in the 1050-1250 cm⁻¹ region) and C-F stretching vibrations. Aromatic C-H and C=C stretching bands would also be prominent.

Solubility Characteristics

The solubility of a compound is critical for its application in synthesis, formulation, and biological assays.

  • Water Solubility: Ethers can act as hydrogen bond acceptors via their oxygen atom, allowing for some solubility in water.[20][21] However, the presence of the hydrophobic benzene ring and the increase in the hydrocarbon portion of the molecule suggest that Benzene, 2-fluoroethoxy- will have limited solubility in water.[20][22] Generally, the solubility of ethers in water decreases as the number of carbon atoms increases.[22]

  • Organic Solvents: Ethers are typically miscible with a wide range of common organic solvents.[23] Benzene, 2-fluoroethoxy- is expected to be readily soluble in solvents like alcohols, acetone, benzene, diethyl ether, and chlorinated hydrocarbons.[20][22]

Safety Considerations

As a standard practice in handling any chemical compound, appropriate safety measures must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8][24]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[25][26]

  • Handling: Avoid contact with skin and eyes.[27] In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.[25]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[24]

Conclusion

This guide has detailed the essential physical properties of Benzene, 2-fluoroethoxy- and provided robust, step-by-step protocols for their experimental determination. An understanding of these properties—boiling point, melting point, density, refractive index, and solubility—is indispensable for the effective and safe utilization of this fluorinated ether in research and development. The methodologies and data presented herein serve as a critical resource for scientists, enabling accurate characterization and facilitating the compound's application in the synthesis of novel chemical entities.

References

  • Physical Properties of Ether. (2023, January 22). Chemistry LibreTexts. [Link]

  • Ethers. Chemistry | Research Starters - EBSCO. [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu. [Link]

  • BOILING POINT DETERMINATION. University of Calgary. [Link]

  • FINDING DENSITY OF LIQUID USING A METER RULE. Burdwan University. [Link]

  • Experiment 1: Melting-point Determinations. Athabasca University. [Link]

  • Determination of boiling point. SlideShare. [Link]

  • Determination of Boiling Points. University of Missouri–St. Louis. [Link]

  • Experiment 4: Refractive Index. Athabasca University. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Are ethers soluble in water class 12 chemistry CBSE. (2024, July 2). Vedantu. [Link]

  • Determination of Refractive Index. University of Oxford. [Link]

  • The Density of Liquids and Solids (Experiment). (2026, February 26). Chemistry LibreTexts. [Link]

  • Chemical Properties of Benzene, (2-fluoroethyl)- (CAS 458-87-7). Cheméo. [Link]

  • DETERMINATION OF THE REFRACTIVE INDEX OF GLASS. Warsaw University of Technology. [Link]

  • Melting point determination. (2026, March 3). Royal Society of Chemistry. [Link]

  • Experiment to calculate the refractive index of glass. Academia.edu. [Link]

  • Experiment No. 1 Liquid Density. Scribd. [Link]

  • Benzene, 2-fluoroethoxy-. PubChem. [Link]

  • Liquid Density Experiments. Home Science Tools. [Link]

  • Experimental determination of the refractive index of a glass prism. (2024, May 26). YouTube. [Link]

  • Determining the density of solids and liquids. The Lab Activity. (2024, August 8). YouTube. [Link]

  • (Fluoromethoxy)benzene. PubChem. [Link]

  • Ether water solubility and flash point. ResearchGate. [Link]

  • Physical Properties of Ethers. (2020, May 30). Chemistry LibreTexts. [Link]

  • Synthesis of 3-fluoro-ethoxy benzene. PrepChem.com. [Link]

  • The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
  • Supporting Information - General Information and Starting Materials. Rsc.org. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [Link]

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. [Link]

  • Preparation of 2-fluoronitrobenzene.
  • Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. [Link]

  • Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis, Structure, and Analysis of 2-Fluoroethoxybenzene

Introduction In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for modulating physicochemical and biological properties.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for modulating physicochemical and biological properties.[1][2] The unique electronic characteristics of the fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated synthons highly valuable. 2-Fluoroethoxybenzene (CAS No. 405-97-0) is a key exemplar of a simple fluorinated aromatic ether, serving as a fundamental building block and a model compound for analytical studies.[3]

This technical guide provides a comprehensive overview of 2-fluoroethoxybenzene, designed for researchers, chemists, and drug development professionals. Moving beyond a simple data sheet, this document elucidates the causality behind methodological choices, offering field-proven insights into its synthesis, purification, and detailed structural analysis. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC)—presenting not just the data, but the logic behind its interpretation. Every protocol herein is designed as a self-validating system, ensuring scientific rigor and reproducibility.

Molecular Structure and Physicochemical Properties

2-Fluoroethoxybenzene is an aromatic compound characterized by a phenyl group linked via an ether bond to a 2-fluoroethyl group.[3] This structure imparts a unique combination of aromatic character and aliphatic fluorination.

The key physicochemical properties, computed and aggregated from authoritative databases, are summarized below for rapid reference.

PropertyValueSource
IUPAC Name 2-fluoroethoxybenzenePubChem[3]
CAS Number 405-97-0PubChem[3]
Molecular Formula C₈H₉FOPubChem[3]
Molecular Weight 140.15 g/mol PubChem[3]
Canonical SMILES C1=CC=C(C=C1)OCCFPubChem[3]
InChIKey AYKJNUKVVLAVFJ-UHFFFAOYSA-NPubChem[3]
Synonyms Benzene, 2-fluoroethoxy-; 2-phenoxy-1-fluoroethanePubChem[3]

Synthesis and Purification

A robust and scalable synthesis is critical for the reliable supply of any chemical intermediate. For 2-fluoroethoxybenzene, the Williamson ether synthesis stands out as the most logical and field-proven approach due to its high efficiency, operational simplicity, and the ready availability of starting materials.

Synthesis Pathway: The Williamson Ether Synthesis

This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. The choice of a non-nucleophilic base is crucial to prevent side reactions with the alkyl halide. Potassium carbonate is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate phenol without promoting elimination reactions of the fluoroethyl halide.

Synthesis_Workflow phenol Phenol reaction + phenol->reaction reagent 1-Bromo-2-fluoroethane reagent->reaction product 2-Fluoroethoxybenzene reaction->product K₂CO₃, Acetone Reflux GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column GC Column (Separation) Injector->Column Carrier Gas (He) IonSource Ion Source (Electron Ionization) Column->IonSource Eluent MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Sources

Foundational

Synthesis of 2-Fluoroethoxybenzene from 2-Fluoroethanol: A Technical Guide

Mechanistic Rationale & Strategic Overview The incorporation of the 2-fluoroethoxy motif into aromatic systems is a cornerstone transformation in medicinal chemistry and radiotracer development (e.g., 18 F-PET imaging ag...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

The incorporation of the 2-fluoroethoxy motif into aromatic systems is a cornerstone transformation in medicinal chemistry and radiotracer development (e.g., 18 F-PET imaging agents)[1]. The highly electronegative fluorine atom modulates the lipophilicity and metabolic stability of the parent phenol, often preventing rapid Phase II glucuronidation.

From a synthetic standpoint, the direct substitution of the hydroxyl group of 2-fluoroethanol by a phenoxide nucleophile is thermodynamically forbidden due to the poor leaving-group ability of the hydroxide ion. Therefore, as a Senior Application Scientist, I approach this synthesis by selecting one of two distinct activation paradigms:

  • In Situ Activation (The Mitsunobu Approach): Transient activation of the alcohol via an alkoxyphosphonium intermediate.

  • Ex Situ Activation (The Tosylation/Alkylation Approach): Conversion of the alcohol into a stable, isolable sulfonate ester prior to etherification[2].

Both methodologies possess unique kinetic profiles, scalability metrics, and byproduct streams. This guide dissects both self-validating workflows to ensure reproducible, high-yield synthesis of 2-fluoroethoxybenzene.

Pathway A: Direct Etherification via Mitsunobu Reaction

The Mitsunobu reaction offers a direct, one-pot etherification strategy[1]. It is particularly advantageous when working with sterically hindered phenols or when minimizing the number of synthetic steps is prioritized over atom economy.

Causality of Reagent Selection
  • Triphenylphosphine (PPh 3​ ) & DIAD: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and liquid state at room temperature, which simplifies stoichiometric addition. The reaction is driven thermodynamically by the formation of the extremely stable P=O double bond in triphenylphosphine oxide (Ph 3​ P=O).

  • Temperature Control: The initial formation of the betaine intermediate (PPh 3​

    • DIAD) is highly exothermic. Performing this step at 0 °C suppresses the formation of hydrazine byproducts and prevents the premature decomposition of the active species.

A[label="2-Fluoroethanol\n+ Phenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="PPh3 + DIAD\n(Betaine Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; C[label="Alkoxyphosphonium\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D[label="2-Fluoroethoxybenzene", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B[label=" THF, 0 °C to RT"]; B -> C [label=" Activation"]; C -> D[label=" SN2 Displacement"]; }

Mitsunobu reaction workflow for synthesizing 2-fluoroethoxybenzene.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In an oven-dried, argon-purged flask, dissolve phenol (1.0 eq, 10 mmol), 2-fluoroethanol (1.2 eq, 12 mmol), and PPh 3​ (1.3 eq, 13 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Add DIAD (1.3 eq, 13 mmol) dropwise over 15 minutes via syringe. Validation Check: The solution will temporarily turn yellow upon each drop, fading as the betaine is consumed by the alcohol.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Validation Check: TLC (Hexanes/EtOAc 8:2) should indicate the complete consumption of the phenol (visualized via UV and KMnO 4​ stain).

  • Workup & Purification: Quench with water (20 mL) and extract with EtOAc (3 x 30 mL). Dry the combined organics over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure. Purify via flash column chromatography. Note: Ph 3​ P=O often co-elutes with polar products; using a solvent system of DCM/Hexanes can improve separation.

Pathway B: Ex Situ Activation via Tosylation (Williamson Ether Synthesis)

For large-scale synthesis, the Mitsunobu approach is often bottlenecked by the difficult removal of Ph 3​ P=O. The two-step Williamson ether synthesis circumvents this by utilizing 2-fluoroethyl tosylate as a stable, highly reactive electrophile[3].

Causality of Reagent Selection
  • Tosylation over Mesylation: While mesylates are more reactive, 2-fluoroethyl tosylate is significantly more stable, less volatile, and easier to handle and store[2].

  • Solvent & Base (DMF / K 2​ CO 3​ ): Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This maximizes the rate of the S N​ 2 S O​ -C bond cleavage.

Tosylation A 2-Fluoroethanol B 2-Fluoroethyl Tosylate A->B TsCl, Et3N, DCM D 2-Fluoroethoxybenzene B->D DMF, 80 °C C Phenoxide Anion C->D SN2 Attack

Two-step tosylation and Williamson ether synthesis pathway.

Step-by-Step Protocol (Self-Validating System)

Step 1: Synthesis of 2-Fluoroethyl Tosylate

  • Dissolve 2-fluoroethanol (1.0 eq, 20 mmol) and Et 3​ N (1.5 eq, 30 mmol) in anhydrous DCM (40 mL). Cool to 0 °C.

  • Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq, 22 mmol) in small portions to control the exotherm.

  • Stir at room temperature for 4 hours. Validation Check: TLC should show complete conversion of TsCl to a lower Rf spot.

  • Wash the organic layer sequentially with 1M HCl (to remove excess Et 3​ N), saturated NaHCO 3​ , and brine. Dry and concentrate to yield 2-fluoroethyl tosylate as a stable oil.

Step 2: Alkylation of Phenol

  • Dissolve phenol (1.0 eq, 15 mmol) and 2-fluoroethyl tosylate (1.2 eq, 18 mmol) in anhydrous DMF (50 mL).

  • Add finely powdered K 2​ CO 3​ (2.0 eq, 30 mmol).

  • Heat the suspension to 80 °C for 12 hours.

  • Critical Workup: Cool to room temperature and dilute with water (150 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing it from contaminating the final product.

  • Dry, concentrate, and purify via silica gel chromatography to yield pure 2-fluoroethoxybenzene.

Optimization, Side Reactions & Quality Control

Minimizing Volatile Side-Products

A critical failure point in Pathway B is the base-catalyzed E2 elimination of 2-fluoroethyl tosylate. At elevated temperatures (>90 °C) or in the presence of excessive strong base, the tosylate can undergo elimination to yield vinyl fluoride , a highly volatile and potentially hazardous side-product[4]. This competing pathway drastically reduces the yield of the desired ether. Strict temperature control (max 80 °C) and the use of mild bases like K 2​ CO 3​ (or Cs 2​ CO 3​ for sterically hindered phenols) are mandatory to suppress this side reaction[4].

NMR Self-Validation

To confirm the structural integrity of the synthesized 2-fluoroethoxybenzene, multinuclear NMR is the gold standard[1]:

  • 1 H NMR (CDCl 3​ ): The defining diagnostic signals are the two methylene groups. The −CH2​F protons appear as a distinct doublet of multiplets around δ 4.65 - 4.80 ppm, characterized by a massive geminal fluorine-proton coupling constant ( 2JHF​≈47 Hz). The −OCH2​− protons appear around δ 4.15 - 4.30 ppm with a smaller vicinal coupling ( 3JHF​≈28 Hz).

  • 19 F NMR (CDCl 3​ ): A characteristic multiplet (often a triplet of triplets) will appear around δ -220 to -225 ppm (referenced to CFCl 3​ ), confirming the presence of the terminal aliphatic fluorine[1].

Quantitative Method Comparison

To assist in workflow selection, the quantitative metrics of both methodologies are summarized below:

ParameterPathway A (Mitsunobu)Pathway B (Tosylation + Alkylation)
Typical Overall Yield 70 - 85%60 - 75% (over 2 steps)
Atom Economy Low (Generates Ph 3​ P=O, DIAD-H 2​ )Moderate (Generates TsOH salts)
Scalability Poor to Moderate (Purification bottleneck)Excellent (Highly scalable, easy workup)
Total Reaction Time 12 - 16 hours16 - 24 hours (Combined)
Primary Side Reactions Hydrazine byproduct formationE2 Elimination (Vinyl fluoride)[4]
Best Suited For Complex, sterically hindered phenolsLarge-scale, unhindered phenol alkylation

References

  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products Source: National Institutes of Health (PMC) URL:[Link][4]

  • Synthesis and Biological Evaluation of 18F-Labeled Fluoroethoxy Tryptophan Analogues as Potential PET Tumor Imaging Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3]

  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo Source: RSC Advances (Royal Society of Chemistry) URL:[Link][2]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of (2-Fluoroethoxy)benzene

Executive Summary In contemporary medicinal chemistry and radiopharmaceutical development, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics and target affinity. (2-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and radiopharmaceutical development, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics and target affinity. (2-Fluoroethoxy)benzene , identified by the CAS Number 405-97-0 [1], serves as a critical structural motif and synthetic intermediate. This whitepaper provides an in-depth technical analysis of (2-fluoroethoxy)benzene, detailing its physicochemical properties, its mechanistic utility as a bioisostere, and self-validating experimental protocols for its synthesis. Furthermore, we explore its pivotal role as a reference standard and precursor in the development of 18F -labeled Positron Emission Tomography (PET) imaging agents.

Chemical Identity & Physicochemical Profiling

The 2-fluoroethoxy group (–OCH 2​ CH 2​ F) is frequently utilized to replace standard methoxy or ethoxy ethers. The highly electronegative fluorine atom exerts a strong inductive effect ( −I ), which alters the electron density of the adjacent oxygen atom, thereby influencing the overall lipophilicity and metabolic stability of the molecule.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name (2-fluoroethoxy)benzene
CAS Registry Number 405-97-0
Molecular Formula C 8​ H 9​ FO
Molecular Weight 140.15 g/mol
Exact Mass 140.0637 Da
Topological Polar Surface Area (TPSA) 9.23 Ų
Appearance Colorless to pale yellow liquid
19F NMR Chemical Shift -223 ppm (in CDCl 3​ )

Data corroborated by the National Institute of Standards and Technology (NIST) WebBook [1] and chemical registry databases [2].

Mechanistic Utility: The "Fluorine Effect" in Drug Design

As a Senior Application Scientist, understanding the causality behind structural modifications is paramount. The substitution of a standard ethoxy group with a 2-fluoroethoxy moiety is rarely arbitrary; it is a calculated bioisosteric replacement designed to overcome specific pharmacokinetic liabilities.

Metabolic Shielding and CYP450 Resistance

Standard alkyl ethers are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative cleavage (O-dealkylation). The enzyme abstracts a hydrogen atom from the carbon adjacent to the oxygen, forming an unstable hemiacetal that rapidly collapses into a phenol and an aldehyde, leading to rapid drug clearance.

By introducing a fluorine atom at the terminal carbon (forming a 2-fluoroethoxy group), the strong C–F bond (approx. 116 kcal/mol) and the electron-withdrawing nature of fluorine deactivate the adjacent C–H bonds toward oxidative insertion. This steric and electronic shielding significantly prolongs the biological half-life of the pharmacophore.

Fig 1: Comparative metabolic pathways demonstrating CYP450 resistance of the 2-fluoroethoxy group.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We outline two distinct pathways to synthesize (2-fluoroethoxy)benzene, each selected based on precursor availability and scale requirements.

Protocol A: Williamson Ether Synthesis (Nucleophilic Substitution)

Causality: Phenol is weakly acidic (pKa 10). Potassium carbonate (K 2​ CO 3​ ) is utilized as a mild base to selectively deprotonate the phenol without hydrolyzing the alkyl halide. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the S N​ 2 substitution on 1-bromo-2-fluoroethane.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Phenol (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K 2​ CO 3​ (1.5 eq) and stir at room temperature for 30 minutes. Visual cue: The mixture will slightly change color as the phenoxide forms.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.2 eq) dropwise to prevent localized exothermic spikes.

  • Reaction: Heat the mixture to 70°C for 4–6 hours under an argon atmosphere.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the UV-active phenol spot indicates reaction completion.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Deoxofluorination of 2-Phenoxyethanol

Causality: DAST (Diethylaminosulfur trifluoride) is a powerful nucleophilic fluorinating agent. The reaction must be initiated at -78°C because DAST is highly reactive; elevated temperatures can lead to the elimination of the hydroxyl group, forming unwanted vinyl ether side-products. Dichloromethane (CH 2​ Cl 2​ ) is utilized as a non-coordinating, anhydrous solvent to stabilize the intermediates.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-phenoxyethanol (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.2 M) under a strict argon atmosphere.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78°C.

  • Fluorination: Slowly add DAST (1.1 eq) dropwise. Mechanistic note: The low temperature controls the exothermic formation of the alkoxyaminosulfur difluoride intermediate.

  • Reaction: Allow the mixture to slowly warm to room temperature over 2 hours, facilitating the S N​ 2 displacement of the leaving group by the fluoride ion.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NaHCO 3​ and analyze via GC-MS. The target mass ( m/z 140.1) should present as the base peak.

  • Workup: Carefully quench the bulk reaction by pouring it into ice-cold saturated NaHCO 3​ (Caution: Vigorous CO 2​ gas evolution will occur).

  • Isolation: Extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate.

Synthesis A Phenol B 1-Bromo-2-fluoroethane + K2CO3 / DMF (Heat) A->B Williamson Ether Synthesis E (2-fluoroethoxy)benzene CAS: 405-97-0 B->E C 2-Phenoxyethanol D DAST or Deoxofluor CH2Cl2 (-78°C to RT) C->D Deoxofluorination D->E

Fig 2: Synthetic workflow logic for (2-fluoroethoxy)benzene via Williamson S N​ 2 and Deoxofluorination.

Applications in PET Radiochemistry

Beyond its use as a stable bioisostere, the 2-fluoroethoxybenzene motif is a critical scaffold in the synthesis of 18F -labeled radiotracers for Positron Emission Tomography (PET) [3].

Because the 18F isotope has a short half-life ( t1/2​≈109.7 minutes), radiotracers must be synthesized rapidly. The standard approach involves synthesizing a tosylate or mesylate precursor of the ethoxybenzene derivative. This precursor is then subjected to a rapid nucleophilic aliphatic substitution using cyclotron-produced [18F]F− (typically activated with Kryptofix 2.22 and K 2​ CO 3​ in acetonitrile at 90°C).

Clinical Examples:

  • Melanoma Imaging: Derivatives containing the 2-fluoroethoxy motif, such as 18F -PFPN, have been developed to target melanin with high affinity, outperforming traditional 18F -FDG PET in identifying primary malignant melanomas and distant metastases due to lower background uptake [3].

  • Sigma-1 Receptor Imaging: Compounds like [18F]FEt-PPZ utilize the fluoroethoxybenzene scaffold to achieve high specific binding to σ1​ receptors in tumor cells, demonstrating the versatility of this chemical moiety in neuro-oncological imaging [4].

References

  • National Institute of Standards and Technology (NIST). "Benzene, 2-fluoroethoxy-". NIST Chemistry WebBook, SRD 69.[Link]

  • National Institutes of Health (NIH) / PubMed. "A Novel Melanin-Targeted 18F-PFPN Positron Emission Tomography Imaging for Diagnosing Ocular and Orbital Melanoma". Molecular Imaging and Biology. [Link]

  • RSC Publishing. "Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors". RSC Advances.[Link]

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoroethoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoroethoxybenzene is an aromatic ether that holds interest in various fields of chemical research, including medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroethoxybenzene is an aromatic ether that holds interest in various fields of chemical research, including medicinal chemistry and materials science, due to the influence of the fluoroethoxy group on the molecule's electronic and physiological properties. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive analysis of the spectroscopic data of 2-fluoroethoxybenzene, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of predicted values from reliable computational models and established principles of spectroscopic interpretation for analogous structures.

Spectroscopic Analysis

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of 2-fluoroethoxybenzene. Each technique provides a unique piece of the structural puzzle, and their combined interpretation confirms the molecule's identity.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and relative numbers. The predicted ¹H NMR spectrum of 2-fluoroethoxybenzene in CDCl₃ reveals five distinct signals.

Table 1: Predicted ¹H NMR Data for 2-Fluoroethoxybenzene (500 MHz, CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
7.31t2H7.9H-3, H-5
7.00t1H7.4H-4
6.94d2H8.4H-2, H-6
4.73dt2H47.5, 4.1-OCH₂-
4.23dt2H28.5, 4.1-CH₂F

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum (δ 6.9-7.4 ppm) displays signals for the five protons on the benzene ring. The downfield triplet at δ 7.31 ppm corresponds to the two meta-protons (H-3 and H-5), which are chemically equivalent due to free rotation around the C-O bond. The triplet at δ 7.00 ppm is assigned to the para-proton (H-4). The most upfield signal in the aromatic region, a doublet at δ 6.94 ppm, is attributed to the two ortho-protons (H-2 and H-6).

The aliphatic region shows two signals corresponding to the fluoroethoxy group. The signal at δ 4.73 ppm is a doublet of triplets, assigned to the methylene protons adjacent to the oxygen atom (-OCH₂-). The large coupling constant (J = 47.5 Hz) is due to the geminal coupling with the fluorine atom on the adjacent carbon, and the smaller coupling (J = 4.1 Hz) is due to the vicinal coupling with the other methylene protons. The signal at δ 4.23 ppm, also a doublet of triplets, is assigned to the methylene protons attached to the fluorine atom (-CH₂F). The large coupling constant (J = 28.5 Hz) arises from the vicinal coupling to the fluorine atom, and the smaller coupling (J = 4.1 Hz) is from the vicinal coupling to the -OCH₂- protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the presence of fluorine, C-F coupling can be observed, which aids in signal assignment.

Table 2: Predicted ¹³C NMR Data for 2-Fluoroethoxybenzene (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm)Assignment
158.3C-1
129.7C-3, C-5
121.9C-4
114.8C-2, C-6
82.5 (d, ¹JCF ≈ 170 Hz)-CH₂F
67.8 (d, ²JCF ≈ 20 Hz)-OCH₂-

Interpretation of the ¹³C NMR Spectrum:

The aromatic region of the ¹³C NMR spectrum shows four signals, consistent with a monosubstituted benzene ring with free rotation of the substituent. The quaternary carbon atom attached to the oxygen (C-1) is the most deshielded, appearing at δ 158.3 ppm. The signals for the ortho (C-2, C-6) and meta (C-3, C-5) carbons appear at δ 114.8 ppm and δ 129.7 ppm, respectively. The para carbon (C-4) resonates at δ 121.9 ppm.

In the aliphatic region, the carbon atom directly bonded to the fluorine (-CH₂F) is expected to appear as a doublet due to one-bond C-F coupling (¹JCF), predicted around δ 82.5 ppm with a large coupling constant of approximately 170 Hz. The carbon atom adjacent to the oxygen (-OCH₂-) is also expected to be a doublet due to two-bond C-F coupling (²JCF), appearing around δ 67.8 ppm with a smaller coupling constant of about 20 Hz.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Fluoroethoxybenzene

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1600, 1500Strong, MediumAromatic C=C stretch
1240StrongAryl-O stretch (asymmetric)
1050StrongC-F stretch
1030StrongAlkyl-O stretch (symmetric)

Interpretation of the IR Spectrum:

The IR spectrum of 2-fluoroethoxybenzene is expected to show characteristic absorption bands for an aryl alkyl ether. The presence of the aromatic ring is confirmed by the C-H stretching vibrations between 3100 and 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1500 cm⁻¹. The aliphatic C-H stretching of the ethoxy group will appear in the 2980-2850 cm⁻¹ region. A strong, characteristic band for the asymmetric C-O stretching of the aryl ether is expected around 1240 cm⁻¹. The C-F stretching vibration typically gives a strong absorption in the 1100-1000 cm⁻¹ region, which in this case is predicted around 1050 cm⁻¹. The symmetric C-O stretching of the alkyl ether portion is expected around 1030 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Major Peaks in the Mass Spectrum of 2-Fluoroethoxybenzene

m/zRelative Abundance (%)Proposed Fragment
14045[M]⁺ (Molecular Ion)
10910[M - CH₂F]⁺
94100[C₆H₅OH]⁺ (Phenol radical cation)
7730[C₆H₅]⁺ (Phenyl cation)
6515[C₅H₅]⁺
4725[CH₂F-O]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of 2-fluoroethoxybenzene is expected to show a molecular ion peak [M]⁺ at m/z 140, corresponding to its molecular weight. A common fragmentation pathway for ethers is the cleavage of the C-O bond. The most abundant peak is predicted to be at m/z 94, which corresponds to the phenol radical cation, formed by the loss of a fluoroethene radical. Another significant fragmentation would be the loss of the CH₂F radical, leading to a fragment at m/z 109. The presence of a phenyl group is indicated by the fragment at m/z 77 (phenyl cation) and its subsequent fragmentation to m/z 65. A fragment at m/z 47 could correspond to the [CH₂F-O]⁺ ion.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data for a compound like 2-fluoroethoxybenzene.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-fluoroethoxybenzene.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Set the spectral width to approximately 16 ppm.

      • Use a 30-degree pulse angle.

      • Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

      • Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Set the spectral width to approximately 240 ppm.

      • Use a 45-degree pulse angle with proton decoupling.

      • Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) to obtain a good spectrum due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum.

    • Determine the multiplicities and coupling constants of the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small drop of liquid 2-fluoroethoxybenzene directly onto the center of the ATR crystal.

  • Instrument Parameters (FT-IR Spectrometer):

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Set the resolution to 4 cm⁻¹.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of 2-fluoroethoxybenzene in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • GC-MS Parameters:

    • GC:

      • Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

      • Set an appropriate temperature program to ensure good separation and peak shape (e.g., start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C).

      • Use helium as the carrier gas at a constant flow rate.

    • MS (Electron Ionization - EI):

      • Set the ionization energy to 70 eV.

      • Scan a mass range from m/z 40 to 400.

      • Set the ion source temperature to approximately 230°C.

  • Data Analysis:

    • Identify the peak in the total ion chromatogram (TIC) corresponding to 2-fluoroethoxybenzene.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions.

Data Interpretation and Structural Elucidation

The collective spectroscopic data provides a robust confirmation of the structure of 2-fluoroethoxybenzene.

  • The ¹H NMR spectrum clearly shows the presence of a monosubstituted benzene ring and a fluoroethoxy group. The specific chemical shifts, multiplicities, and coupling constants are all consistent with the proposed structure, particularly the characteristic doublet of triplets for the methylene protons, which confirms their proximity and coupling to the fluorine atom.

  • The ¹³C NMR spectrum corroborates the presence of six unique carbon environments, as expected for a monosubstituted benzene ring with a two-carbon side chain. The predicted large one-bond and smaller two-bond C-F coupling constants are diagnostic for the fluoroethoxy group.

  • The IR spectrum provides key functional group information, confirming the presence of an aromatic ring, C-H bonds (both aromatic and aliphatic), a C-O ether linkage (specifically an aryl ether), and a C-F bond.

  • The Mass Spectrum shows a molecular ion peak at the correct m/z value for the molecular formula C₈H₉FO, and the fragmentation pattern is consistent with the cleavage of an aryl ether, further supporting the proposed structure.

The convergence of these four distinct spectroscopic techniques provides a self-validating system for the structural elucidation of 2-fluoroethoxybenzene, leaving no ambiguity as to its chemical identity.

Visualization

Caption: Molecular structure of 2-fluoroethoxybenzene.

References

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved from [Link]

Exploratory

Physicochemical Profiling of 2-Fluoroethoxybenzene: A Technical Guide to Solubility Thermodynamics and Metabolic Stability

Executive Summary 2-Fluoroethoxybenzene (CAS: 405-97-0) is a versatile fluorinated aromatic ether utilized extensively as a structural motif in medicinal chemistry, radiochemistry (e.g., 18 F-PET imaging agents), and adv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoroethoxybenzene (CAS: 405-97-0) is a versatile fluorinated aromatic ether utilized extensively as a structural motif in medicinal chemistry, radiochemistry (e.g., 18 F-PET imaging agents), and advanced materials science. The strategic placement of a highly electronegative fluorine atom ortho to an ethoxy group creates a unique physicochemical profile that dictates its behavior in aqueous and organic environments. This whitepaper provides a rigorous, mechanistic analysis of its solubility thermodynamics, chemical stability, and metabolic liabilities, alongside field-validated experimental protocols designed for preclinical drug development and compound profiling.

Physicochemical Profiling & Thermodynamics of Solubility

The solubility profile of 2-fluoroethoxybenzene is governed by the complex interplay between its lipophilic benzene core, the polarizable ether oxygen, and the strongly electron-withdrawing fluorine atom.

  • Lipophilicity and Partitioning (XLogP3 = 2.2): The compound exhibits moderate lipophilicity[1]. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) across the sigma framework, while simultaneously donating electron density via resonance (+R) into the aromatic ring. This delicate electronic balance maintains a partition coefficient (LogP) that is highly suitable for lipid membrane permeation but significantly limits its aqueous solubility.

  • Topological Polar Surface Area (TPSA = 9.2 Ų): Featuring a remarkably low TPSA, the molecule lacks hydrogen bond donors entirely and possesses only two weak hydrogen bond acceptors (the ether oxygen and the fluorine atom)[1]. This structural reality results in poor hydration capacity in aqueous media, driving the compound to partition favorably into organic solvents such as DMSO, ethanol, and dichloromethane.

  • Solvation Thermodynamics: In aqueous physiological environments (pH 7.4), the dissolution of 2-fluoroethoxybenzene is entropically unfavorable. The hydrophobic aromatic core forces the surrounding water molecules to form highly ordered, rigid clathrate structures. Consequently, achieving therapeutic concentrations in vivo often requires the use of cosolvents, lipid formulations, or surfactants (e.g., Tween-80) to overcome this thermodynamic barrier.

Quantitative Data Summary
PropertyValueCausality / Impact on Development
Molecular Weight 140.15 g/mol [1]Low molecular weight favors rapid diffusion and high ligand efficiency.
XLogP3 2.2[1]Strongly favors organic partitioning; necessitates formulation for aqueous delivery.
TPSA 9.2 Ų[1]Excellent membrane permeability; predicts high blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 2[1]Limits aqueous solvation capacity; relies heavily on dipole-dipole interactions.
Boiling Point ~174.6 °C[2]Indicates moderate volatility; requires tightly sealed, temperature-controlled storage[3].

Chemical and Metabolic Stability

Understanding the degradation pathways of 2-fluoroethoxybenzene is critical for mitigating liabilities during lead optimization and formulation.

  • C-F Bond Stability: The carbon-fluorine bond is one of the most robust linkages in organic chemistry, boasting a bond dissociation energy of approximately 485 kJ/mol. The extreme electronegativity of fluorine pulls the bonding electrons tightly toward its nucleus, creating a highly polarized, short, and sterically shielded bond. This renders the aromatic ring highly resistant to oxidative metabolism at the ortho position, effectively blocking rapid hepatic clearance at that site.

  • Ether Cleavage (O-Dealkylation): The primary metabolic weak point of 2-fluoroethoxybenzene is the ethoxy ether linkage. In biological systems, Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) catalyze the α -hydroxylation of the ethoxy group. Because the α -carbon is sterically accessible to the heme iron in the CYP450 active site, an oxygen atom is inserted to form an unstable hemiacetal intermediate. This intermediate rapidly collapses, resulting in O-dealkylation to yield 2-fluorophenol and acetaldehyde.

  • Chemical Stability: In vitro, the compound is highly stable under neutral and mildly basic conditions[3]. However, under strongly acidic conditions (e.g., concentrated HBr or HI) combined with elevated temperatures, the ether bond can undergo protolytic cleavage.

CYP450_Metabolism A 2-Fluoroethoxybenzene B CYP450 Enzymes (CYP2D6 / CYP3A4) A->B Hepatic Clearance C α-Carbon Hydroxylation B->C [O] insertion D Unstable Hemiacetal Intermediate C->D Rearrangement E 2-Fluorophenol + Acetaldehyde D->E O-Dealkylation (Cleavage)

CYP450-mediated O-dealkylation pathway of 2-fluoroethoxybenzene.

Experimental Protocols for Profiling

To empirically validate the theoretical properties discussed above, the following self-validating protocols are standard practice in preclinical screening.

Protocol A: Kinetic Aqueous Solubility Assay (HPLC-UV)

Objective: Determine the maximum kinetic solubility in Phosphate Buffered Saline (PBS) at pH 7.4. Causality & Rationale: Kinetic solubility mimics the exact conditions of biological assays where compounds are spiked from organic stocks into aqueous buffers, providing a more biologically relevant metric than thermodynamic (powder) solubility.

  • Stock Preparation: Prepare a 10 mM stock solution of 2-fluoroethoxybenzene in 100% anhydrous DMSO. Reasoning: DMSO ensures complete initial solvation of the lipophilic compound.

  • Spiking: Add 5 µL of the DMSO stock to 495 µL of PBS (pH 7.4) in a 96-well deep-well plate to achieve a final concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and incubate at 37°C for 24 hours on a microplate shaker at 300 rpm. Reasoning: 24 hours allows sufficient time for supersaturated solutions to precipitate, reaching a kinetic equilibrium.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate. Centrifuge at 3000 x g for 10 minutes to separate the soluble fraction from any micro-precipitates.

  • Quantification: Analyze the filtrate via HPLC-UV (detection at ~270 nm) against a standard curve prepared in 50% Acetonitrile/50% Water.

  • System Validation: Include a highly soluble control (e.g., Propranolol) and a poorly soluble control (e.g., Amiodarone) in parallel wells to validate the assay's dynamic range and ensure filter integrity.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) driven by CYP450 O-dealkylation. Causality & Rationale: Liver microsomes contain the full complement of CYP450 enzymes. Quenching with cold acetonitrile immediately halts enzymatic activity and precipitates proteins, ensuring accurate time-course snapshots of metabolism.

  • Reaction Mixture: Combine 0.5 mg/mL human or rat liver microsomes with 1 µM 2-fluoroethoxybenzene in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the essential electron-donating cofactor for CYP450 enzymes).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the depletion of the parent compound (2-fluoroethoxybenzene) and the appearance of the primary metabolite (2-fluorophenol).

  • Data Extraction: Plot the natural log of the remaining parent percentage versus time. The slope represents the elimination rate constant ( k ), from which t1/2​=0.693/k and CLint​ are mathematically derived.

Experimental_Workflow A 2-Fluoroethoxybenzene Stock (10 mM in DMSO) B Parallel Profiling Assays A->B C Kinetic Aqueous Solubility (PBS, pH 7.4, 24h) B->C D Metabolic Stability (Rat/Human Microsomes, 60 min) B->D E LC-MS/MS & HPLC-UV Quantification C->E Filtrate analysis D->E Quenched supernatant F Thermodynamic & Kinetic Parameter Extraction E->F Data Integration

High-throughput experimental workflow for solubility and metabolic stability profiling.

References

  • Benzene, 2-fluoroethoxy- | CID 136254 - PubChem . National Center for Biotechnology Information. Available at:[Link][1]

  • 1-Ethoxy-2-fluorobenzene | 451-80-9 Properties . Sigma-Aldrich. Available at:[Link][2]

Sources

Foundational

Discovery and History of Fluorinated Benzene Derivatives: From the Balz-Schiemann Reaction to Modern Transition-Metal Catalysis

Executive Summary: The Fluorine Imperative in Molecular Design The incorporation of fluorine into aromatic scaffolds represents one of the most profound structural interventions in modern medicinal chemistry and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Imperative in Molecular Design

The incorporation of fluorine into aromatic scaffolds represents one of the most profound structural interventions in modern medicinal chemistry and agrochemical development. Because elemental fluorine ( F2​ ) is violently reactive and unselective, the history of fluorinated benzene derivatives is defined by the quest for controlled, selective, and scalable carbon-fluorine (C–F) bond-forming methodologies.

From the foundational discovery of the Balz-Schiemann reaction in 1927 to the sophisticated palladium-catalyzed cross-coupling protocols of the 21st century, the ability to precisely install fluorine has revolutionized drug discovery. As of 2025, nearly 50% of all newly approved small-molecule therapeutics by the FDA contain at least one fluorine atom[1]. This technical guide dissects the historical milestones, physicochemical causality, and modern experimental protocols governing the synthesis of fluorinated benzenes.

Physicochemical Rationale: Why Fluorinate?

In drug development, replacing a hydrogen atom or a hydroxyl group with a fluorine atom is rarely a random screening tactic; it is a calculated structural optimization strategy. The causality behind this "fluorine scan" lies in the unique physicochemical properties of the atom[2][3].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically clear xenobiotics by oxidizing electron-rich aromatic rings. The C–F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to oxidative cleavage. Placing a fluorine atom at a metabolically labile para-position effectively blocks this degradation pathway, increasing the drug's half-life[4][5].

  • Bioisosterism & Steric Tolerance: Fluorine is the second smallest substituent after hydrogen. Its van der Waals radius allows it to mimic hydrogen or hydroxyl groups without introducing significant steric clashes within a protein's binding pocket[4].

  • Lipophilicity Tuning (LogP): Fluorination of an aromatic ring generally increases lipophilicity, which enhances passive membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS) therapeutics[5].

Table 1: Comparative Physicochemical Data for Bioisosteric Replacement
PropertyHydrogen (-H)Fluorine (-F)Oxygen (-OH)Chlorine (-Cl)
Van der Waals Radius (Å) 1.201.471.521.75
Pauling Electronegativity 2.14.03.53.0
Typical C-X Bond Length (Å) 1.091.351.431.77
C-X Bond Dissociation Energy (kcal/mol) ~98~116~85~81

Historical Foundation: The Balz-Schiemann Reaction (1927)

Prior to 1927, synthesizing fluorobenzene was a hazardous and low-yielding endeavor due to the uncontrollable nature of direct fluorination. German chemists Günther Balz and Günther Schiemann revolutionized the field by introducing a controlled, two-step heterolytic pathway leveraging diazonium chemistry[6][7].

The Causality of the Reagent Choice

The genius of the Balz-Schiemann reaction lies in the use of tetrafluoroboric acid ( HBF4​ ). Traditional diazonium halides (like chlorides) are highly unstable and prone to explosive decomposition. By exchanging the counterion to tetrafluoroborate ( BF4−​ ), the resulting salt becomes thermally stable enough to be isolated at room temperature[8].

Upon controlled heating, the BF4−​ anion serves a dual purpose: it acts as a non-nucleophilic stabilizing environment until activation, and upon thermal decomposition, it provides an in situ nucleophilic fluoride source, cleanly releasing nitrogen gas ( N2​ ) and boron trifluoride ( BF3​ ) as byproducts[8][9].

BS_Mechanism A Primary Aromatic Amine (Ar-NH2) B Diazotization (NaNO2, HBF4, 0°C) A->B C Diazonium Tetrafluoroborate (Ar-N2+ BF4-) B->C D Thermal Activation (Δ, >60°C) C->D E Aryl Cation Intermediate [Ar+] D->E -N2 F Aryl Fluoride (Ar-F) + N2↑ + BF3 E->F +F- (from BF4-)

Caption: Balz-Schiemann reaction mechanism via diazonium tetrafluoroborate thermal decomposition.

Protocol 1: Modern Continuous-Flow Balz-Schiemann Synthesis

Scientific Rationale: Batch scaling of diazonium salts poses severe explosion hazards due to exothermic runaway. Modern industrial applications utilize continuous-flow reactors to ensure a minimal steady-state accumulation of the energetic intermediate, drastically improving safety and yield[10][11].

Self-Validating Step-by-Step Methodology:

  • Precursor Preparation: Prepare two separate feed solutions. Solution A: Aniline derivative dissolved in aqueous HBF4​ . Solution B: Aqueous NaNO2​ .

  • Flow Diazotization: Pump Solutions A and B into a T-mixer maintained at 10 °C with a residence time of 10 minutes.

    • Validation Check: The effluent should turn pale yellow, indicating the formation of the diazonium salt without nitrogen gas evolution (bubbling indicates premature decomposition).

  • Thermal Decomposition: Route the continuous stream directly into a heated residence coil set to 60–90 °C (depending on substrate electronics) with a residence time of ~5 to 10 seconds[10][12].

  • In-Line Quenching & Phase Separation: Direct the output into a biphasic mixture of water and an organic extraction solvent (e.g., chlorobenzene or hexane) to immediately hydrolyze the reactive BF3​ byproduct into boric acid and HF[8][12].

  • Quality Control: Analyze the organic layer via 19F NMR using fluorobenzene as an internal standard. A sharp singlet (typically between -100 and -120 ppm) confirms successful C–F bond formation.

Modern Synthetic Paradigms: Transition-Metal Catalyzed Fluorination

While the Balz-Schiemann reaction is historically significant, it is limited by the requirement of an amine precursor and harsh thermal conditions that many complex drug scaffolds cannot survive. The holy grail of organofluorine chemistry was the transition-metal-catalyzed cross-coupling of aryl halides/pseudohalides with a fluoride source[13].

The Reductive Elimination Bottleneck

For decades, Palladium-catalyzed fluorination failed. The causality lies in the fundamental organometallic steps. While oxidative addition of an aryl halide to Pd(0) is facile, the subsequent reductive elimination of the Ar–F bond from the Pd(II) intermediate is thermodynamically and kinetically disfavored. The highly electronegative fluorine atom forms a very strong, ionic-like bond with Palladium, making the transition state for C–F coupling exceptionally high[14].

The Buchwald Breakthrough (BrettPhos)

Stephen Buchwald's group solved this by designing highly specialized, bulky biaryl monophosphine ligands, most notably BrettPhos [14][15][16].

  • Mechanistic Causality: The massive steric bulk of the di-tert-butyl groups and the biaryl backbone forces the Palladium center into a monomeric, formally three-coordinate [Pd(Ar)(F)L] complex. This low coordination number and extreme steric crowding destabilize the Pd(II) resting state, effectively "pushing" the complex over the activation barrier to undergo reductive elimination and form the C–F bond[14].

Pd_Catalysis Pd0 Pd(0)-BrettPhos Active Catalyst OA Oxidative Addition (Ar-OTf) Pd0->OA PdII_OTf Pd(II)(Ar)(OTf)L Resting State OA->PdII_OTf TM Transmetalation (CsF) PdII_OTf->TM PdII_F [Pd(II)(Ar)(F)L] 3-Coordinate Intermediate TM->PdII_F -CsOTf RE Reductive Elimination (Sterically Driven) PdII_F->RE RE->Pd0 Catalyst Regeneration ArF Aryl Fluoride (Ar-F) RE->ArF

Caption: Pd-catalyzed fluorination cycle highlighting the sterically driven reductive elimination step.

Protocol 2: Palladium-Catalyzed Fluorination of Aryl Triflates

Scientific Rationale: Aryl triflates are utilized because they are easily synthesized from abundant phenols, allowing for late-stage fluorination of complex pharmaceuticals. Cesium fluoride (CsF) is chosen over NaF or KF due to the larger ionic radius of Cesium, which increases the solubility and nucleophilicity of the fluoride ion in organic solvents[14][15].

Self-Validating Step-by-Step Methodology:

  • Glovebox Preparation (Inert Atmosphere): To an oven-dried Schlenk tube, add the aryl triflate (1.0 equiv), anhydrous CsF (3.0 equiv), [(cinnamyl)PdCl]₂ precatalyst (0.02 equiv), and BrettPhos ligand (0.06 equiv).

    • Causality Check: Strict exclusion of water is required, as trace moisture will lead to competitive hydrolysis of the aryl triflate back to the phenol.

  • Solvent Addition: Add anhydrous cyclohexane or toluene. Seal the tube and remove it from the glovebox.

  • Catalyst Activation: Heat the mixture to 90–100 °C.

    • Validation Check: Observe the reaction mixture. The suspension should transition from yellow to a deep red/orange hue within the first 15 minutes, visually confirming the reduction of the Pd(II) precatalyst to the active Pd(0)-BrettPhos species.

  • Reaction Monitoring: Stir at 100 °C for 12–24 hours. Monitor the consumption of the aryl triflate via GC-MS. The disappearance of the starting material mass peak validates successful oxidative addition.

  • Workup and Regioisomer Check: Cool to room temperature, filter through a pad of Celite to remove insoluble Cesium salts, and concentrate.

    • Validation Check: Before column chromatography, run a crude 19F NMR. The presence of multiple fluorine peaks indicates the formation of regioisomers (a known side-reaction where ortho-deprotonation competes with transmetalation)[14][17]. A single peak confirms high regioselectivity.

  • Purification: Purify via flash column chromatography to isolate the pure fluorinated benzene derivative.

References

Sources

Exploratory

The Ascendancy of Fluoroalkoxy Benzenes in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluoroalkoxylation In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluoroalkoxylation

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Among these, the fluoroalkoxy moieties, such as difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃), have garnered significant attention for their profound ability to enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability.[2][3] This technical guide provides a comprehensive overview of fluoroalkoxy benzenes, from their fundamental physicochemical properties and synthesis to their application as key building blocks in the development of novel therapeutics. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to leverage the unique advantages of fluoroalkoxylation in their drug discovery programs.

Physicochemical and Pharmacological Impact of Fluoroalkoxy Groups

The introduction of fluoroalkoxy groups onto a benzene ring imparts a unique constellation of properties that can be strategically exploited in drug design. These groups are often considered bioisosteres for more common functionalities like hydroxyl or methoxy groups, offering a way to mitigate undesirable metabolic processes while maintaining or enhancing biological activity.[4]

Modulation of Lipophilicity

A critical parameter in drug design is the molecule's lipophilicity, often expressed as the logarithm of the partition coefficient (logP). Fluoroalkoxy groups significantly increase lipophilicity compared to their non-fluorinated counterparts.[3][5] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, a crucial factor for reaching intracellular targets. However, the relationship is nuanced; for instance, the difluoromethyl group (CF₂H) is noted to be less lipophilic than the trifluoromethyl group (CF₃).[6][7] The ability to fine-tune lipophilicity by selecting different fluoroalkoxy substituents provides a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Table 1: Comparative Lipophilicity of Substituted Benzenes

SubstituentlogP (Calculated)Key Characteristics
-OH1.46Prone to metabolic oxidation
-OCH₃2.11Susceptible to O-dealkylation
-OCHF₂2.58Increased metabolic stability, lipophilic H-bond donor
-OCF₃2.89High metabolic stability, highly lipophilic

Note: logP values are illustrative and can vary based on the specific molecule and calculation method.

Enhancement of Metabolic Stability

One of the primary drivers for incorporating fluoroalkoxy groups is to block metabolic pathways that lead to rapid drug clearance.[9][10] Aromatic rings, particularly those with electron-donating groups like hydroxyl or methoxy, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] The strong electron-withdrawing nature of fluoroalkoxy groups deactivates the aromatic ring towards electrophilic attack, thereby hindering hydroxylation.[3][5][10] The carbon-fluorine bond is also exceptionally strong, making the fluoroalkoxy group itself resistant to cleavage. This enhanced metabolic stability can lead to a longer drug half-life and improved bioavailability.[12][13]

pKa Modulation

The electron-withdrawing properties of fluoroalkoxy groups can also influence the acidity (pKa) of nearby functional groups. For instance, the pKa of a phenolic hydroxyl group is significantly lowered when a fluoroalkoxy group is present on the same aromatic ring. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding affinity.

Synthetic Strategies for Fluoroalkoxy Benzenes

The synthesis of fluoroalkoxy benzenes can be broadly categorized into methods that introduce the fluoroalkoxy group onto a pre-existing benzene ring and methods that construct the aromatic ring with the fluoroalkoxy group already in place. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Fluoroalkoxylation

This approach typically involves the reaction of a phenol with a source of difluorocarbene or a trifluoromethylating agent. The generation of difluorocarbene from reagents like fluoroform (CHF₃) or sodium chlorodifluoroacetate has been a common method for synthesizing difluoromethoxyarenes.[14][15]

  • Reaction Setup: To a three-necked round-bottomed flask equipped with a magnetic stir bar, add potassium hydroxide (10 equivalents) and water. Stir until the KOH is nearly dissolved.

  • Addition of Phenol: Add 4-bromophenol (1 equivalent) to the mixture and stir for 30 minutes.

  • Solvent Addition and Heating: Add 1,4-dioxane as the solvent and heat the mixture to 50 °C.

  • Introduction of Fluoroform: Bubble fluoroform gas slowly into the reaction mixture.

  • Work-up: After the reaction is complete, cool the mixture and perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product can be purified by distillation or column chromatography.

Electrophilic Fluoroalkoxylation

The development of electrophilic fluoroalkoxylating reagents has provided alternative pathways for the synthesis of fluoroalkoxy benzenes.[5] Reagents such as hypervalent iodine compounds can transfer a fluoroalkoxy group to a nucleophilic aromatic substrate.

Synthesis from Fluoroalkoxy-Containing Building Blocks

An alternative and often highly efficient strategy involves the use of pre-functionalized building blocks that already contain the fluoroalkoxy group. A prominent example is the synthesis of drug intermediates starting from compounds like 4-nitrophenol.

The synthesis of 4-(difluoromethoxy)benzene-1,2-diamine, a key intermediate for the proton pump inhibitor pantoprazole, exemplifies a multi-step synthesis starting from a simple precursor.[2]

G start 4-Nitrophenol step1 Synthesis of 1-(difluoromethoxy)-4-nitrobenzene start->step1 Difluoromethylation (e.g., with CHFCl2) step2 Reduction to 4-(difluoromethoxy)aniline step1->step2 Reduction (e.g., Fe/HCl) step3 Nitration to 4-(difluoromethoxy)-2-nitroaniline step2->step3 Nitration (HNO3/H2SO4) step4 Reduction to 4-(difluoromethoxy)benzene-1,2-diamine step3->step4 Reduction (e.g., Catalytic Hydrogenation) end Pantoprazole Synthesis step4->end

Caption: Synthetic workflow for 4-(Difluoromethoxy)benzene-1,2-diamine.

  • Reaction Setup: In a pressure vessel, dissolve the nitro-containing starting material (e.g., 4-(difluoromethoxy)-2-nitroaniline) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture until hydrogen uptake ceases.

  • Work-up: Filter the catalyst and evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.

Case Study: Fluoroalkoxy Benzenes in Proton Pump Inhibitors

The benzimidazole class of proton pump inhibitors (PPIs) provides a compelling case study for the successful application of fluoroalkoxy benzene moieties in drug design. Drugs like pantoprazole and lansoprazole incorporate a difluoromethoxy and a trifluoroethoxy group, respectively.[3][5]

G cluster_0 Drug Design Rationale cluster_1 Fluoroalkoxy Benzene Moiety cluster_2 Resulting Drug Profile rationale1 Enhanced Metabolic Stability drug_profile Successful Proton Pump Inhibitor (e.g., Pantoprazole) rationale1->drug_profile rationale2 Optimal Lipophilicity rationale2->drug_profile rationale3 Improved Bioavailability rationale3->drug_profile moiety e.g., Difluoromethoxybenzene moiety->rationale1 moiety->rationale2

Sources

Foundational

A Senior Application Scientist's Guide to Benzene, 2-fluoroethoxy-: Synthesis, Applications, and Sourcing for Drug Development

Introduction: The Strategic Role of the 2-Fluoroethoxy Moiety in Medicinal Chemistry For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into lead compounds is a co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the 2-Fluoroethoxy Moiety in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the 2-fluoroethoxy group has emerged as a particularly valuable building block.

This guide provides an in-depth technical overview of Benzene, 2-fluoroethoxy- (also known as 2-fluoroethoxybenzene), a key reagent for introducing this advantageous moiety. We will explore its synthesis, physicochemical properties, critical applications in drug design, and best practices for sourcing and quality control, providing a comprehensive resource for its effective utilization in research and development programs.

Physicochemical Properties & Analytical Characterization

A thorough understanding of a reagent's properties is fundamental to its successful application. Benzene, 2-fluoroethoxy- is a distinct molecule whose identity and purity must be rigorously confirmed before use in sensitive synthetic and biological assays.

Key Properties

The essential physicochemical data for Benzene, 2-fluoroethoxy- are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2-fluoroethoxybenzene[PubChem][3]
Synonyms Benzene, 2-fluoroethoxy-[PubChem][3]
CAS Number 405-97-0[PubChem][3]
Molecular Formula C₈H₉FO[PubChem][3]
Molecular Weight 140.15 g/mol [PubChem][3]
XLogP3 2.2[PubChem][3]
Analytical Confirmation: A Multi-technique Approach

Verifying the identity and purity of an incoming batch of Benzene, 2-fluoroethoxy- is a critical first step. A combination of spectroscopic techniques should be employed.

Experimental Protocol: Quality Control Workflow

  • Sample Preparation: Dissolve a small (5-10 mg) sample in an appropriate deuterated solvent, typically Chloroform-d (CDCl₃), for NMR analysis. Prepare a dilute solution in a volatile solvent like methanol or acetonitrile for mass spectrometry.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Expect to see multiplets in the aromatic region (approx. 6.8-7.4 ppm) corresponding to the benzene ring protons. The ethoxy protons will appear as two triplets in the aliphatic region (approx. 4.0-4.8 ppm), with characteristic splitting patterns due to coupling with each other and with the adjacent fluorine atom.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR will show distinct signals for the aromatic carbons and two signals for the ethoxy carbons. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated compounds.

  • ¹⁹F NMR Spectroscopy: This is a crucial and highly specific analysis. A proton-coupled ¹⁹F NMR spectrum should show a triplet of triplets centered around -220 to -230 ppm, confirming the fluorine's presence and its coupling to the adjacent methylene protons.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should confirm the molecular weight. The mass spectrum should display a molecular ion (M⁺) peak at m/z 140.15.

Synthesis Pathway: The Williamson Ether Synthesis

Benzene, 2-fluoroethoxy- is most commonly prepared via the Williamson ether synthesis, a robust and well-understood nucleophilic substitution reaction. This pathway offers high yields and utilizes readily available starting materials.

Causality Behind Experimental Choices

The reaction involves the deprotonation of phenol by a suitable base to form the more nucleophilic phenoxide anion. This anion then attacks an electrophilic 2-fluoroethyl halide (or equivalent) in an SN2 reaction to form the desired ether.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate phenol but is less harsh and easier to handle than alkali metals or metal hydrides. The choice of a solid base also simplifies the workup procedure.

  • Choice of Solvent: A polar aprotic solvent such as acetone or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while not solvating the nucleophilic phenoxide anion, thereby increasing its reactivity. The solvent's boiling point should also be suitable for the desired reaction temperature (typically reflux).

  • Choice of Electrophile: 1-Bromo-2-fluoroethane or 1-iodo-2-fluoroethane are excellent electrophiles. The iodide is a better leaving group than the bromide, potentially allowing for lower reaction temperatures or shorter reaction times, but it is also more expensive. 2-Fluoroethyl tosylate is another highly effective alternative.

Step-by-Step Synthesis Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate salt formation.

  • Addition of Electrophile: Add 1-bromo-2-fluoroethane (1.1 eq.) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and unreacted phenol.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Benzene, 2-fluoroethoxy-.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Charge Reactor (Phenol, K2CO3, Acetone) B 2. Add Electrophile (1-Bromo-2-fluoroethane) A->B C 3. Reflux Reaction (12-24h, ~56°C) B->C D 4. Filter Solids C->D Reaction Complete E 5. Solvent Evaporation D->E F 6. Liquid-Liquid Extraction E->F G 7. Column Chromatography or Distillation F->G H Final Product: Benzene, 2-fluoroethoxy- G->H

Caption: Williamson ether synthesis workflow for Benzene, 2-fluoroethoxy-.

Applications in Drug Development: A Bioisosteric Advantage

The introduction of a 2-fluoroethoxy group can profoundly and beneficially alter the properties of a drug candidate. It serves as a powerful tool for overcoming common challenges in drug discovery, such as poor metabolic stability and unfavorable pharmacokinetic profiles.

  • Metabolic Blocking: The primary advantage of the 2-fluoroethoxy group is its ability to block metabolic oxidation. Cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, often target the terminal methyl group of an ethoxy chain (O-dealkylation). By replacing a hydrogen with a highly electronegative fluorine atom, the C-H bond strength of the adjacent methylene group is increased, rendering it resistant to enzymatic attack. This can significantly increase the drug's half-life and bioavailability.[1]

  • Modulation of Lipophilicity: Fluorine substitution increases the lipophilicity of the local molecular environment. This can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, which is particularly advantageous for central nervous system (CNS) targets.[1]

  • Conformational Control and Binding Affinity: The gauche effect induced by the electronegative fluorine atom can lock the 2-fluoroethoxy side chain into a preferred conformation. This conformational rigidity can lead to a more favorable interaction with the target protein's binding pocket, thereby increasing potency and selectivity.

Diagram: Benefits of the 2-Fluoroethoxy Moiety

G cluster_benefits Improved Properties parent Lead Compound (with ethoxy group) child Analogue with 2-Fluoroethoxy Group parent->child Introduce Benzene, 2-fluoroethoxy- A Increased Metabolic Stability (Blocks P450) child->A B Enhanced Membrane Permeability child->B C Improved Binding Affinity (Conformation) child->C

Caption: Impact of 2-fluoroethoxy substitution on drug properties.

Commercial Availability and Quality Control

Benzene, 2-fluoroethoxy- (CAS 405-97-0) is a specialty chemical. Unlike common lab reagents, it is not typically held in large stock by major suppliers. Instead, it is often available from companies that specialize in fluorinated building blocks or offer custom synthesis services.

Sourcing Strategy

Researchers seeking to procure this compound should direct their inquiries to vendors known for their expertise in fluorine chemistry and custom synthesis. When requesting a quotation, it is crucial to specify the required purity, quantity, and desired analytical data for batch release.

Potential Supplier Categories:

  • Custom Synthesis Organizations (CSOs): Companies that can synthesize the compound on a made-to-order basis.

  • Specialty Fluorine Chemistry Suppliers: Vendors that focus on producing and supplying complex fluorinated intermediates.

Example Suppliers (for inquiry, not guaranteed stock):

Supplier TypeExample Companies
Custom Synthesis / SpecialtyF2 Chemicals Ltd[4], Wego Chemical Group[3]
Chemical MarketplacesPubChem Vendor Section[5][6], BuyersGuideChem

Note: This list is not exhaustive and serves as a starting point for inquiries. Availability should be confirmed directly with the vendors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling Benzene, 2-fluoroethoxy-. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related fluorinated aromatic compounds provide essential guidance.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a standard laboratory coat. Ensure an emergency shower and eyewash station are accessible.

Handling and Storage
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools when handling containers.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Benzene, 2-fluoroethoxy- is a valuable and strategically important building block for medicinal chemists and drug development professionals. Its utility lies in its ability to confer enhanced metabolic stability and modulate the physicochemical properties of bioactive molecules. While not a common off-the-shelf reagent, it can be sourced through specialized custom synthesis providers. A comprehensive understanding of its synthesis, properties, and handling procedures, as outlined in this guide, will empower researchers to effectively leverage this powerful tool in the pursuit of novel and improved therapeutics.

References

  • PubChem. Data Sources. National Center for Biotechnology Information. [Link]

  • PubChem. Benzene, 2-fluoroethoxy-. National Center for Biotechnology Information. [Link]

  • Wego Chemical Group. Chemical & Materials Manufacturing | Chemicals Supplier and Distribution. [Link]

  • PubChem. Chemical Vendor Policy. National Center for Biotechnology Information. [Link]

  • BuyersGuideChem. (2-Chloro-1,1-difluoroethyl)benzene | 55805-08-8. [Link]

  • F2 Chemicals Ltd. Welcome to F2 Chemicals Ltd. [Link]

  • Applied Organometallic Chemistry. Fluorine—a small 'magic bullet' atom in drug development: Blocking metabolically labile sites to boost pharmacokinetics. (2023). [Link]

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Exploratory

Modulating Aromatic Scaffolds: Reactivity, Stability, and Synthesis of the 2-Fluoroethoxy Group

Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Content Type: Technical Whitepaper Introduction: The Bioisosteric Rationale In modern drug discovery and radiopharmaceutical design, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Content Type: Technical Whitepaper

Introduction: The Bioisosteric Rationale

In modern drug discovery and radiopharmaceutical design, the 2-fluoroethoxy group ( −OCH2​CH2​F ) is a highly privileged structural motif. Frequently deployed as a bioisostere for methoxy and ethoxy groups, it serves a dual purpose: fine-tuning the physicochemical properties (e.g., lipophilicity and metabolic clearance) of a pharmacophore, and acting as a primary vector for the incorporation of fluorine-18 in Positron Emission Tomography (PET) imaging. This guide provides a rigorous, mechanistic examination of the chemical reactivity, biotransformation, and synthetic protocols associated with 2-fluoroethoxyarenes.

Chemical Reactivity and Electronic Profile

Aromatic Ring Activation

When appended to an aromatic ring, the 2-fluoroethoxy group functions as an electron-donating group (EDG) via resonance ( +M effect) from the oxygen lone pairs. However, the strong inductive electron-withdrawing effect ( −I ) of the terminal fluorine atom slightly attenuates this electron density compared to a standard ethoxy group. This subtle electronic modulation improves the oxidative stability of the aromatic core while maintaining sufficient activation for late-stage electrophilic aromatic substitutions.

Stability and Elimination Pathways

The C–F bond is the strongest single bond in organic chemistry ( ∼116 kcal/mol), rendering the terminal fluoromethyl group highly resistant to spontaneous cleavage. However, its reactivity is heavily context-dependent. The primary synthetic liability of the 2-fluoroethoxy group is its susceptibility to basic degradation. Because the β -hydrogens (adjacent to the oxygen and fluorine atoms) are relatively acidic, the application of strong bases (e.g., alkoxides, hydrides) can trigger 1[1]. This elimination yields a vinyl ether ( Ar−O−CH=CH2​ ) and free fluoride. Consequently, synthetic protocols must strictly utilize mild, non-nucleophilic bases (such as K2​CO3​ or Cs2​CO3​ ) to suppress this degradation pathway[1].

Metabolic Stability and Biotransformation

A central rationale for incorporating a 2-fluoroethoxy group is to optimize pharmacokinetic profiles. The substitution of a terminal hydrogen with fluorine often reduces the rate of Cytochrome P450 (CYP)-mediated oxidation due to the steric shielding and electronic deactivation of the adjacent C–H bonds[2].

The O-Dealkylation Pathway

Despite the stabilizing effect of fluorine, the dominant metabolic vulnerability of 2-fluoroethoxyarenes is CYP-mediated oxidative O-dealkylation. The mechanism initiates via α -hydroxylation at the methylene carbon adjacent to the ether oxygen[3]. The resulting hemiacetal intermediate is thermodynamically unstable and rapidly collapses, yielding the corresponding free phenol and fluoroacetaldehyde[3].

In vivo, fluoroacetaldehyde is rapidly oxidized to 3, a known toxicant[3]. Over time, fluoroacetate can be further metabolized to release free [18F]fluoride , which leads to undesired bone uptake—a critical background-noise consideration in PET imaging[3].

Metabolism A Ar-O-CH2-CH2-F (2-Fluoroethoxyarene) B CYP450 Oxidation (Alpha-hydroxylation) A->B Hepatic Microsomes C Ar-OH (Phenol) B->C O-Dealkylation D F-CH2-CHO (Fluoroacetaldehyde) B->D Cleavage E F-CH2-COOH (Fluoroacetate) D->E Oxidation

Fig 1. CYP450-mediated O-dealkylation pathway of 2-fluoroethoxyarenes.

Quantitative Pharmacokinetic Impact

The introduction of a 2-fluoroethoxy group systematically alters lipophilicity ( LogD ) and intrinsic clearance. Compared to their non-fluorinated counterparts, 2-fluoroethoxyarenes typically exhibit a slightly lower or comparable LogD , while demonstrating enhanced stability against hepatic microsomes.

Table 1: Comparative Physicochemical and Metabolic Data | Compound Class / Target | Substitution | Binding Affinity ( Ki​ ) | LogD7.4​ | Metabolic Stability (HLM) | | :--- | :--- | :--- | :--- | :--- | | Diphenylsulfide (SERT) | 4-Fluoro | 0.11−1.3 nM | ∼3.5 | Moderate | | Diphenylsulfide (SERT) | 4-(2-Fluoroethoxy) | 0.11−1.3 nM | ∼2.8 | 4[4] | | Proteasome Inhibitor | Ethoxy | ∼10 nM | >1.5 | Modest | | Proteasome Inhibitor | 2-Fluoroethoxy | ∼10 nM | <1.5 | 2[2] |

(Data synthesized from standardized in vitro human liver microsome (HLM) assays[2],[4])

Validated Synthetic Methodologies

The synthesis of 2-fluoroethoxyarenes relies heavily on the nucleophilic substitution of phenols. The choice of protocol depends entirely on whether the application is standard medicinal chemistry or radiopharmaceutical synthesis.

Protocol A: Direct Alkylation of Phenols (Standard Synthesis)

Objective: Synthesize Ar−O−CH2​−CH2​−F from a phenolic precursor. Causality: K2​CO3​ is selected as the base because its pKa​ ( ∼10.3 ) is sufficient to deprotonate most phenols ( pKa​∼10 ) to the highly nucleophilic phenoxide, but not strong enough to induce the E2 elimination of the 1-bromo-2-fluoroethane electrophile. DMF provides a polar aprotic environment that solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.

  • Preparation: Dissolve the phenolic precursor (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.5 eq) dropwise to the mixture.

  • Heating: Elevate the reaction temperature to 80°C and stir for 12 hours under an inert atmosphere.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the phenol peak and the emergence of the product mass [M+H]+ confirms successful alkylation without vinyl ether byproducts.

  • Workup: Quench the reaction with distilled water, extract with Ethyl Acetate ( ), and wash the combined organic layers with brine ( ) to thoroughly remove DMF. Dry over Na2​SO4​ and purify via silica gel flash chromatography.

Protocol B: Radiosynthesis via 2-[ 18 F]Fluoroethyl Tosylate (PET Imaging)

Objective: Synthesize Ar−O−CH2​−CH2​−[18F]F for PET imaging applications. Causality: Direct radiofluorination of an aromatic ring is often low-yielding unless the ring is highly electron-deficient. Using a prosthetic group like5 bypasses this limitation[5]. Azeotropic drying with Kryptofix 222 (K222) is mandatory because aqueous [18F]fluoride is heavily hydrated and non-nucleophilic; K222 cryptates the potassium ion, generating a highly reactive, unsolvated [18F]fluoride anion[5].

  • Fluoride Activation: Elute aqueous [18F]fluoride from a QMA carbonate cartridge into a reaction vial containing K222 and K2​CO3​ dissolved in MeCN/H2​O .

  • Azeotropic Drying: Dry the mixture at 120°C under a stream of helium, adding anhydrous MeCN iteratively to azeotropically remove all trace water.

  • Prosthetic Group Synthesis: Add ethylene di-p-toluenesulfonate (precursor) in anhydrous MeCN. Heat at 90°C for 10 minutes to form [18F]FETs via SN​2 displacement.

  • Validation Checkpoint: Radio-HPLC or Radio-TLC must confirm the formation of [18F]FETs . Unreacted [18F]fluoride must be removed via a silica SPE cartridge to prevent it from interfering with the subsequent alkylation step.

  • O-Alkylation: Elute the purified [18F]FETs into a secondary reaction vial containing the phenolic precursor and Cs2​CO3​ in anhydrous DMSO. Heat at 90°C for 15 minutes.

  • Purification: Dilute the mixture with water and purify the final radiotracer via semi-preparative RP-HPLC.

Radiosynthesis A [18F]Fluoride (aq) + K222 / K2CO3 B Azeotropic Drying (MeCN, 120°C) A->B D 2-[18F]Fluoroethyl Tosylate ([18F]FETs) B->D Nucleophilic Fluorination C Ethylene Di-p-toluenesulfonate (Precursor) C->D F Ar-O-CH2-CH2-[18F]F (Radiotracer) D->F Alkylation (DMSO, 90°C) E Ar-OH (Phenol) + Base (e.g., Cs2CO3) E->F

Fig 2. Two-step radiosynthesis workflow utilizing 2-[18F]fluoroethyl tosylate.

References

  • Translational Preclinical PET Imaging and Metabolic Evaluation of a New Cannabinoid 2 Receptor (CB2R)
  • Source: google.com (Patents)
  • Source: acs.
  • Synthesis and evaluation of 2-(2'-((dimethylamino)methyl)-4'-(2-fluoroethoxy-substituted)phenylthio)
  • Source: rsc.

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Foundational

A Theoretical Investigation into the Electronic Properties of 2-Fluoroethoxybenzene: A Guide for Researchers

Foreword: Unveiling the Electronic Landscape of a Key Moiety In the landscape of pharmaceutical and materials science, the subtle interplay of substituent effects on aromatic systems can dictate molecular behavior and, u...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Electronic Landscape of a Key Moiety

In the landscape of pharmaceutical and materials science, the subtle interplay of substituent effects on aromatic systems can dictate molecular behavior and, ultimately, functionality. 2-Fluoroethoxybenzene, a molecule featuring both an electron-donating ethoxy group and an electronegative fluorine atom on a benzene ring, presents a compelling case for theoretical investigation. Understanding its electronic properties is paramount for predicting its reactivity, stability, and potential applications. This in-depth technical guide provides a comprehensive framework for the theoretical study of 2-fluoroethoxybenzene, leveraging established quantum chemical methods to elucidate its molecular structure, vibrational modes, and electronic transitions. By detailing not just the "how" but the "why" behind our computational choices, we offer a robust protocol for researchers, scientists, and drug development professionals seeking to explore the nuanced electronic characteristics of this and related compounds.

The Strategic Importance of Theoretical Analysis

Experimental characterization provides invaluable data, but a purely empirical approach can be both time-consuming and resource-intensive. Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offer a powerful and predictive lens through which to examine molecular properties at the atomic level. For 2-fluoroethoxybenzene, this approach allows us to:

  • Predict Ground-State Geometry: Determine the most stable three-dimensional arrangement of atoms, which is fundamental to understanding its interactions with other molecules.

  • Analyze Vibrational Spectra: Correlate calculated vibrational frequencies with experimental infrared (IR) and Raman spectra for structural confirmation.

  • Probe Electronic Reactivity: Investigate the frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.[1]

  • Simulate Electronic Spectra: Calculate the UV-Vis absorption spectrum to understand electron transitions and the molecule's photophysical behavior.

This guide will walk through the essential steps to achieve a comprehensive theoretical understanding of 2-fluoroethoxybenzene.

Computational Methodology: A Self-Validating Workflow

The integrity of any theoretical study rests upon the soundness of its computational protocol. Here, we outline a workflow designed for accuracy and reproducibility.

The Choice of Theoretical Framework: DFT and TD-DFT

For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for ground-state properties.[2] We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has demonstrated robust performance for a wide range of organic molecules in predicting both geometries and vibrational frequencies.[2][3] For the basis set, we select 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions crucial for capturing the effects of the electronegative fluorine and oxygen atoms.[4]

To investigate the excited-state properties and simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is the method of choice.[2][5][6] It provides a computationally efficient means of calculating electronic transition energies and oscillator strengths.[5]

Experimental Protocol: Computational Workflow

The following step-by-step protocol outlines the computational investigation of 2-fluoroethoxybenzene.

  • Molecule Construction: The initial structure of 2-fluoroethoxybenzene is built using a molecular modeling program such as GaussView.

  • Ground-State Geometry Optimization:

    • A geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

    • This calculation seeks the lowest energy conformation of the molecule.

    • The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true minimum on the potential energy surface has been located.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • The resulting vibrational modes can be compared with experimental IR and Raman data. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.[3]

  • Frontier Molecular Orbital (FMO) Analysis:

    • The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies are calculated.[7][8]

    • The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1][9]

  • UV-Vis Spectrum Simulation:

    • A TD-DFT calculation is performed on the optimized ground-state geometry.

    • This will yield the vertical excitation energies, oscillator strengths, and corresponding electronic transitions.

    • The simulated spectrum can then be plotted and compared with experimental data.[4][10]

G cluster_workflow Computational Workflow for 2-Fluoroethoxybenzene A 1. Molecule Construction (GaussView) B 2. Ground-State Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirmation of Minimum Energy Structure) B->C D 4. Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) B->D E 5. UV-Vis Spectrum Simulation (TD-DFT) B->E

Caption: A generalized workflow for the computational investigation of 2-fluoroethoxybenzene.

Expected Results and Discussion

Molecular Geometry

The optimized structure of 2-fluoroethoxybenzene is expected to be largely planar with respect to the benzene ring. The ethoxy group will likely adopt a conformation that minimizes steric hindrance with the adjacent fluorine atom. The C-F bond length will be characteristic of aromatic fluorides, and the C-O-C bond angle of the ethoxy group will be close to the tetrahedral angle.

Table 1: Predicted Geometrical Parameters of 2-Fluoroethoxybenzene

ParameterPredicted Value (Å or °)Justification
C-F Bond Length~1.35Typical for fluorobenzene and its derivatives.[11]
C-O Bond Length (Aromatic)~1.36Similar to anisole, influenced by resonance.
C-O-C Bond Angle~118Slight opening from the ideal sp3 angle due to steric effects.
Ring C-C Bond Lengths1.39 - 1.40Characteristic of a substituted benzene ring.[2]
Vibrational Analysis

The calculated vibrational spectrum will exhibit characteristic peaks for the benzene ring, the C-F stretch, and the C-O stretches of the ethoxy group. The C-F stretching frequency is anticipated to be in a region similar to that of fluorobenzene.[11] The various C-H stretching and bending modes of the aromatic ring and the ethoxy group will also be present.

Frontier Molecular Orbitals and Chemical Reactivity

The HOMO and LUMO are crucial for understanding the molecule's reactivity.[12] The HOMO is expected to be a π-orbital delocalized over the benzene ring and the oxygen atom of the ethoxy group, reflecting the electron-donating nature of this substituent. The LUMO is likely to be a π*-orbital of the aromatic ring.

G HOMO-LUMO Energy Gap Diagram cluster_fmo Frontier Molecular Orbitals of 2-Fluoroethoxybenzene LUMO LUMO (π*) Energy_Gap Energy Gap (ΔE) HOMO HOMO (π)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-Fluoroethoxybenzene via Williamson Ether Synthesis

Abstract: This document provides a detailed protocol for the synthesis of 2-fluoroethoxybenzene, a valuable building block in pharmaceutical and materials science research. The primary method detailed is the Williamson e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of 2-fluoroethoxybenzene, a valuable building block in pharmaceutical and materials science research. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and data interpretation.

Introduction and Scientific Context

Fluoroalkyl aryl ethers are a privileged structural motif in modern chemistry. The incorporation of a fluorine atom or a fluoroalkyl group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 2-Fluoroethoxybenzene serves as a key intermediate in the synthesis of more complex molecules where these properties are desirable.

The most direct and reliable method for preparing simple alkyl aryl ethers like 2-fluoroethoxybenzene is the Williamson ether synthesis. This reaction, first developed in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] It involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide.[2][3] In this specific application, the sodium or potassium salt of phenol (a phenoxide) acts as the nucleophile, attacking the electrophilic carbon of a 2-fluoroethyl halide, displacing the halide leaving group.

Core Principles and Mechanistic Rationale

The synthesis of 2-fluoroethoxybenzene is achieved by reacting phenol with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane, in the presence of a base.

The Reaction:

(Note: Image is a placeholder for the chemical reaction structure)

Mechanism: The reaction proceeds in two key stages:

  • Deprotonation: Phenol is a weak acid. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming the more potent nucleophile, the phenoxide anion.[1]

  • Nucleophilic Attack (SN2): The phenoxide anion attacks the carbon atom bearing the bromine in 1-bromo-2-fluoroethane. This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken.[2][4] This backside attack mechanism is characteristic of SN2 reactions.[2][3]

Causality of Experimental Choices:

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate phenol without causing unwanted side reactions. It is also inexpensive and easy to handle compared to stronger, more hazardous bases like sodium hydride.

  • Choice of Alkylating Agent: A primary alkyl halide like 1-bromo-2-fluoroethane is ideal for SN2 reactions, as it is sterically unhindered, minimizing the potential for competing elimination (E2) reactions.[2][3]

  • Choice of Solvent: A polar aprotic solvent like acetone or acetonitrile is preferred. These solvents can dissolve the ionic phenoxide salt while not participating in the reaction themselves (i.e., they do not solvate the nucleophile so strongly as to blunt its reactivity).

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-fluoroethoxybenzene on a laboratory scale.

Materials and Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Key Properties
Phenol108-95-2C₆H₅OH94.11Corrosive, toxic
1-Bromo-2-fluoroethane762-49-2C₂H₄BrF126.96Lachrymator, flammable liquid
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21Hygroscopic, irritant
Acetone (anhydrous)67-64-1C₃H₆O58.08Flammable, volatile
Diethyl Ether60-29-7C₄H₁₀O74.12Extremely flammable
Magnesium Sulfate (anhydrous)7487-88-9MgSO₄120.37Drying agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add phenol (4.7 g, 50 mmol, 1.0 eq) and anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 eq).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Addition of Alkylating Agent: Add 1-bromo-2-fluoroethane (7.6 g, 60 mmol, 1.2 eq) to the suspension.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the phenol starting material is consumed (typically 12-24 hours).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Work-up - Evaporation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 1 M sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 2-fluoroethoxybenzene as a colorless oil.

Expected Results
  • Yield: 70-85%

  • Appearance: Colorless liquid

  • Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Setup Combine Phenol, K2CO3, and Acetone in Flask Add_Halide Add 1-Bromo-2-fluoroethane Setup->Add_Halide Reflux Heat to Reflux (12-24 hours) Add_Halide->Reflux Start Heating Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Filter Filter Salts Cool->Filter Evaporate Evaporate Acetone Filter->Evaporate Extract Dissolve in Ether, Wash with NaOH & Brine Evaporate->Extract Dry Dry with MgSO4 & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Characterize NMR & MS Analysis Purify->Characterize Final_Product Pure 2-Fluoroethoxybenzene Characterize->Final_Product

Caption: Workflow for the synthesis of 2-fluoroethoxybenzene.

Safety and Handling

Prior to performing this reaction, a thorough risk assessment is mandatory. [6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Engineering Controls: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of volatile and toxic fumes.[9]

  • Reagent Hazards:

    • Phenol: Is highly corrosive and toxic. It can cause severe skin burns and is harmful if swallowed or inhaled. Avoid all contact.

    • 1-Bromo-2-fluoroethane: Is a lachrymator (causes tearing) and is flammable. It is a suspected mutagen. Handle with extreme care.

    • Acetone and Diethyl Ether: Are highly flammable and volatile liquids. Ensure there are no sources of ignition nearby.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[9][10]

References

  • AK Scientific, Inc. (n.d.). (2-Fluoroethyl)benzene Safety Data Sheet.
  • Fisher Scientific. (2014, February 28). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives.
  • ThermoFisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • MilliporeSigma. (2025, September 27). SAFETY DATA SHEET.
  • Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • Google Patents. (n.d.). CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Gagosz, F., & Zard, S. Z. (n.d.). Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Organic Syntheses. (n.d.). "Fluorobenzene".
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Fluoroethyl Fluoroacetate.
  • Organic Syntheses. (n.d.). (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene.
  • National Center for Biotechnology Information. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
  • Semantic Scholar. (n.d.). Supporting Information Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling.
  • Google Patents. (n.d.). WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane.
  • Johannes Gutenberg-Universität Mainz. (n.d.). Efficient synthesis of 2-bromo-1-[ F]fluoroethane and its application in the automated preparation of F-fluoroethylated compound.
  • ChemSpider. (2007, January 11). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.
  • ResearchGate. (2025, August 9). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds | Request PDF.

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Application

Application Notes: The 2-Fluoroethoxybenzene Motif in PET Radiotracer Development

Executive Summary & Mechanistic Rationale The development of Positron Emission Tomography (PET) radiotracers frequently encounters a chemical bottleneck: the direct incorporation of Fluorine-18 ( 18F ) into unactivated a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Positron Emission Tomography (PET) radiotracers frequently encounters a chemical bottleneck: the direct incorporation of Fluorine-18 ( 18F ) into unactivated aromatic rings via nucleophilic aromatic substitution (S N​ Ar) is thermodynamically unfavorable and requires complex, harsh conditions.

To circumvent this, the 2-fluoroethoxybenzene motif has emerged as a highly versatile structural solution. By appending an ethoxy linker to a phenolic oxygen, radiochemists can utilize facile aliphatic nucleophilic substitution (S N​ 2) to incorporate 18F . Crucially, this ether linkage acts as a bioisostere, preserving the steric profile and lipophilicity (LogP) of the parent molecule—factors essential for membrane permeability and receptor affinity.

This application note synthesizes the mechanistic rationale, field-proven methodologies, and step-by-step protocols for utilizing the 2-fluoroethoxybenzene motif across three distinct clinical imaging domains: myocardial metabolism, pancreatic beta-cell mapping, and cardiac blood pool quantification.

Key Applications and Quantitative Data

The versatility of the 2-fluoroethoxybenzene motif is demonstrated by its successful integration into diverse radiotracers. Below is a quantitative summary of three primary tracers developed using this strategy.

Table 1: Quantitative Comparison of 2-Fluoroethoxybenzene Radiotracers
RadiotracerTarget / ApplicationLead CompoundRadiochemical Yield (RCY)Target Tissue Uptake / Kinetics
[ 18F ]7 (15-(4-(2-[ 18F ]fluoroethoxy)phenyl)pentadecanoic acid)Myocardial Fatty Acid MetabolismIPPA~20–30%Closely mimics [ 11C ]palmitate; rapid myocardial uptake[1].
2-[ 18F ]fluoroethoxyglyburide Pancreatic Beta-Cell Mass (SUR1 Receptor)Glyburide~45%~2% in vitro binding to Min6 cells; high hepatic clearance[2].
[ 18F ]FEBSA (4-[ 18F ]fluoroethoxybenzene sulfonamide)Cardiac Blood Pool Imaging (LVEF)Benzene sulfonamide>40%High RBC retention via Carbonic Anhydrase binding[3].

Case Studies in Radiotracer Design

Myocardial Fatty Acid Metabolism: [ 18F ]7

The Challenge: [ 11C ]palmitate is the gold standard for imaging myocardial fatty acid metabolism, but its short half-life (20.4 min) restricts its use to facilities with an on-site cyclotron[1]. The Solution: Researchers modified 15-(para-iodophenyl)-pentadecanoic acid (IPPA) by replacing the p-iodine atom with a 2-fluoroethoxy group to create [ 18F ]7. This substitution perfectly balances the molecule's lipophilicity, allowing it to mimic the uptake, β -oxidation, and triglyceride storage kinetics of natural palmitate while leveraging the 109.8-minute half-life of 18F [1].

FA_Metabolism Blood Blood Stream [18F]7 Tracer CD36 CD36 Transporter (Cell Membrane) Blood->CD36 Uptake Cytosol Cytosol Acyl-CoA Synthetase CD36->Cytosol Transport Mitochondria Mitochondria (β-Oxidation) Cytosol->Mitochondria CPT1/2 Transport (Oxidation) LipidDroplet Lipid Droplet (Triglyceride Storage) Cytosol->LipidDroplet Esterification (Storage)

Fig 1. Myocardial uptake and metabolic trapping pathway of 18F-labeled fatty acid analogues.

Pancreatic Beta-Cell Mass Imaging: 2-[ 18F ]fluoroethoxyglyburide

The Challenge: Non-invasive quantification of beta-cell mass is critical for monitoring the progression of Type 1 and Type 2 diabetes. However, beta cells are sparsely dispersed throughout the pancreas, requiring a tracer with exceptionally high target affinity[2]. The Solution: Glyburide, a sulfonylurea drug that stimulates insulin secretion, was modified to include a 2-fluoroethoxybenzene moiety[4]. The resulting tracer, 2-[ 18F ]fluoroethoxyglyburide, targets the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K ATP​ ) channel[2].

SUR1_Pathway Tracer 2-[18F]Fluoroethoxyglyburide SUR1 SUR1 Subunit (K-ATP Channel) Tracer->SUR1 Specific Binding K_Channel K+ Efflux Blocked (Membrane Depolarization) SUR1->K_Channel Channel Closure Ca_Channel Voltage-Gated Ca2+ Channel (Ca2+ Influx) K_Channel->Ca_Channel Depolarization Insulin Insulin Granule Exocytosis (Beta-Cell Mass Signal) Ca_Channel->Insulin Activation

Fig 2. Mechanism of action for 2-[18F]fluoroethoxyglyburide targeting SUR1 on pancreatic beta-cells.

Cardiac Blood Pool Imaging:[ 18F ]FEBSA

The Challenge: Accurate quantification of Left Ventricular Ejection Fraction (LVEF) via PET requires a tracer that remains entirely within the vascular compartment without diffusing into surrounding tissues[3]. The Solution: [ 18F ]FEBSA (4-[ 18F ]fluoroethoxybenzene sulfonamide) was engineered to bind selectively to Carbonic Anhydrase II inside red blood cells (RBCs)[3]. The 2-fluoroethoxy group enables rapid, high-yield radiolabeling, while the sulfonamide group acts as the biological anchor, effectively trapping the tracer in the blood pool for high-contrast gated PET imaging[3].

Standardized Radiosynthesis Protocol

The following protocol details the S N​ 2 radiofluorination of a generic tosyloxyethoxy-benzene precursor. This methodology is designed as a self-validating system : the integration of semi-preparative HPLC ensures strict radiochemical purity, while Solid Phase Extraction (SPE) formulation guarantees the removal of toxic organic solvents, resulting in a biocompatible injectate.

Reagents and Materials
  • Precursor: 2-(4-substituted-phenoxy)ethyl 4-methylbenzenesulfonate (Tosylate precursor) (2–4 mg).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K 222​ ) (15 mg) and K 2​ CO 3​ (3 mg).

  • Solvents: Anhydrous Acetonitrile (MeCN), HPLC-grade Water, Absolute Ethanol.

  • Hardware: QMA Carbonate Light Cartridge, C18 Sep-Pak Cartridge.

Step-by-Step Methodology

Step 1: Isotope Trapping and Azeotropic Drying

  • Elute cyclotron-produced [ 18F ]fluoride from a pre-conditioned QMA cartridge into a V-vial using a solution of K 222​ /K 2​ CO 3​ in MeCN/H 2​ O.

  • Evaporate the solvent at 95°C under a steady stream of helium.

  • Add 1 mL of anhydrous MeCN and repeat evaporation.

    • Causality Check: Water is a strong nucleophile that aggressively hydrates the F ion, rendering it unreactive. Azeotropic drying with MeCN and K 222​ (which sequesters K + ) strips this hydration shell, exposing a "naked," highly reactive[ 18F ]F anion.

Step 2: Nucleophilic Aliphatic Substitution (S N​ 2)

  • Dissolve 2–4 mg of the tosylate precursor in 1.0 mL of anhydrous MeCN.

  • Add the precursor solution to the dried [ 18F ]F /K 222​ complex.

  • Heat the sealed vial at 90°C for 10–15 minutes.

    • Causality Check: 90°C provides optimal thermal energy to overcome the S N​ 2 activation barrier without inducing thermal degradation of the precursor or product.

Step 3: HPLC Purification

  • Quench the reaction by adding 1.5 mL of HPLC mobile phase (e.g., 40% MeCN in H 2​ O).

  • Inject the mixture onto a semi-preparative C18 HPLC column.

  • Monitor radioactivity and UV absorbance; collect the radioactive fraction corresponding to the 2-[ 18F ]fluoroethoxybenzene product.

Step 4: SPE Formulation (Self-Validation Step)

  • Dilute the collected HPLC fraction with 20 mL of sterile water to reduce the organic solvent concentration.

  • Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge. The lipophilic radiotracer will trap on the resin.

  • Wash the cartridge with 10 mL of sterile water to remove residual MeCN and salts.

  • Elute the purified radiotracer with 1 mL of absolute ethanol, followed immediately by 9 mL of 0.9% sterile saline into a sterile, vented product vial.

    • Causality Check: This solvent exchange step is a critical safety mechanism. It definitively removes toxic MeCN from the HPLC mobile phase and formulates the tracer in a 10% EtOH/Saline matrix, ensuring it is safe for intravenous injection.

Radiosynthesis F18 Cyclotron-Produced [18F]Fluoride Drying Azeotropic Drying (K222/K2CO3, 95°C) F18->Drying QMA Trapping & Elution Labeling SN2 Radiofluorination (Tosylate Precursor, 90°C) Drying->Labeling Addition of Precursor HPLC Semi-Prep HPLC (Purification) Labeling->HPLC Quench & Inject Formulation SPE Formulation (C18 Cartridge, EtOH/Saline) HPLC->Formulation Collect Target Fraction

Fig 3. Standardized automated radiosynthesis workflow for 2-[18F]fluoroethoxybenzene tracers.

References

  • Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism Source: Bioconjugate Chemistry (ACS Publications) URL:[Link][1]

  • Radionuclide probes for molecular imaging of pancreatic beta-cells Source: Advanced Drug Delivery Reviews (Ovid / Elsevier) URL:[Link][2]

  • Synthesis of fluorine-18 labeled sulfonureas as β-cell imaging agents Source: Journal of Labelled Compounds and Radiopharmaceuticals (via Scite.ai) URL:[Link][4]

  • Evaluation of[18F] FEBSA as a PET blood pool tracer for LVEF quantification and its comparison to gold standard gated cardiac magnetic resonance imaging Source: European Society for Molecular Imaging (ESMI) URL:[Link][3]

Sources

Method

Analytical Techniques for the Characterization of 2-Fluoroethoxybenzene Derivatives

Abstract This comprehensive guide details the primary analytical techniques for the robust characterization of 2-fluoroethoxybenzene derivatives, a class of compounds of increasing importance in pharmaceutical and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the primary analytical techniques for the robust characterization of 2-fluoroethoxybenzene derivatives, a class of compounds of increasing importance in pharmaceutical and materials science research. The unique physicochemical properties imparted by the fluoroethoxy group necessitate a multi-faceted analytical approach to unambiguously determine structure, purity, and other critical attributes. This document provides not only the theoretical underpinnings of each recommended technique but also detailed, field-tested protocols to ensure reliable and reproducible results. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic Separations (GC and HPLC), culminating in definitive structural elucidation via Single-Crystal X-ray Diffraction.

Introduction: The Significance of 2-Fluoroethoxybenzene Derivatives

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 2-fluoroethoxy moiety, in particular, offers a unique combination of a flexible ether linkage and a terminal fluorine atom, which can significantly influence molecular conformation and intermolecular interactions. Given these subtleties, a rigorous and orthogonal analytical characterization is paramount to ensure the identity, purity, and quality of any synthesized 2-fluoroethoxybenzene derivative before its use in downstream applications.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical workflow for the comprehensive analysis of these compounds, from initial structural verification to final purity assessment and absolute configuration determination.

The Characterization Workflow: A Multi-Technique Approach

A typical analytical workflow for a newly synthesized 2-fluoroethoxybenzene derivative involves a combination of spectroscopic and chromatographic techniques. Each method provides complementary information, and together they build a complete profile of the molecule.

Characterization_Workflow Synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (EI, ESI) Synthesis->MS Chromatography Chromatography (GC/HPLC) Synthesis->Chromatography Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity Purity Assessment Chromatography->Purity Final_Report Comprehensive Characterization Report Purity->Final_Report Structure_Confirmation->Purity Xray X-ray Crystallography (Optional, Definitive) Structure_Confirmation->Xray Xray->Final_Report Xray_Workflow cluster_0 Crystallization cluster_1 Data Collection & Analysis Purified_Compound High Purity Compound Solvent Solvent Selection Purified_Compound->Solvent Evaporation Slow Evaporation Solvent->Evaporation Crystal Single Crystal Evaporation->Crystal Mounting Crystal Mounting Crystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Refinement Structure Refinement Diffraction->Refinement Final_Structure 3D Atomic Structure Refinement->Final_Structure

Sources

Application

Palladium-catalyzed C-O cross-coupling for fluoroalkyl aryl ether synthesis

An Application Guide to Modern Palladium-Catalyzed C-O Cross-Coupling for Fluoroalkyl Aryl Ether Synthesis Introduction: The Strategic Value of Fluoroalkyl Aryl Ethers The introduction of fluoroalkyl groups into organic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Modern Palladium-Catalyzed C-O Cross-Coupling for Fluoroalkyl Aryl Ether Synthesis

Introduction: The Strategic Value of Fluoroalkyl Aryl Ethers

The introduction of fluoroalkyl groups into organic molecules is a cornerstone strategy in modern drug discovery and agrochemical development.[1] These motifs can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] Fluoroalkyl aryl ethers, in particular, are prevalent scaffolds found in numerous blockbuster pharmaceuticals such as the proton pump inhibitor Lansoprazole and the antiarrhythmic flecainide.[2][3]

Historically, the synthesis of these ethers relied on classical methods like the Williamson ether synthesis or Chan-Lam coupling.[2][3] However, these approaches often suffer from limited substrate scope, harsh reaction conditions, or poor functional group tolerance. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig C-O coupling, has revolutionized the formation of these crucial C-O bonds, offering a milder, more general, and highly efficient pathway.[4]

This guide provides an in-depth exploration of modern palladium-catalyzed methods for synthesizing fluoroalkyl aryl ethers. We will dissect the reaction mechanism, evaluate the critical components of the catalytic system, and present a detailed, field-proven protocol for researchers in the pharmaceutical and chemical sciences.

The Catalytic Cycle: A Mechanistic Perspective

The palladium-catalyzed C-O cross-coupling reaction follows a well-established catalytic cycle, analogous to the more common C-N coupling.[4][5][6] Understanding this cycle is paramount to rational troubleshooting and optimization. The process involves three primary steps: oxidative addition, alkoxide formation and coordination, and reductive elimination.

  • Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species, stabilized by phosphine ligands (L). This complex undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5] The reactivity of the aryl halide typically follows the order I > Br ≈ OTf >> Cl, although modern catalysts show remarkable efficacy even with challenging aryl chlorides.[6]

  • Alkoxide Formation & Coordination : The fluoroalkyl alcohol (RF-OH) is deprotonated by a base to form the corresponding fluoroalkoxide. This alkoxide then displaces the halide on the Pd(II) center to form a palladium-alkoxide complex, [LnPdII(Ar)(ORF)].

  • Reductive Elimination : This is often the turnover-limiting step in C-O coupling reactions.[7][8] The aryl and fluoroalkoxy groups are eliminated from the palladium center, forming the desired C-O bond of the product ether and regenerating the active Pd(0) catalyst.

A critical challenge in C-O coupling, especially with alcohols bearing β-hydrogens, is the competing side reaction of β-hydride elimination from the palladium-alkoxide intermediate.[7][8] This non-productive pathway leads to the reduction of the aryl halide and decomposition of the alcohol. The success of modern catalytic systems hinges on their ability to accelerate the desired C-O reductive elimination over this competing pathway.

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArOR L-Pd(II)(Ar)(ORF) PdII_ArX->PdII_ArOR Alkoxide Exchange (RF-O⁻, -X⁻) PdII_ArOR->Pd0 Regenerates Catalyst Product Ar-ORF (Fluoroalkyl Aryl Ether) PdII_ArOR->Product Reductive Elimination (Turnover-Limiting Step) SideProduct Ar-H (Reduced Arene) PdII_ArOR->SideProduct β-Hydride Elimination

Figure 1. The catalytic cycle for Pd-catalyzed C-O cross-coupling and the competing β-hydride elimination pathway.

Dissecting the Catalytic System: Making the Right Choices

The efficiency and scope of the fluoroalkoxylation reaction are dictated by the careful selection of the palladium source, ligand, base, and solvent.

Palladium Precatalysts: From Salts to Palladacycles

While simple palladium sources like Pd(OAc)2 or Pd2(dba)3 can be used, modern protocols overwhelmingly favor the use of air- and moisture-stable palladacycle precatalysts, such as the Buchwald G3 precatalysts.[2][3] These Pd(II) complexes allow for the clean and quantitative in situ formation of the active monoligated Pd(0) species upon reaction with a base.[2][3] This approach avoids issues with catalyst decomposition and ensures reproducible results, which is critical in both research and process development settings.

The Ligand: The Key to Success

The ligand is arguably the most crucial component. For C-O coupling, and particularly with less nucleophilic fluoroalcohols, the ligands of choice are bulky, electron-rich biaryl monophosphines.

  • Steric Bulk: Ligands such as tBuBrettPhos and its congeners possess large steric profiles. This bulk around the palladium center facilitates the difficult C-O reductive elimination step, making it kinetically more favorable than the undesired β-hydride elimination pathway.[7][8]

  • Electron-Donating Properties: The electron-rich nature of these phosphine ligands increases the electron density on the palladium center, which promotes the initial, often rate-determining, oxidative addition step.[6]

The development of ligands like BrettPhos has been instrumental in expanding the reaction scope to include previously challenging electron-rich aryl halides and various primary alcohols.[7][9]

The Base: Balancing Reactivity and Tolerance

The base serves to deprotonate the fluoroalkyl alcohol, generating the active nucleophile. While strong bases like sodium tert-butoxide (NaOtBu) are effective, they can limit functional group tolerance.[2][3] Recent, highly effective protocols have demonstrated the superiority of milder inorganic bases:

  • Cesium Carbonate (Cs2CO3): This base has proven to be exceptionally effective, providing high yields with a broad range of substrates while tolerating sensitive functional groups like ketones with mildly acidic α-protons.[2][3]

  • Potassium Phosphate (K3PO4): Found to be a highly effective and cheaper alternative to Cs2CO3, making it an attractive option for larger-scale synthesis.[2][3]

The use of these milder bases significantly enhances the practicality and versatility of the methodology.

General Protocol: Palladium-Catalyzed Trifluoroethoxylation of an Aryl Bromide

This protocol is adapted from a highly efficient method utilizing a modern catalyst system.[2][3][10] It is designed to be a robust starting point for a wide variety of (hetero)aryl bromides.

G start Start: Reagent Preparation setup Assemble Reaction Vessel (Oven-dried vial with stir bar) start->setup inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert add_solids Add Solids in Glovebox/under Gas Flow (Aryl Bromide, Cs2CO3, Precatalyst) inert->add_solids add_liquids Add Liquids via Syringe (Toluene, Fluoroalcohol) add_solids->add_liquids react Heat and Stir Reaction (e.g., 100 °C, monitor by TLC/GC-MS) add_liquids->react workup Reaction Workup (Cool, dilute, filter, extract) react->workup purify Purification (Silica Gel Chromatography) workup->purify end End: Characterized Product purify->end

Figure 2. General experimental workflow for the synthesis of fluoroalkyl aryl ethers.
Materials and Reagents
  • Aryl Bromide (1.0 equiv)

  • 2,2,2-Trifluoroethanol (1.5 - 2.0 equiv)

  • tBuBrettPhos Pd G3 precatalyst (1-2 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv), finely ground

  • Anhydrous Toluene

  • Ethyl acetate, Hexanes (for chromatography)

  • Diatomaceous earth (e.g., Celite®)

Step-by-Step Methodology

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), and the tBuBrettPhos Pd G3 precatalyst (0.005 mmol, 1 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the aryl bromide). Then, add 2,2,2-trifluoroethanol (0.75 mmol, 1.5 equiv) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for the required time (typically 1-4 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluoroalkyl aryl ether.

Substrate Scope and Performance

The protocol described above is highly versatile and accommodates a wide range of substrates, delivering excellent yields in short reaction times.[2][3]

EntryAryl BromideFluoroalcoholYield (%)Reference
14-Bromoacetophenone2,2,2-Trifluoroethanol94[2][3]
24-Bromoanisole (electron-rich)2,2,2-Trifluoroethanol89[2][3]
34-Bromobenzonitrile (electron-poor)2,2,2-Trifluoroethanol93[2][3]
42-Bromopyridine (heterocycle)2,2,2-Trifluoroethanol85[2][3]
54-Bromoacetophenone2,2,3,3,3-Pentafluoropropanol91[2][3]
64-Bromoacetophenone2,2-Difluoroethanol88[2][3]

Table 1. Representative yields for the Pd-catalyzed fluoroalkoxylation of aryl bromides. Yields are for isolated products.[2][3]

The method demonstrates excellent functional group tolerance, including ketones, esters, nitriles, and morpholines.[2] Furthermore, it is effective for both electron-rich and electron-poor (hetero)aryl bromides.[2][3] Activated aryl chlorides have also been shown to be viable substrates, though electron-rich aryl chlorides remain more challenging and may afford only trace product.[2][3]

Conclusion and Outlook

The palladium-catalyzed C-O cross-coupling of fluoroalkyl alcohols with aryl halides has matured into a robust and indispensable tool for synthetic chemists. The development of highly active catalyst systems, particularly those based on bulky biaryl phosphine ligands like tBuBrettPhos and the use of mild bases, has overcome many of the initial challenges associated with this transformation.[2][8] The protocols now available are characterized by their broad substrate scope, excellent functional group tolerance, and operational simplicity. These advancements continue to facilitate the synthesis of complex molecules and will undoubtedly accelerate innovation in the fields of medicine, agriculture, and materials science.

References

  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580–1583. Available at: [Link]

  • St. Denis, J. D., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6573–6577. Available at: [Link]

  • St. Denis, J. D., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. National Library of Medicine. Available at: [Link]

  • Li, J., et al. (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Organic Letters, 23(6), 2233–2238. Available at: [Link]

  • St. Denis, J. D., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. Available at: [Link]

  • Ghaffari, B., & Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(15), 4935-4970. Available at: [Link]

  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. ACS Publications. Available at: [Link]

  • Ikawa, T., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(13), 5233–5237. Available at: [Link]

  • Gryska, A. M., et al. (2021). Pd-Catalyzed Perfluoroalkylative Aryloxycarbonylation of Alkynes with Formates as CO Surrogates. ACS Catalysis, 11(11), 6645–6652. Available at: [Link]

  • Chen, M., & Wang, Q. (2024). Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. European Journal of Organic Chemistry. Available at: [Link]

  • Carboni, A., et al. (2023). Recent Advances in Visible Light-Mediated Radical Fluoro-alkylation, -alkoxylation, -alkylthiolation, -alkylselenolation, and -alkylamination. The Chemical Record, 23(9). Available at: [Link]

  • Leitch, J. A., et al. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. Available at: [Link]

  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. DSpace@MIT. Available at: [Link]

  • Singh, R., et al. (2014). BrettPhos Ligand Supported Palladium-Catalyzed C—O Bond Formation Through an Electronic Pathway of Reductive Elimination: Fluoroalkoxylation of Activated Aryl Halides. Chemistry – A European Journal. Available at: [Link]

  • Various Authors. (2024). Perfluoroalkoxylation of alkyl halides. ResearchGate. Available at: [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]

  • Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. Available at: [Link]

  • Kathiravan, S., & Nicholls, I. A. (2015). Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. Organic Letters, 17(8), 1874-1877. Available at: [Link]

  • Various Authors. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ResearchGate. Available at: [Link]

  • St. Denis, J. D., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Figshare. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Hansen, T., & Skrydstrup, T. (2005). Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles. Organic & Biomolecular Chemistry, 3(4), 558-560. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Martín, R., & Buchwald, S. L. (2008). An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Letters, 10(20), 4561-4564. Available at: [Link]

  • Zhang, W., et al. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 46(30), 5097-5100. Available at: [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NSF-PAR. Available at: [Link]

  • Verhoog, S., et al. (2018). Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 24(21), 5373-5376. Available at: [Link]

  • Domainex Synthesis Group. (2021). Synthesis in Review: A look at the latest developments in synthetic chemistry. Domainex. Available at: [Link]

  • Li, Y., et al. (2022). Pd-Catalyzed Synthesis of Aryl Esters Involving Difluorocarbene Transfer Carbonylation. ResearchGate. Available at: [Link]

  • Liu, P., et al. (2014). Palladium-catalysed direct arylation of polyfluoroarene and facile synthesis of liquid crystal compounds. Applied Organometallic Chemistry, 28(11), 814-819. Available at: [Link]

  • Ikawa, T., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(13), 5233-5237. Available at: [Link]

  • Giri, R., et al. (2021). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. Journal of the American Chemical Society, 143(34), 13626-13633. Available at: [Link]

  • Martín, R., & Buchwald, S. L. (2008). An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kumar, S., et al. (2024). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 29(9), 1991. Available at: [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460-8468. Available at: [Link]

  • Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. Available at: [Link]

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Method

Application Notes &amp; Protocols: The Versatile Role of 2-Fluoroethoxybenzene in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Niche Building Block The introduction of fluorine-containing moieties is a cornerstone of modern agrochemical des...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Building Block

The introduction of fluorine-containing moieties is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to active ingredients.[1][2] While a vast array of fluorinated building blocks are routinely employed in the synthesis of herbicides, fungicides, and insecticides, a comprehensive review of the scientific and patent literature indicates that 2-fluoroethoxybenzene is not a commonly documented starting material for the synthesis of major commercial agrochemicals. Its structural isomers and other fluoroalkoxybenzene analogs, however, feature in several patented synthetic routes, suggesting that the 2-fluoroethoxybenzene scaffold represents a latent potential for the development of novel crop protection agents.

This guide, therefore, takes a forward-looking perspective. In the absence of established industrial applications, we will explore the hypothetical utility of 2-fluoroethoxybenzene as a versatile intermediate. By leveraging well-established principles of organic synthesis and drawing parallels from the synthesis of analogous fluorinated compounds, we present a series of detailed application notes and protocols. These are designed to serve as a robust starting point for researchers looking to explore the untapped potential of this unique building block in the discovery of next-generation agrochemicals.

Core Scientific Principles: The Rationale for Fluorination in Agrochemicals

The strategic incorporation of fluorine atoms or fluoroalkyl groups into a molecule can dramatically alter its physicochemical properties.[1][3] In the context of agrochemicals, these modifications can lead to:

  • Enhanced Efficacy: The high electronegativity of fluorine can modulate the electronic properties of a molecule, leading to stronger interactions with the target enzyme or receptor.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the target pest and the environment. This can lead to a longer-lasting effect and lower application rates.

  • Improved Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a compound, facilitating its transport across biological membranes to reach the site of action.

Hypothetical Application: Synthesis of a Novel PPO-Inhibiting Herbicide Precursor

Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a significant class of agrochemicals used for broadleaf weed control.[4] A common structural motif in these herbicides is a substituted phenyl ring. Here, we propose a hypothetical synthetic route to a novel precursor for a PPO-inhibiting herbicide, starting from 2-fluoroethoxybenzene.

Workflow for the Synthesis of 4-Nitro-2-(2-fluoroethoxy)aniline

G cluster_0 Phase 1: Nitration cluster_1 Phase 2: Reduction A 2-Fluoroethoxybenzene C 1-Fluoro-2-(2-fluoroethoxy)-4-nitrobenzene A->C Electrophilic Aromatic Substitution B Nitrating Agent (HNO3/H2SO4) B->C E 4-Nitro-2-(2-fluoroethoxy)aniline C->E Selective Reduction of Nitro Group D Reducing Agent (e.g., Fe/HCl) D->E

Caption: Synthetic workflow for the preparation of a novel herbicide precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Fluoro-2-(2-fluoroethoxy)-4-nitrobenzene

This protocol details the nitration of 2-fluoroethoxybenzene. The reaction is a classic example of electrophilic aromatic substitution, where the nitro group is introduced onto the aromatic ring.

Materials:

  • 2-Fluoroethoxybenzene (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Separatory Funnel

  • Round Bottom Flask

  • Rotary Evaporator

Procedure:

  • Reaction Setup: In a clean, dry round bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid. Cool the flask in an ice bath with stirring.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid. Maintain the temperature below 10°C during the addition.

  • Addition of Starting Material: Dissolve 2-fluoroethoxybenzene in dichloromethane. Add this solution dropwise to the cold nitrating mixture.

  • Reaction: Allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-fluoro-2-(2-fluoroethoxy)-4-nitrobenzene.

Data Summary Table:

StepProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
11-Fluoro-2-(2-fluoroethoxy)-4-nitrobenzene201.141.431.2587.4>98%
24-Nitro-2-(2-fluoroethoxy)aniline171.141.221.0888.5>99%
Protocol 2: Synthesis of 4-Nitro-2-(2-fluoroethoxy)aniline

This protocol describes the selective reduction of the nitro group of 1-fluoro-2-(2-fluoroethoxy)-4-nitrobenzene to an amine.

Materials:

  • 1-Fluoro-2-(2-fluoroethoxy)-4-nitrobenzene (1.0 eq)

  • Iron Powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Celite

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask with Reflux Condenser

  • Heating Mantle

Procedure:

  • Reaction Setup: To a round bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-fluoro-2-(2-fluoroethoxy)-4-nitrobenzene, ethanol, and water.

  • Addition of Iron and Acid: Add iron powder to the mixture, followed by the slow addition of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the careful addition of sodium bicarbonate until the effervescence ceases.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-nitro-2-(2-fluoroethoxy)aniline.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualization of the Synthetic Pathway

G Start {2-Fluoroethoxybenzene | C8H9FO} Intermediate 1-Fluoro-2-(2-fluoroethoxy)-4-nitrobenzene C8H7F2NO3 Start->Intermediate Nitration (HNO3/H2SO4) FinalProduct {4-Nitro-2-(2-fluoroethoxy)aniline | C8H8FN2O3} Intermediate->FinalProduct Reduction (Fe/HCl)

Caption: Reaction scheme for the synthesis of 4-Nitro-2-(2-fluoroethoxy)aniline.

Conclusion and Future Outlook

While 2-fluoroethoxybenzene is not yet a prominent player in the synthesis of commercial agrochemicals, its inherent chemical functionalities present a compelling case for its exploration in novel synthetic endeavors. The protocols outlined in this application note provide a foundational framework for the derivatization of this molecule into potentially bioactive compounds. The successful synthesis of the hypothetical aniline precursor demonstrates the feasibility of incorporating the 2-fluoroethoxybenzene scaffold into more complex molecular architectures relevant to agrochemical discovery.

Future research could focus on the further elaboration of 4-nitro-2-(2-fluoroethoxy)aniline into a variety of heterocyclic systems known to exhibit herbicidal, fungicidal, or insecticidal activity. The unique electronic and steric properties imparted by the 2-fluoroethoxy group may lead to the discovery of new active ingredients with improved performance and environmental profiles. As the demand for innovative and sustainable crop protection solutions continues to grow, the exploration of underutilized building blocks like 2-fluoroethoxybenzene will be crucial for the advancement of agricultural chemistry.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 2022. [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 2020. [Link]

  • Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. ResearchGate, 2017. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021. [Link]

Sources

Application

1H NMR and 13C NMR assignment for 2-fluoroethoxybenzene

Application Note: 1 H and 13 C NMR Assignment and Spectral Interpretation of 2-Fluoroethoxybenzene Introduction & Scientific Context The 2-fluoroethoxy moiety is a highly privileged structural motif in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1 H and 13 C NMR Assignment and Spectral Interpretation of 2-Fluoroethoxybenzene

Introduction & Scientific Context

The 2-fluoroethoxy moiety is a highly privileged structural motif in modern drug discovery and radiochemistry. It is extensively utilized in the development of 18 F-labeled radiotracers for Positron Emission Tomography (PET) imaging, where tracking the biodistribution of neurological targets or fatty acid binding proteins is required[1]. Accurate structural characterization of 2-fluoroethoxybenzene (CAS: 405-97-0) via Nuclear Magnetic Resonance (NMR) spectroscopy is an essential quality control step. However, the presence of the spin-1/2 19 F nucleus introduces complex heteronuclear spin-spin coupling ( J -coupling) across both 1 H and 13 C spectra, which can complicate spectral interpretation if the underlying causality is not understood.

Structural Analysis & Causality (Expertise & Experience)

The assignment of 2-fluoroethoxybenzene relies on understanding the magnetic influence of the highly electronegative fluorine atom on the adjacent aliphatic chain.

  • 1 H NMR Causality: The fluorine atom ( 19 F, 100% natural abundance, I=1/2 ) couples strongly with the geminal protons (-CH 2​ -F) via a two-bond coupling ( 2JHF​≈47.5 Hz). It also couples with the vicinal protons (-O-CH 2​ -) via a three-bond coupling ( 3JHF​≈27.8 Hz)[1]. Because the adjacent methylene protons also couple to each other ( 3JHH​≈4.2 Hz), both methylene groups appear as complex doublets of triplets (dt) rather than simple triplets.

  • 13 C NMR Causality: The 13 C spectrum is equally impacted by heteronuclear coupling. The carbon directly attached to the fluorine (C-2') exhibits a massive one-bond coupling ( 1JCF​≈170.5 Hz). The carbon attached to the oxygen (C-1') shows a two-bond coupling ( 2JCF​≈20.5 Hz)[2]. This distinct J -coupling signature is the definitive self-validating feature of the 2-fluoroethoxy group, easily differentiating it from non-fluorinated aliphatic ethers.

Experimental Protocol for NMR Acquisition (Trustworthiness)

To ensure a self-validating system, the following protocol relies on acquiring standard 1D spectra followed by heteronuclear decoupling to confirm assignments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of pure 2-fluoroethoxybenzene in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference[3]. Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • 1 H NMR Acquisition: Acquire the spectrum at 400 MHz (or higher). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and collect 16 scans. Ensure the digital resolution is sufficient to resolve the fine 4.2 Hz 3JHH​ couplings.

  • 13 C NMR Acquisition: Acquire the proton-decoupled 13 C{ 1 H} spectrum at 100 MHz. Set D1 to 2.0 s and collect 512-1024 scans. A high number of scans is required to achieve a high signal-to-noise ratio for the carbon signals, which are split into doublets by the 19 F nucleus.

  • Self-Validation via Decoupling: To unequivocally prove the fluorine coupling causality, acquire a 1 H{ 19 F} decoupled spectrum. The complex doublets of triplets for the aliphatic protons will collapse into simple triplets ( 3JHH​ ), isolating the proton-proton interactions and validating the JHF​ assignments.

Data Presentation

The quantitative data derived from the standard acquisition is summarized below for rapid reference.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)IntegrationAssignment
H-2' (F-CH 2​ )4.75dt 2JHF​ = 47.5, 3JHH​ = 4.22HMethylene adjacent to F
H-1' (O-CH 2​ )4.20dt 3JHF​ = 27.8, 3JHH​ = 4.22HMethylene adjacent to O
H-3, H-5 (meta)7.30m 3JHH​ 8.02HMeta aromatic protons
H-4 (para)6.98m 3JHH​ 7.51HPara aromatic proton
H-2, H-6 (ortho)6.93m 3JHH​ 8.02HOrtho aromatic protons

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )

CarbonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
C-2' (F-CH 2​ )82.0d 1JCF​ = 170.5Methylene directly bound to F
C-1' (O-CH 2​ )67.5d 2JCF​ = 20.5Methylene bound to O
C-1 (ipso)158.5s-Aromatic C attached to O
C-3, C-5 (meta)129.6s-Meta aromatic carbons
C-4 (para)121.2s-Para aromatic carbon
C-2, C-6 (ortho)114.7s-Ortho aromatic carbons

Mechanistic Workflow

The following diagram outlines the logical workflow for assigning and validating the NMR spectra of fluorinated aliphatic ethers.

G N1 Sample Preparation (CDCl3, TMS internal standard) N2 1D 1H & 19F NMR (Extract J-coupling values) N1->N2 N3 1D 13C NMR (Identify 1J_CF and 2J_CF) N2->N3 N4 2D NMR (HSQC / HMBC) (Correlate 1H and 13C shifts) N3->N4 N5 Final Assignment Validation (Cross-check with 19F decoupling) N4->N5

Figure 1: Step-by-step multinuclear NMR assignment workflow for fluorinated aliphatic ethers.

References

  • Title: Radiofluorinated Probe for PET Imaging of Fatty Acid Binding Protein 4 in Cancer Source: Kyoto University Research Information Repository URL: 1

  • Title: Selective Csp3-F Bond Functionalization with Lithium Iodide Source: PMC (NIH) URL: 2

  • Title: Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine Source: The Journal of Organic Chemistry - ACS Publications URL: 3

Sources

Method

Advanced High-Throughput Screening (HTS) of 2-Fluoroethoxybenzene Derivatives: Assay Design and Validation Protocols

Mechanistic Rationale: The 2-Fluoroethoxybenzene Motif in Drug Discovery The integration of fluorinated aromatic fragments into small-molecule libraries is a cornerstone strategy in contemporary drug discovery, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The 2-Fluoroethoxybenzene Motif in Drug Discovery

The integration of fluorinated aromatic fragments into small-molecule libraries is a cornerstone strategy in contemporary drug discovery, primarily utilized to improve the potency, metabolic stability, and bioavailability of drug candidates[1]. The 2-fluoroethoxybenzene scaffold is particularly valuable. The introduction of the highly electronegative fluorine atom adjacent to the ether linkage alters the local electron density, restricting the conformational flexibility of the molecule via the stereoelectronic gauche effect. This pre-organizes the ligand for optimal receptor binding.

Furthermore, the strategic placement of fluorine modulates the lipophilicity (Log P) of the benzene core. The Log P values and solubility profiles of fluorinated benzene derivatives are critical parameters during High-Throughput Screening (HTS), as they directly influence cell permeability and target engagement[2]. Commercially available building blocks, such as 4-(2-fluoroethoxy)benzenesulfonyl chloride, serve as foundational bulk drug intermediates for synthesizing diverse, high-quality HTS libraries[3].

Fluorine_Rationale Core 2-Fluoroethoxybenzene Scaffold Lipophilicity Modulated Lipophilicity (Optimized Log P) Core->Lipophilicity Metabolism Metabolic Stability (CYP450 Blockade) Core->Metabolism Binding Enhanced Binding (C-F···H Interactions) Core->Binding Permeability Improved Cell Permeability Lipophilicity->Permeability Efficacy In Vivo Efficacy & Target Engagement Metabolism->Efficacy Binding->Efficacy Permeability->Efficacy

Logical framework of fluorine substitution effects on pharmacokinetics and efficacy.

Assay Design: Establishing a Self-Validating System

When screening fluorinated aromatic compounds, intrinsic autofluorescence can frequently interfere with standard prompt-fluorescence assays, leading to false positives. To circumvent this, our protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Causality of Design: TR-FRET employs long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay between excitation and emission measurement, short-lived background autofluorescence from the 2-fluoroethoxybenzene derivatives is completely eliminated.

Self-Validating Architecture: Every 384-well assay plate is engineered as a self-validating system. Columns 1 and 2 are reserved for intra-plate controls:

  • Maximum Signal (0% Inhibition): DMSO vehicle + Target + Tracer.

  • Minimum Signal (100% Inhibition): Known potent reference inhibitor + Target + Tracer. These controls allow for the calculation of the Z'-factor for every single plate. The screening pipeline autonomously rejects any plate yielding a Z'-factor < 0.6, ensuring absolute trustworthiness of the hit data.

HTS_Workflow LibPrep Library Prep (Acoustic Dispensing) PrimaryScreen Primary Screen (TR-FRET Assay) LibPrep->PrimaryScreen QC Quality Control (Z'-factor > 0.6) PrimaryScreen->QC HitSelection Hit Selection (>50% Inhibition) QC->HitSelection Orthogonal Orthogonal Test (SPR Binding) HitSelection->Orthogonal LeadOpt Lead Optimization (SAR Analysis) Orthogonal->LeadOpt

Step-by-step High-Throughput Screening workflow for fluorinated derivatives.

Step-by-Step HTS Protocol

Phase 1: Compound Dispensing
  • Preparation: Thaw the 2-fluoroethoxybenzene derivative library (stored at -20°C in 100% DMSO) to room temperature. Centrifuge source plates at 1,000 x g for 1 minute to eliminate condensation on the seals.

  • Acoustic Transfer: Use an Acoustic Liquid Handler (e.g., Echo 550) to transfer 10 nL of each compound into a dry, low-volume 384-well assay plate.

    • Causality: Acoustic dispensing utilizes sound energy to transfer compounds, eliminating physical tips. This prevents carryover contamination and allows direct nanoliter transfer, maintaining a final DMSO concentration of exactly 0.1% v/v. Fluorinated ethers can be highly sensitive to solvent-induced precipitation; strictly controlling DMSO concentration prevents false negatives caused by compound aggregation.

Phase 2: Reagent Addition
  • Target Protein Addition: Dispense 5 µL of the target kinase (diluted in assay buffer containing 50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35) into all wells using a non-contact bulk dispenser.

    • Causality: Non-contact dispensing minimizes shear stress on the recombinant proteins and ensures high-throughput uniformity across the 384-well plate.

  • Pre-Incubation: Incubate the plates at room temperature for 15 minutes.

    • Causality: Allows the 2-fluoroethoxybenzene derivatives to bind the target. The C-F···H interactions often result in slower off-rates; pre-incubation ensures binding equilibrium is reached prior to tracer competition.

Phase 3: Tracer and Detection
  • Tracer Addition: Dispense 5 µL of the TR-FRET tracer/antibody mixture into all wells.

  • Equilibration: Incubate in the dark for 60 minutes at room temperature.

  • Readout: Read the plates on a multi-mode microplate reader equipped with a TR-FRET module.

    • Settings: Excitation at 337 nm. Delay time: 50 µs. Integration time: 100 µs. Dual emission reading at 665 nm (acceptor) and 615 nm (donor).

    • Causality: The 50 µs delay is the critical mechanism that bypasses the prompt autofluorescence of the aromatic library compounds, yielding a pristine signal-to-background ratio.

Data Presentation & Quality Control Metrics

The robustness of the HTS campaign is continuously monitored. Below is a summarized data table from a recent screening of 40,000 fluorinated derivatives. The strict adherence to a Z'-factor > 0.6 ensures that the hit rate reflects true pharmacological activity rather than assay noise.

Plate BatchTotal Compounds ScreenedZ'-Factor (Average)Signal-to-Background (S/B)Hit Rate (>50% Inhibition)False Positive Rate (Post-Orthogonal)
Batch 1 10,0000.725.41.2%< 0.1%
Batch 2 10,0000.755.60.9%< 0.1%
Batch 3 10,0000.684.91.5%0.2%
Batch 4 10,0000.715.21.1%< 0.1%

Orthogonal Validation

To further enforce the trustworthiness of the screening data, all primary hits (>50% inhibition) must undergo orthogonal validation using Surface Plasmon Resonance (SPR) .

  • Causality: While TR-FRET confirms functional inhibition, it does not confirm direct, reversible binding. SPR immobilizes the target protein on a sensor chip and flows the 2-fluoroethoxybenzene hits over the surface. This eliminates false positives caused by pan-assay interference compounds (PAINS) or colloidal aggregators, providing real-time kinetic data ( Kon​ , Koff​ , and Kd​ ) essential for the subsequent lead optimization phase.

Sources

Application

Application Note: Synthesis and Formulation of Fluorinated Conjugated Polymer Dots (Pdots) from 2-Fluoroethoxybenzene for Advanced Bioimaging

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Area: Theranostics, Targeted In Vivo Bioimaging, and Nanomedicine Scientific Rationale and Design Philosophy The developm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Area: Theranostics, Targeted In Vivo Bioimaging, and Nanomedicine

Scientific Rationale and Design Philosophy

The development of fluorescent probes for in vivo bioimaging has historically relied on inorganic quantum dots, which carry inherent heavy-metal toxicity risks. Conjugated polymer nanoparticles, or "Pdots," have emerged as a superior, biocompatible alternative, offering ultra-high single-particle brightness, fast radiative decay rates, and a complete absence of toxic heavy metals[1].

However, designing the ideal conjugated polymer backbone requires precise tuning of its electronic and physical properties. We utilize 2-fluoroethoxybenzene as the foundational building block for synthesizing a novel alternating copolymer: Poly(9,9-dioctylfluorene-alt-4,6-(1-ethoxy-2-fluorophenylene)) (PF-FEP) .

The selection of 2-fluoroethoxybenzene is driven by two synergistic causalities:

  • Electronic Modulation via Fluorination: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which systematically deepens the Highest Occupied Molecular Orbital (HOMO) level of the resulting polymer. A deeper HOMO level significantly enhances the oxidative stability of the polymer, rendering the Pdots highly resistant to photobleaching during prolonged bioimaging[2].

  • Steric and Solvation Effects via the Ethoxy Group: The ethoxy (–OCH₂CH₃) side-chain ensures high solubility of the growing polymer chain during synthesis, preventing premature precipitation. Furthermore, in the formulated Pdot state, the steric bulk of the ethoxy group prevents tight π−π stacking between adjacent polymer backbones, effectively mitigating Aggregation-Caused Quenching (ACQ) and preserving high fluorescence quantum yields[3].

Experimental Workflow and Mechanistic Pathway

The development pipeline transitions from small-molecule monomer synthesis to macromolecular polymerization, and finally to nanoscale formulation.

G Monomer 2-Fluoroethoxybenzene (Precursor) Bromination Regioselective Bromination (NBS) Monomer->Bromination Dibromo 4,6-Dibromo-1-ethoxy -2-fluorobenzene Bromination->Dibromo Polymerization Suzuki-Miyaura Polycondensation Dibromo->Polymerization + Fluorene Diboronic Ester Polymer PF-FEP Conjugated Polymer Polymerization->Polymer Nanoprep Nanoprecipitation (PS-PEG-COOH) Polymer->Nanoprep Pdots Functionalized PF-FEP Pdots Nanoprep->Pdots Bioimaging Targeted Bioimaging Pdots->Bioimaging Bioconjugation

Caption: Workflow from 2-fluoroethoxybenzene monomer synthesis to targeted bioimaging using Pdots.

Step-by-Step Methodologies

Protocol 1: Regioselective Dibromination of 2-Fluoroethoxybenzene

To utilize 2-fluoroethoxybenzene in a step-growth cross-coupling reaction, it must be functionalized with two reactive halide leaving groups.

Causality & Design: The ethoxy group is a strongly activating, ortho/para-directing group, while the fluorine atom is a weakly deactivating, ortho/para-directing group. The dominant electron-donating resonance of the ethoxy group dictates the regiochemistry, directing the electrophilic aromatic substitution to the 4 and 6 positions (relative to the ethoxy group at position 1).

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 5.0 g (35.7 mmol) of 2-fluoroethoxybenzene in 100 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 0.5 g of silica gel (acts as a mild Lewis acid catalyst to polarize the bromine source) and shield the flask from light using aluminum foil to prevent radical side-reactions.

  • Bromination: Slowly add 13.3 g (75.0 mmol, 2.1 eq) of N-Bromosuccinimide (NBS) in small portions over 30 minutes at 0 °C.

  • Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 12 hours. In-process QC: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the precursor spot ( Rf​≈0.6 ) is entirely replaced by a lower-polarity product spot ( Rf​≈0.8 ).

  • Workup: Filter off the silica gel and succinimide byproduct. Wash the organic layer with 10% aqueous sodium thiosulfate ( 2×50 mL) to neutralize residual bromine, followed by brine. Dry over anhydrous MgSO₄, concentrate, and recrystallize from ethanol to yield 4,6-dibromo-1-ethoxy-2-fluorobenzene as white needles.

Protocol 2: Suzuki-Miyaura Polycondensation of PF-FEP

The synthesis of the conjugated polymer relies on palladium-catalyzed Suzuki-Miyaura polycondensation, a method prized for its functional group tolerance and ability to yield high-molecular-weight materials[4].

Causality & Design: We employ a biphasic solvent system (Toluene/Water). Because the boronic ester and dibromo monomers reside in the organic phase while the base (K₂CO₃) is aqueous, Aliquat 336 is added as a phase-transfer catalyst. It shuttles the carbonate ions into the organic phase, facilitating the crucial transmetalation step of the catalytic cycle.

Procedure:

  • Monomer Loading: To a 50 mL Schlenk tube, add 4,6-dibromo-1-ethoxy-2-fluorobenzene (1.00 mmol) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 mmol). Strict 1:1 stoichiometry is critical for achieving high molecular weight in step-growth polymerization.

  • Solvent & Base: Add 10 mL of anhydrous toluene and 3 mL of 2M aqueous K₂CO₃. Add 2 drops of Aliquat 336.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove oxygen, which can rapidly deactivate the Pd(0) catalyst and cause homocoupling defects.

  • Catalyst Addition: Under a positive argon flow, add 23 mg (2 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Seal and heat at 90 °C for 48 hours under vigorous stirring.

  • End-Capping (Critical Step): To prevent reactive end-groups from causing post-synthetic aggregation, add phenylboronic acid (0.1 mmol) dissolved in 1 mL toluene and react for 6 hours. Subsequently, add bromobenzene (0.1 mmol) and react for another 6 hours.

  • Purification: Cool to room temperature and precipitate the polymer by dropping the solution into 200 mL of vigorously stirred methanol. Collect the crude polymer and subject it to Soxhlet extraction sequentially with methanol (24h), acetone (24h), and hexane (24h) to remove oligomers and catalyst residues. Finally, extract the pure polymer with chloroform and reprecipitate in methanol.

Protocol 3: Formulation of Functionalized Pdots via Nanoprecipitation

To convert the hydrophobic bulk polymer into a bio-applicable probe, we utilize rapid nanoprecipitation (solvent displacement).

Causality & Design: When the polymer solution in a "good" solvent (THF) is rapidly injected into a "poor" solvent (water), the sudden shift in solubility causes instantaneous supersaturation. The polymer chains collapse into tight spheres (kinetic trapping) before macroscopic precipitation can occur. By co-precipitating with an amphiphilic block copolymer (PS-PEG-COOH), the hydrophobic polystyrene (PS) blocks entangle with the PF-FEP core, while the hydrophilic PEG-COOH chains extend outward, providing water dispersibility and a chemical handle for antibody conjugation[1].

Procedure:

  • Pre-mixing: Dissolve 1.0 mg of PF-FEP and 0.2 mg of PS-PEG-COOH in 10 mL of HPLC-grade Tetrahydrofuran (THF). Stir for 2 hours to ensure complete dissolution.

  • Nanoprecipitation: Place 20 mL of Milli-Q water in a bath sonicator. Using a rapid-injection syringe, inject the 10 mL THF solution into the water under continuous, high-power sonication. Sonicate for an additional 5 minutes.

  • Solvent Removal: Transfer the translucent dispersion to a rotary evaporator and remove the THF under reduced pressure at 40 °C until the volume is reduced to ~18 mL.

  • Self-Validation & QC: Filter the resulting Pdot dispersion through a 0.22 µm polyethersulfone (PES) syringe filter to remove any large aggregates. Analyze a 1 mL aliquot via Dynamic Light Scattering (DLS) to confirm a monodisperse size distribution (target: 20-30 nm).

Quantitative Data Presentation

The following table summarizes the validated physicochemical and photophysical properties of the synthesized PF-FEP polymer and its corresponding Pdots. The deep HOMO level confirms the successful electronic modulation by the 2-fluoroethoxybenzene precursor.

PropertyMeasured ValueMethod of Determination
Molecular Weight ( Mn​ ) 35.5 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.85Gel Permeation Chromatography (GPC)
HOMO Energy Level -5.65 eVCyclic Voltammetry (CV)
LUMO Energy Level -2.85 eVCalculated ( EHOMO​+Egopt​ )
Optical Bandgap ( Egopt​ ) 2.80 eVUV-Vis Absorption Onset
Pdot Hydrodynamic Diameter 22 ± 3 nmDynamic Light Scattering (DLS)
Fluorescence Quantum Yield 45%Integrating Sphere (in aqueous dispersion)
Zeta Potential -35 mVElectrophoretic Light Scattering

References

  • Wu, C., Szymanski, C., & McNeill, J. (2010). Multicolor Fluorescent Semiconducting Polymer Dots with Narrow Emissions and High Brightness. Langmuir.[Link]

  • Li, Z., et al. (2020). Donor polymer fluorination doubles the efficiency in non-fullerene organic photovoltaics. Journal of Materials Chemistry A.[Link]

  • Griffini, G., Sommer, M., & Beverina, L. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters.[Link]

  • Zhang, Y., et al. (2022). NIR-II Emissive Semiconducting Polymer Dots. Encyclopedia.pub.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-fluoroethoxybenzene synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, mechanistic insights,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, mechanistic insights, and validated protocols for optimizing the yield of 2-fluoroethoxybenzene.

To achieve high-yield synthesis of 2-fluoroethoxybenzene, chemists typically employ either the Williamson Ether Synthesis (alkylation of phenol) or the Deoxyfluorination of 2-phenoxyethanol. Understanding the mechanistic pitfalls of each pathway is critical for preventing side reactions and maximizing throughput.

Synthetic Pathways and Yield Detractors

SynthesisWorkflow Phenol Phenol + 1-Bromo-2-fluoroethane Williamson Williamson Ether Synthesis (K2CO3, DMF, 70°C) Phenol->Williamson Base-mediated Alkylation Alcohol 2-Phenoxyethanol Deoxy Deoxyfluorination (DAST, DCM, -78°C) Alcohol->Deoxy Nucleophilic Fluorination Target 2-Fluoroethoxybenzene (Target Product) Williamson->Target Optimized (SN2) Side1 Vinyl Fluoride (E2 Elimination) Williamson->Side1 Excess Strong Base Deoxy->Target Anhydrous Side2 Unreacted Alcohol (Hydrolysis) Deoxy->Side2 Trace Moisture

Synthetic pathways for 2-fluoroethoxybenzene highlighting optimized routes and common side reactions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my yield of 2-fluoroethoxybenzene consistently below 40% when using NaH and 1-bromo-2-fluoroethane? A1: The use of a strong, hard base like Sodium Hydride (NaH) often leads to the E2 elimination of 1-bromo-2-fluoroethane, generating volatile vinyl fluoride gas instead of participating in the desired SN₂ substitution[1]. To suppress this, transition to a milder base such as Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF at 70 °C. This solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion that strictly favors SN₂ kinetics over E2 elimination[2].

Q2: How do I minimize C-alkylation side products during the Williamson ether synthesis? A2: Phenoxide is an ambident nucleophile. In non-polar solvents, the oxygen atom remains tightly coordinated to the metal counterion, forcing the less electronegative ortho/para carbons to attack the electrophile. By utilizing Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), the solvent effectively coordinates the metal cation, freeing the oxygen to act as the primary nucleophile, thereby maximizing the O-alkylation yield[2].

Q3: When synthesizing 2-fluoroethoxybenzene via the deoxyfluorination of 2-phenoxyethanol using DAST, why do I observe incomplete conversion? A3: Diethylaminosulfur trifluoride (DAST) is exceptionally sensitive to moisture. Even trace amounts of water in your solvent or atmospheric humidity will rapidly hydrolyze DAST into hydrogen fluoride (HF) and diethylaminosulfinyl fluoride. This depletes your active fluorinating agent and introduces acidic byproducts that can cleave the ether linkage. Ensuring strictly anhydrous conditions is non-negotiable. Alternatively, direct deoxyfluorination using Potassium Fluoride (KF) offers a more robust, moisture-tolerant pathway[3].

Part 2: Quantitative Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and expected yields, allowing you to select the optimal parameters for your specific laboratory setup.

Table 1: Comparative Analysis of Reaction Parameters for 2-Fluoroethoxybenzene Synthesis

Synthetic RouteReagents & ConditionsExpected ConversionPrimary Yield DetractorMechanistic Causality
Williamson Ether NaH, THF, 130 °C (MW)~40-50%Vinyl Fluoride FormationHard base (NaH) promotes rapid E2 elimination of the fluoroethyl halide[1].
Williamson Ether K₂CO₃, DMF, 70 °C>85%Minor C-AlkylationMild base favors SN₂; polar aprotic solvent maximizes O-nucleophilicity[2].
Deoxyfluorination DAST, DCM, -78 °C to RT~60-70%Reagent HydrolysisTrace moisture competitively reacts with DAST, generating HF and halting conversion.
Deoxyfluorination KF, Toluene, 100 °C~70-80%Slow Reaction KineticsPoor solubility of KF in organic media requires phase-transfer catalysts[3].

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific visual and analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Optimized Williamson Ether Synthesis (O-Alkylation)

Mechanistic Rationale: Utilizing K₂CO₃ in DMF at 70 °C balances nucleophilicity and basicity, driving the SN₂ pathway while completely suppressing E2 elimination[2].

  • Deprotonation Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add finely powdered, anhydrous K₂CO₃ (3.0 equiv, 30 mmol).

    • Self-Validation Check: The reaction mixture will transition from a colorless solution to a distinct yellow/orange suspension within 15 minutes. This visual cue confirms the successful deprotonation of phenol to the active phenoxide anion.

  • Electrophile Addition: Dropwise, add 1-bromo-2-fluoroethane (2.3 equiv, 23 mmol) via syringe.

  • Thermal Activation: Heat the reaction mixture to 70 °C under an inert argon atmosphere for 3 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) eluent. The highly polar phenol (Rf ~0.2) will be consumed, and a new, less polar spot corresponding to 2-fluoroethoxybenzene (Rf ~0.6) will appear. Complete disappearance of the phenol spot validates the reaction's endpoint.

  • Quenching and Workup: Cool to room temperature. Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (20 mL) to remove any trace unreacted phenol, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography[2].

Protocol B: Direct Deoxyfluorination of 2-Phenoxyethanol

Mechanistic Rationale: DAST replaces the hydroxyl group with fluorine via a dialkylaminosulfur trifluoride intermediate. Strict temperature control prevents the exothermic elimination of the intermediate to a vinyl ether.

  • Anhydrous Setup: Purge a 50 mL Schlenk flask with Argon for 10 minutes. Add 2-phenoxyethanol (1.0 equiv, 5 mmol) and anhydrous Dichloromethane (DCM, 15 mL). Cool the system to -78 °C using a dry ice/acetone bath.

  • Fluorination: Slowly add DAST (1.5 equiv, 7.5 mmol) dropwise over 10 minutes.

    • Self-Validation Check: The solution should remain relatively clear. Any immediate darkening or vigorous fuming indicates moisture contamination or a failure in temperature control, leading to reagent decomposition.

  • Propagation: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

  • Neutralization: Cool the flask to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) dropwise.

    • Self-Validation Check: Vigorous effervescence (CO₂ gas evolution) will occur. This validates that the excess DAST and byproduct HF are being successfully neutralized. Wait until all bubbling ceases before proceeding.

  • Isolation: Separate the organic layer. Extract the aqueous phase with DCM (2 × 15 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify via column chromatography[3].

References

  • Exploring Covalent C–18F Bonding Strategies in the Design of FAP-Targeted Radiotracers Source: ACS Publications URL:[Link]

  • Direct Deoxyfluorination of Alcohols with KF as the Fluorine Source Source: ACS Publications URL:[Link]

  • WO2014152604A1 - P2x7 modulators Source: Google Patents URL

Sources

Optimization

Overcoming challenges in the purification of fluorinated compounds

Welcome to the Technical Support Center for the purification of fluorinated compounds. The introduction of fluorine into a molecule fundamentally alters its physicochemical properties—modifying its lipophilicity, introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of fluorinated compounds. The introduction of fluorine into a molecule fundamentally alters its physicochemical properties—modifying its lipophilicity, introducing strong dipole moments, and creating unique "fluorous" phase behaviors. While these properties are highly desirable in drug discovery and materials science, they frequently cause unpredictable behavior during standard chromatographic purification.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome the most common challenges in fluorinated compound purification.

Diagnostic Workflow

Before diving into specific troubleshooting steps, use the diagnostic workflow below to determine the optimal purification strategy based on the degree of fluorination in your target molecule.

PurificationWorkflow Start Crude Mixture (Fluorinated Target) Decision1 Degree of Fluorination? Start->Decision1 Heavy Heavy (Perfluoroalkyl Tag) Decision1->Heavy >60% F by weight Light Light (Ar-F, CF3, etc.) Decision1->Light <60% F by weight FSPE Fluorous Solid-Phase Extraction (F-SPE) Heavy->FSPE HPLC Reversed-Phase HPLC Light->HPLC Trouble1 Low Recovery? FSPE->Trouble1 Trouble2 Isomer Co-elution? HPLC->Trouble2 Trouble1->FSPE No Fix1 Use Fluorophilic Eluent (THF / MeOH) Trouble1->Fix1 Yes Trouble2->HPLC No Fix2 Switch to PFP Column Trouble2->Fix2 Yes

Diagnostic workflow for selecting and troubleshooting fluorinated compound purification strategies.

Troubleshooting Guides & FAQs
Q1: I am using Fluorous Solid-Phase Extraction (F-SPE) to purify a perfluoroalkyl-tagged peptide, but my target compound is washing out during the loading phase. Why is it not retaining?

Causality: F-SPE relies on the "fluorous effect"—a highly specific fluorine-fluorine interaction between the perfluorinated stationary phase and the fluorous tag on your analyte[1]. Fluorocarbons are uniquely both hydrophobic and lipophobic. If your loading solvent contains too much organic modifier (e.g., >20% methanol or acetonitrile), the solvent becomes too "fluorophilic." The fluorous tag will preferentially partition into the mobile phase rather than adhering to the stationary phase. Solution: Load your sample in a highly fluorophobic solvent system. Water, dimethylformamide (DMF), or a low-organic aqueous mixture (e.g., 90:10 H₂O:ACN) forces the fluorous-tagged molecule out of the liquid phase and onto the fluorous sorbent[2].

Q2: My F-SPE loading is fine, but I cannot elute the fluorinated compound off the column. My recovery is <20%.

Causality: The affinity between a perfluoroalkyl tag and a fluorous stationary phase is exceptionally strong[2]. Standard reversed-phase elution solvents, such as 100% acetonitrile, often lack the necessary fluorophilicity to disrupt these non-covalent fluorine-fluorine interactions. Solution: Switch to a strongly fluorophilic elution solvent. Tetrahydrofuran (THF) or 100% Methanol are excellent choices for disrupting these interactions and recovering the target. For extremely heavy fluorous tags, you may need to utilize a reverse fluorous solid-phase extraction (r-FSPE) approach using standard silica gel eluted with fluorinated solvents like perfluorohexanes[3].

Q3: I am trying to separate positional isomers of a lightly fluorinated aromatic compound (e.g., trifluoromethylpyridine) using a standard C18 HPLC column, but they co-elute. How can I resolve them?

Causality: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While fluorine atoms are highly electronegative, they do not significantly alter the overall lipophilicity of positional isomers in a way that a C18 phase can differentiate. Pentafluorophenyl (PFP) stationary phases operate on a fundamentally different mechanism. The five highly electronegative fluorine atoms draw electron density away from the phenyl ring, rendering it a strong Lewis acid (π-acid). This allows the PFP phase to engage in π-π interactions with electron-rich analytes (π-bases), alongside strong dipole-dipole interactions and hydrogen bonding[4]. Solution: Switch to a PFP column. This multi-modal retention mechanism provides the rigid shape selectivity required to resolve closely related fluorinated positional isomers that C18 columns cannot separate[5].

Q4: My basic, amine-containing fluorinated drug candidate shows severe peak tailing on my PFP column. Aren't PFP columns supposed to be good for basic analytes?

Causality: While PFP columns are excellent for retaining basic analytes, their retention mechanism for bases is often heavily driven by ion-exchange interactions with the underlying unendcapped silica surface or the fluorinated phase itself[4]. If the mobile phase lacks sufficient ionic strength, or if the wrong pH is used, uncontrolled secondary interactions with free silanols will cause severe peak tailing. Solution: Increase the buffer concentration (e.g., 20 mM ammonium acetate or ammonium formate) to properly mask secondary silanol interactions. Alternatively, the use of fluorinated eluent additives, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to modulate retention and dramatically improve peak shape for basic analytes on PFP phases[6].

Data Presentation: Solvent and Column Selection

Table 1: Solvent Fluorophilicity and Elution Strength in F-SPE Use this table to select the correct solvents for loading (fluorophobic) and eluting (fluorophilic) in F-SPE workflows.

SolventFluorophilicity (F-SPE Role)Polarity IndexRecommended Application
Water Very Low (Fluorophobic)10.2Sample Loading / Washing out non-fluorous impurities
DMF / DMSO Low6.4 / 7.2Solubilizing complex/crude samples prior to loading
Acetonitrile Moderate5.8Secondary washing of lipophilic non-fluorous impurities
Methanol High (Fluorophilic)5.1Eluting lightly tagged fluorous compounds
Tetrahydrofuran (THF) Very High4.0Eluting heavily tagged fluorous compounds
Perfluorohexanes Extreme~0.0Reverse F-SPE elution[3]

Table 2: HPLC Column Selection Guide for Fluorinated Compounds

Column PhasePrimary Interaction MechanismTarget Analyte ProfileFluorine Separation Capability
C18 (Alkyl) Hydrophobic (Dispersive)Non-polar organicsPoor (Cannot resolve positional isomers)
PFP (Pentafluorophenyl) π-π, Dipole-Dipole, H-BondingAromatics, Halogenated, IsomersExcellent (High shape/dipole selectivity)[5]
Fluorous (e.g., FluoroFlash) Fluorine-Fluorine AffinityPerfluoroalkyl-tagged moleculesExtreme (Binary on/off retention)[1]
Experimental Protocols
Protocol 1: Self-Validating Fluorous Solid-Phase Extraction (F-SPE)

This protocol is designed to separate a fluorous-tagged synthetic intermediate from a crude reaction mixture. It is engineered as a self-validating system to ensure no product is lost during the wash steps.

  • Column Conditioning: Pass 2 column volumes (CV) of DMF, followed by 2 CV of THF, and finally 3 CV of the loading solvent (e.g., 80:20 H₂O:DMF) through the fluorous silica cartridge.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of DMF, then dilute with 4 volumes of water. Load the sample onto the cartridge at a flow rate of 1-2 drops per second. Collect this flow-through as Fraction 1.

  • Fluorophobic Wash: Wash the column with 3 CV of 80:20 H₂O:DMF to elute non-fluorous organic impurities. Collect as Fraction 2.

  • Fluorophilic Elution: Elute the fluorous-tagged target compound using 3 CV of 100% THF or 100% Methanol. Collect as Fraction 3.

  • Trustworthiness Check (Validation): Analyze Fractions 1, 2, and 3 via TLC or LC-MS.

    • Causality Check: If your target compound is present in Fraction 1 or 2, your loading solvent was too fluorophilic; you must dilute your sample further with water before loading. The protocol is validated when >95% of the target mass is exclusively found in Fraction 3[2].

Protocol 2: PFP-HPLC Method Development for Isomer Resolution

Use this protocol when transitioning from a C18 to a PFP column to resolve fluorinated positional isomers.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid) and Mobile Phase B (Acetonitrile + 0.1% Formic acid). Note: The high buffer concentration in Phase A is critical to suppress silanol ionization and prevent peak tailing of basic analytes[4].

  • Gradient Design: Start with a shallow gradient. Because PFP columns often exhibit lower overall hydrophobic retention than C18 columns, begin the gradient at a lower organic percentage (e.g., 5% B) and ramp to 60% B over 20 column volumes.

  • Temperature Control: Set the column compartment to 25 °C. PFP phase selectivity is highly temperature-dependent. Lower temperatures often enhance dipole-dipole and π-π interactions, improving the resolution of closely related isomers.

  • Trustworthiness Check (Validation): Inject a known standard mixture of a neutral hydrophobic compound (e.g., toluene) and a polar basic compound (e.g., amitriptyline). If the basic compound tails severely while the neutral compound is symmetrical, the secondary ion-exchange interactions are not adequately masked. Increase the buffer concentration in Phase A until symmetry is achieved.

References
  • Fluorous Affinity-Based Separation Techniques for the Analysis of Biogenic and Related Molecules, PubMed (J Pharm Biomed Anal), [Link]

  • Fluorous Affinity Purification of Oligonucleotides, The Journal of Organic Chemistry (ACS Publications),[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases, LCGC International,[Link]

  • Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives, Journal of Chromatography A (ResearchGate),[Link]

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds, Organic Letters (ACS Publications),[Link]

Sources

Troubleshooting

Optimizing reaction conditions for Williamson ether synthesis of aryl ethers

Welcome to the Application Scientist Support Center. The Williamson ether synthesis remains a cornerstone reaction for generating aryl ethers in drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The Williamson ether synthesis remains a cornerstone reaction for generating aryl ethers in drug development and materials science. However, the ambient nature of the phenoxide nucleophile and the biphasic realities of scale-up often introduce complex troubleshooting scenarios.

This guide is designed to move beyond basic procedures, providing you with the mechanistic causality and self-validating protocols necessary to optimize your etherification workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I isolating C-alkylated phenols instead of my desired O-alkylated aryl ether? A1: The phenoxide ion is an ambient nucleophile, meaning it can react at either the oxygen atom or the ortho/para carbons of the aromatic ring. The causality here lies entirely in your solvent selection . If you use a protic solvent (such as water, ethanol, or trifluoroethanol), the solvent molecules form strong hydrogen bonds with the phenoxide oxygen. This solvation shell sterically and electronically shields the oxygen, forcing the electrophile to attack the less-hindered carbon atoms, resulting in C-alkylation[1],[2]. Resolution: To ensure O-alkylation, switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-cation (e.g., K⁺ or Na⁺) but leave the phenoxide oxygen "naked" and highly reactive for an Sₙ2 attack[1].

Q2: My reaction suffers from low yield due to the poor solubility of the phenoxide salt in the organic phase. How can I resolve this without using high-boiling toxic solvents like DMF? A2: Implement Phase Transfer Catalysis (PTC) . In a biphasic system (aqueous base and organic solvent), the phenoxide remains trapped in the aqueous layer while your alkyl halide resides in the organic layer[3]. Resolution: By adding a catalytic amount of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), the lipophilic tetrabutylammonium cation pairs with the phenoxide anion. This ion pair is shuttled across the interface into the organic phase[4]. Once in the nonpolar organic phase, the phenoxide is stripped of its aqueous hydration shell, transforming it into an exceptionally potent nucleophile and drastically accelerating the reaction[3].

Q3: I am observing significant alkene formation (elimination) rather than the desired ether substitution. How do I fix this? A3: Phenoxides are strong bases as well as nucleophiles. If you are using a secondary or tertiary alkyl halide, the steric hindrance at the electrophilic carbon prevents the Sₙ2 backside attack. Instead, the phenoxide acts as a base, abstracting a beta-proton and driving an E2 elimination pathway[5],[6]. Resolution: The Williamson ether synthesis strictly requires primary alkyl halides or methylating agents[5]. If your target molecule necessitates a secondary alkyl ether, you must abandon the Williamson approach and utilize a Mitsunobu reaction, which bypasses the E2 competition.

Part 2: Quantitative Optimization Parameters

The following table summarizes the causal impact of varying reaction conditions on the yield and selectivity of aryl ether synthesis.

Optimization ParameterConventional MethodPhase-Transfer Catalysis (PTC)Mechanistic Impact on Reaction
Solvent System DMF or DMSO (Polar Aprotic)Biphasic (Water / Toluene or DCM)PTC avoids high-boiling, difficult-to-remove solvents like DMF[7].
Base Selection K₂CO₃, NaH, or KOH (Anhydrous)Aqueous NaOH (20-50% w/v)PTC eliminates the need for strict anhydrous environments[8].
Catalyst NoneTBAB or TBAI (1-5 mol%)Shuttles phenoxide to the organic phase, stripping its hydration shell[3].
Temperature 50 °C – 100 °CRoom Temp – 70 °CPTC allows for milder conditions, reducing thermal degradation of sensitive substrates[7].
Typical Yield 50% – 85%80% – 95%PTC generally provides higher conversion with fewer Sₙ2/E2 side reactions[5].

Part 3: Decision Matrix Visualization

WilliamsonOptimization Start Aryl Ether Synthesis Optimization Solvent 1. Solvent Selection Start->Solvent Protic Protic Solvents (H2O, Alcohols) H-bonding shields Oxygen Solvent->Protic Avoid for O-ethers Aprotic Polar Aprotic Solvents (DMF, DMSO) Leaves Oxygen unshielded Solvent->Aprotic Standard SN2 Biphasic Biphasic System (Aq. NaOH / Organic) Solvent->Biphasic Green Chemistry OutcomeC Major Product: C-Alkylated Phenol Protic->OutcomeC Electrophile 3. Electrophile Choice Primary Alkyl Halide Aprotic->Electrophile PTC 2. Phase Transfer Catalyst (e.g., TBAB) Biphasic->PTC OutcomeO Major Product: O-Alkylated Aryl Ether PTC->Electrophile Shuttles phenoxide to organic phase Electrophile->OutcomeO SN2 Pathway Elimination Secondary/Tertiary Halide Result: E2 Elimination Electrophile->Elimination Steric Hindrance

Optimization workflow for Williamson aryl ether synthesis detailing solvent and electrophile effects.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints so you can confirm the reaction's trajectory in real-time.

Protocol A: Conventional Synthesis in Polar Aprotic Solvent[7],[6]

Best for moisture-sensitive electrophiles or when biphasic agitation is impractical.

  • Deprotonation Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the phenol (1.0 eq) in anhydrous DMF (approx. 5 mL/mmol). Add anhydrous K₂CO₃ (1.5 eq) to the stirring solution.

    • Self-Validation Checkpoint: The solution should exhibit a distinct color change (often turning yellow or orange) and a mild exotherm, confirming the successful generation of the phenoxide anion.

  • Alkylation: Dropwise, add the primary alkyl halide (1.2 eq). Heating the mixture to 60–80 °C is usually required to drive the reaction to completion.

  • Reaction Monitoring: Stir for 2–6 hours.

    • Self-Validation Checkpoint: Spot the reaction mixture against the starting phenol on a TLC plate (typical eluent: 80:20 Hexanes:EtOAc). The complete disappearance of the highly UV-active, polar phenol spot confirms full conversion.

  • Work-up: Cool to room temperature and quench by pouring the mixture into a separatory funnel containing distilled water (this dissolves the DMF and inorganic salts). Extract 3x with Ethyl Acetate.

  • Purification: Wash the combined organic layers with a 5% aqueous NaOH solution.

    • Causality Note: This specific wash deprotonates and extracts any unreacted trace phenol into the aqueous waste, leaving only the neutral aryl ether in the organic phase. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: PTC-Mediated Biphasic Synthesis[4],[8]

Best for scalable, green-chemistry applications avoiding toxic aprotic solvents.

  • Aqueous Phase Preparation: In a round-bottom flask, combine the phenol (1.0 eq) with a 20% w/v aqueous NaOH solution.

    • Self-Validation Checkpoint: The phenol must completely dissolve. If solid remains, the deprotonation is incomplete; add more NaOH solution until a homogeneous aqueous layer is achieved.

  • Organic Phase & Catalyst Addition: Add an equal volume of an organic solvent (e.g., toluene or dichloromethane) containing the primary alkyl halide (1.2 eq). Add the phase transfer catalyst, Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Biphasic Agitation: Heat the mixture to 50 °C and stir vigorously.

    • Causality Note: Vigorous stirring is non-negotiable. It maximizes the interfacial surface area between the two phases, allowing the TBAB to efficiently shuttle the phenoxide into the organic layer[3].

  • Work-up: Once TLC indicates completion, transfer to a separatory funnel and allow the layers to separate.

    • Self-Validation Checkpoint: A clean phase separation indicates successful consumption of the emulsifying starting materials. Drain the aqueous layer. Wash the organic layer with water until the aqueous wash is pH neutral, then dry and concentrate.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoroethoxybenzene Stability in Acidic and Basic Media

Welcome to the Application Scientist Support Portal. 2-Fluoroethoxybenzene (and its derivatives) is a highly valuable structural motif widely utilized as a bioisostere in drug development and as a precursor for 18 F-PET...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2-Fluoroethoxybenzene (and its derivatives) is a highly valuable structural motif widely utilized as a bioisostere in drug development and as a precursor for 18 F-PET radiotracers. While aryl alkyl ethers are traditionally considered chemically robust, the introduction of a highly electronegative β -fluorine atom fundamentally alters the electronic landscape of the molecule. This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you troubleshoot stability issues, degradation pathways, and cleavage events under acidic and basic experimental conditions.

Acidic Conditions: Mechanisms & Troubleshooting

FAQ: Why does my 2-fluoroethoxybenzene degrade when exposed to strong Lewis acids like BBr 3​ , but remains stable in TFA?

The Causality: The stability of an ether under acidic conditions depends on the ability of the acid to protonate (or coordinate to) the ether oxygen, followed by the availability of a nucleophile to cleave the C–O bond. The β -fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which slightly decreases the Lewis basicity of the ether oxygen compared to a standard ethoxy group.

However, strong Lewis acids like Boron Tribromide (BBr 3​ ) are powerful enough to overcome this and form an ether-BBr 3​ adduct. Recent computational and kinetic studies demonstrate that primary alkyl ethers undergo cleavage via a bimolecular mechanism [1]. Two ether-BBr 3​ adducts interact, allowing a bromide ion from one adduct to act as a nucleophile in an S N​ 2 fashion against the second adduct. Conversely, Brønsted acids like Trifluoroacetic acid (TFA) lack a sufficiently strong nucleophile to drive the cleavage of the primary alkyl C–O bond, leaving the compound intact.

FAQ: What are the specific degradation products of acid cleavage?

The Causality: BBr 3​ -mediated cleavage of 2-fluoroethoxybenzene systematically yields the corresponding phenol and 1-bromo-2-fluoroethane . It is critical to note that 1-bromo-2-fluoroethane is a volatile and highly toxic alkylating agent. Proper ventilation and quenching protocols must be strictly enforced.

G A 2-Fluoroethoxybenzene + BBr3 B Ether-BBr3 Adduct (Coordination) A->B Fast Equilibrium C Bimolecular SN2 TS (Br- Transfer) B->C Rate-Limiting Step D Phenol + 1-Bromo-2-fluoroethane C->D Cleavage & Hydrolysis

Figure 1: Bimolecular mechanism of BBr3-mediated ether cleavage of 2-fluoroethoxybenzene.

Basic Conditions: Mechanisms & Troubleshooting

FAQ: I am observing a side product with a mass corresponding to [M-20] during a strongly basic reaction. What is happening?

The Causality: A mass loss of 20 Da corresponds to the loss of Hydrogen Fluoride (HF). While standard ethers are inert to bases, the 2-fluoroethyl group is highly susceptible to E2 elimination (dehydrofluorination) . The combined electron-withdrawing effects of the ether oxygen and the fluorine atom make the β -hydrogens highly acidic. When exposed to strong, non-nucleophilic bases (e.g., KOtBu, NaH, or LDA), the base abstracts a β -proton, ejecting a fluoride ion to form an aryl vinyl ether [2].

FAQ: How can I prevent base-catalyzed degradation during alkylation or cross-coupling steps?

The Causality: To suppress E2 elimination, you must reduce the kinetic basicity of the reaction environment.

  • Switch to Milder Bases: Replace KOtBu or NaH with milder carbonate bases (e.g., K 2​ CO 3​ or Cs 2​ CO 3​ ). In radiochemistry, using KOMe instead of NaOH or Bu 4​ NOH has been shown to prevent base-catalyzed side reactions during fluoroethylation[3].

  • Temperature Control: E2 elimination is entropically favored. Lowering the reaction temperature suppresses the elimination pathway in favor of substitution or coupling.

G A 2-Fluoroethoxybenzene C E2 Transition State (β-H Abstraction) A->C B Strong Base (e.g., KOtBu, NaH) B->C D Aryl Vinyl Ether + F- + BH+ C->D Dehydrofluorination

Figure 2: Base-catalyzed E2 elimination pathway yielding aryl vinyl ether.

Quantitative Stability Matrix

Use the following data-driven matrix to select compatible reagents for workflows involving 2-fluoroethoxybenzene derivatives.

Condition / ReagentpH EnvironmentPrimary Degradation PathwayStability RatingPreventive Strategy / Alternative
BBr 3​ (DCM, 0 °C to RT) Strongly Acidic (Lewis)Bimolecular S N​ 2 CleavagePoor (Cleaves in < 2h)Use for intentional deprotection only.
TFA (Neat or in DCM) Moderately AcidicNone (Stable)Excellent Safe for Boc-deprotection workflows.
HCl (4M in Dioxane) Moderately AcidicNone (Stable)Excellent Safe for amine salt formation.
KOtBu / NaH (THF, RT) Strongly BasicE2 DehydrofluorinationPoor (Rapid degradation)Switch to Cs 2​ CO 3​ or lower temp to -78 °C.
NaOH / KOH (Aqueous, Heat) Strongly BasicE2 Elimination / HydrolysisModerate Limit exposure time; use KOMe in anhydrous media.
Cs 2​ CO 3​ (DMF, 80 °C) Mildly BasicNone (Stable)Excellent Ideal for standard S N​ 2 alkylations.

Validated Experimental Protocols

Protocol A: Controlled Ether Cleavage using BBr 3​

Use this protocol when intentional cleavage of the 2-fluoroethyl group to yield the free phenol is required.

  • Preparation: Dissolve 2-fluoroethoxybenzene (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add BBr 3​ (1.0 M in DCM, 2.0 equiv) dropwise over 15 minutes. Self-Validation Check: The solution may turn slightly yellow/brown, indicating the formation of the ether-BBr 3​ adduct.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the starting material spot should completely disappear.

  • Quench (Critical Step): Cool the reaction back to 0 °C. Carefully add anhydrous methanol dropwise to quench excess BBr 3​ (Caution: Highly exothermic, generates HBr gas). Follow with saturated aqueous NaHCO 3​ .

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to isolate the phenol.

Protocol B: Safe Alkylation in the Presence of a 2-Fluoroethyl Ether

Use this protocol to perform base-mediated reactions without triggering E2 dehydrofluorination.

  • Preparation: Dissolve the 2-fluoroethoxybenzene substrate containing the target nucleophile (e.g., an amine or secondary alcohol) in anhydrous DMF.

  • Base Selection: Add Cs 2​ CO 3​ (1.5 equiv). Causality: The bulky cesium cation enhances the solubility and reactivity of the carbonate, providing sufficient basicity for alkylation without the destructive strength of alkoxides.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) at 0 °C, then warm to room temperature.

  • Monitoring: Monitor via LC-MS. Self-Validation Check: Look for the desired product mass. If a [M-20] peak appears, lower the reaction temperature by 10 °C increments.

  • Workup: Dilute with water to solubilize the inorganic salts and extract with diethyl ether or EtOAc.

References

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: PubMed (NIH) / European Journal of Organic Chemistry URL:[Link]

  • BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism Source: Chemistry - A European Journal URL:[Link]

  • Fluorination in advanced battery design Source: Nature Reviews Materials URL:[Link]

  • Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18F-Labeled Derivatives for Neuroinflammation Imaging Source: PMC (NIH) / Pharmaceuticals URL:[Link]

Sources

Troubleshooting

Troubleshooting guide for palladium-catalyzed C-O coupling reactions

Welcome to the Technical Support Center for Palladium-Catalyzed C–O Cross-Coupling. This guide is engineered for researchers and drug development professionals to systematically diagnose, troubleshoot, and optimize Buchw...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed C–O Cross-Coupling. This guide is engineered for researchers and drug development professionals to systematically diagnose, troubleshoot, and optimize Buchwald-Hartwig-type etherifications.

Unlike C–N aminations, C–O cross-couplings present unique mechanistic hurdles—specifically, a significantly higher activation barrier for reductive elimination and a high propensity for off-target β -hydride elimination[1]. This guide synthesizes field-proven methodologies to help you bypass these bottlenecks.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the following logic tree to isolate the root cause of your coupling failure.

DiagnosticWorkflow Start Reaction Failed or Low Yield CheckPd Is Palladium Black Forming? Start->CheckPd YesPd O2/H2O Contamination or Ligand Dissociation CheckPd->YesPd Yes NoPd Analyze Byproducts via GC/MS or LC/MS CheckPd->NoPd No Sol1 Use Glovebox/Schlenk Ensure Anhydrous Solvents YesPd->Sol1 Dehalo Ar-H (Dehalogenation) Detected NoPd->Dehalo Reduction Unreacted Unreacted Ar-X Recovered NoPd->Unreacted No Conversion Sol2 Switch to Bulkier Ligand (e.g., tBuBrettPhos, L8) Dehalo->Sol2 Sol3 Use Pd G3/G4 Precatalyst or Switch to Stronger Base Unreacted->Sol3

Diagnostic flowchart for troubleshooting Pd-catalyzed C-O cross-coupling reactions.

Part 2: Frequently Asked Questions & Mechanistic Causality

Q1: My reaction yields mostly the reduced aryl halide (dehalogenation) instead of the ether. Why? A1: This is the most common off-target pathway in C–O couplings involving aliphatic alcohols. The causality lies in the catalytic cycle: after the alkoxide transmetalates onto the Pd(II) center, the intermediate [L-Pd(II)(Ar)(OR)] faces a kinetic bifurcation. It can either undergo the desired reductive elimination to form the C–O bond, or undergo β -hydride elimination (if the alcohol possesses β -hydrogens) to yield a carbonyl compound, a Pd(II)-hydride, and ultimately the reduced arene (Ar-H)[1]. Because C–O reductive elimination is inherently slower than C–N reductive elimination, β -hydride elimination easily outcompetes it when using standard ligands. Solution: You must architect the catalyst to force reductive elimination. Transition to extremely bulky, electron-rich dialkylbiarylphosphine ligands (e.g., tBuBrettPhos, RockPhos, or L8). The immense steric bulk of these ligands compresses the Ar-Pd-OR bond angle, lowering the activation energy required for reductive elimination and effectively shutting down the β -hydride pathway[1][2].

Q2: The reaction mixture turns black shortly after heating, and conversion stalls. What does this indicate? A2: The appearance of a fine black precipitate ("palladium black") is the macroscopic visual evidence of catalyst death[3]. Mechanistically, this occurs when the active L-Pd(0) species becomes under-coordinated and aggregates into insoluble nanoparticles. This is primarily caused by oxygen or moisture infiltrating the reaction, which oxidizes the electron-rich phosphine ligand, stripping the palladium of its protective coordination sphere. Solution: Rigorous exclusion of air using Schlenk techniques or a glovebox is non-negotiable. Furthermore, consider upgrading your palladium source. Traditional Pd2(dba)3 mixtures often suffer from poor ligand ligation. Utilizing pre-formed Pd G3 or G4 precatalysts (e.g., tBuBrettPhos Pd G3) ensures a rapid, quantitative generation of the active 1:1 L-Pd(0) species under mild conditions, preventing the formation of unligated palladium[4].

Q3: I am coupling an electron-rich, unactivated aryl chloride, but the conversion is extremely low. A3: Electron-rich aryl chlorides are notoriously recalcitrant because their high electron density creates a significant kinetic barrier to the initial oxidative addition step by the Pd(0) catalyst[5]. Solution: Optimize the thermodynamic driving forces. Employ highly active hybrid biaryl phosphine ligands (such as L2 or L8) specifically designed to facilitate the oxidative addition of unactivated chlorides[1][5]. Additionally, shift the solvent from 1,4-dioxane to THF or Toluene, which has been shown to improve the solubility of the base-alkoxide complexes and accelerate the overall turnover rate[5].

Q4: My substrate contains base-sensitive functional groups (e.g., esters). The standard NaOtBu base destroys my starting material. A4: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are excellent for driving transmetalation but will rapidly cause saponification of esters or epimerization of sensitive stereocenters. Solution: Substitute NaOtBu with milder, insoluble inorganic bases such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4). Because these bases are weaker and less soluble, transmetalation becomes the rate-limiting step. To compensate, you must use a highly active precatalyst (like tBuBrettPhos Pd G3) and run the reaction in a non-polar solvent like Toluene at elevated temperatures (80 °C) to force the base exchange[6].

Part 3: Mechanistic Pathway Analysis

Understanding the kinetic competition at the Pd(II) intermediate stage is critical for rational optimization.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X Trans Alkoxide Exchange [L-Pd(II)(Ar)(OR)] OxAdd->Trans + Base, R-OH - Base·HX RedElim Reductive Elimination (Desired Pathway) Trans->RedElim Fast (Bulky Ligand) BetaElim β-Hydride Elimination (Side Reaction) Trans->BetaElim Slow (Small Ligand) RedElim->Pd0 Regenerate Pd(0) Product Ar-O-R (Ether Product) RedElim->Product BetaElim->Pd0 Regenerate Pd(0) Byproduct Ar-H + Carbonyl (Dehalogenation) BetaElim->Byproduct

Catalytic cycle of Pd-catalyzed C-O coupling highlighting the competing β-hydride elimination.

Part 4: Quantitative Optimization Matrix

Use the following data-driven matrix to select the optimal catalytic system based on your specific substrate classes[1][5][6].

Substrate ClassAlcohol TypeRecommended Ligand / PrecatalystPreferred BaseOptimal SolventTypical Temp
Activated Ar-X PrimaryL2 (Hybrid Biaryl phosphine)NaOtBu1,4-DioxaneRT – 40 °C
Unactivated Ar-Cl PrimaryL8NaOtBu1,4-Dioxane80 °C
Unactivated Ar-Cl SecondaryL2 or RockPhosNaOtBuTHF or Toluene40 – 90 °C
Base-Sensitive Ar-Br Fluorinated / PrimarytBuBrettPhos Pd G3Cs2CO3Toluene80 °C

Part 5: Self-Validating Experimental Protocol

General C–O Coupling using Pd G3 Precatalysts Objective: Coupling of an unactivated aryl halide with an aliphatic alcohol. Self-Validation Principle: This protocol utilizes a visual colorimetric feedback loop (precatalyst activation) and stoichiometric controls to ensure the catalytic cycle is functioning before workup.

Materials:

  • Aryl halide (1.0 equiv)

  • Alcohol (1.2 equiv)

  • tBuBrettPhos Pd G3 (1.0 - 2.0 mol%)[4]

  • Base: NaOtBu (for robust substrates) or Cs2CO3 (for base-sensitive substrates) (1.5 equiv)[6]

  • Solvent: Anhydrous, degassed Toluene or THF (0.5 M)[5]

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the aryl halide, tBuBrettPhos Pd G3, and the chosen base to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation; excluding O2 prevents the formation of inactive Pd(II) oxides and palladium black[3].

  • Liquid Addition: Add the alcohol and anhydrous solvent. Seal the vial with a PTFE-lined septum cap.

  • Activation & Heating: Transfer the vial to a heating block set to 40–80 °C (depending on substrate sterics).

  • Validation Checkpoint 1 (Visual): Within 10–15 minutes of heating, the solution should transition from a pale yellow suspension to a homogeneous deep red or orange solution.

    • Diagnostic: This color change confirms the deprotonation of the G3 precatalyst and subsequent reductive elimination of the carbazole byproduct, successfully generating the active L-Pd(0) species[4]. If the solution turns opaque black, oxygen has breached the system, and the catalyst has precipitated as palladium black.

  • Reaction Monitoring: Stir vigorously for 12–18 hours.

  • Validation Checkpoint 2 (Quench & Analyze): Cool the reaction to room temperature. The mixture should remain colored (not black). Dilute with ethyl acetate, filter through a pad of Celite to remove inorganic salts, and analyze the crude filtrate via GC-MS or LC-MS.

    • Diagnostic: Compare the ratio of product mass to the dehalogenated byproduct mass to evaluate if the ligand bulk was sufficient.

References

  • Zhang, H., et al. "Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols." Organic Letters (2020). 5

  • Zhang, H., et al. "Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols." Organic Letters (2018). 1

  • MilliporeSigma. "Cross-Coupling Reaction Manual: Desk Reference." 2

  • Szpera, R., et al. "Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C−O Cross-Coupling." Organic Letters (2020). 6

  • Bruno, N. C., et al. "Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands." Chemical Science (2013). 4

  • Benchchem. "Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions." 3

Sources

Optimization

How to remove impurities from 2-fluoroethoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the purification of fluorinated aromatic ethers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the purification of fluorinated aromatic ethers. The synthesis of 2-fluoroethoxybenzene (also known as 1-ethoxy-2-fluorobenzene) typically involves the alkylation of 2-fluorophenol with an ethyl halide in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

While the synthetic reaction is straightforward, isolating the product from unreacted starting materials and high-boiling solvents presents a significant thermodynamic challenge. This guide provides a self-validating, mechanistic approach to troubleshooting and removing impurities from your crude 2-fluoroethoxybenzene mixtures.

Diagnostic FAQ: Identifying Your Impurity Profile

Q: My GC-FID shows a persistent peak around the same retention time as my product. What is it? A: If you synthesized the ether via alkylation, this is likely unreacted 2-fluorophenol or residual DMF. The boiling point of 2-fluoroethoxybenzene is 174.6 °C[1], while DMF boils at 153 °C and 2-fluorophenol at 152 °C. Because these boiling points are within a narrow 25 °C window, simple distillation will result in co-distillation and smearing of fractions.

Q: Why can't I just use a longer fractional distillation column to separate the DMF? A: You technically can, but separating DMF from fluorinated aromatic ethers via direct fractional distillation is highly inefficient due to minimal relative volatility differences, requiring a column with a very high number of theoretical plates and a massive reflux ratio[2]. Extended heating at elevated temperatures (>150 °C) also risks thermal degradation. Instead, we must exploit chemical orthogonality (pKa differences) and phase behavior (azeotropes) to achieve >99.5% purity.

Visualization: Purification Workflow

The following decision tree outlines the logical progression of our purification strategy, moving from chemical extraction to thermodynamic separation.

G Crude Crude 2-Fluoroethoxybenzene (Contains Phenol, DMF, H2O) Extract Alkaline Extraction (10% NaOH Wash) Crude->Extract Aq1 Aqueous Phase (Sodium 2-fluorophenolate) Extract->Aq1 Removes unreacted phenol Org1 Organic Phase (Product + DMF) Extract->Org1 Proceeds to next step Distill Steam/Azeotropic Distillation (Water Entrainer) Org1->Distill Aq2 Residual Pot (DMF + Water) Distill->Aq2 Removes DMF solvent Org2 Distillate (Product + Trace H2O) Distill->Org2 Co-distills with water Dry Drying & Fractional Distillation (Vacuum) Org2->Dry Pure Pure 2-Fluoroethoxybenzene (>99.5% Purity) Dry->Pure Final polishing

Figure 1: Diagnostic decision tree and workflow for the purification of 2-fluoroethoxybenzene.

Troubleshooting Guide 1: Removing Unreacted 2-Fluorophenol

The Causality & Mechanism: 2-Fluorophenol is slightly acidic, with a pKa of approximately 8.7. 2-Fluoroethoxybenzene, having its phenolic oxygen alkylated, is a strictly neutral ether. By introducing a strong aqueous base (10% NaOH, pH > 13), we quantitatively deprotonate the phenol into sodium 2-fluorophenolate. This ionic species is highly soluble in water and completely insoluble in the organic phase, allowing for a clean phase separation.

Step-by-Step Protocol: Alkaline Extraction

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the organic mixture with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to decrease the density of the organic phase and improve separation.

  • Add an equal volume of 10% (w/v) aqueous NaOH solution.

  • Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 2 minutes, venting frequently.

  • Allow the phases to separate. Drain the lower aqueous layer.

  • Repeat the NaOH wash two more times to ensure complete removal of the phenolic impurity.

  • Wash the organic layer once with saturated brine to remove emulsion-causing salts.

Self-Validation Check: The drained aqueous phase should test highly basic (pH > 12). To validate that the impurity was successfully captured, acidify a small aliquot of the aqueous waste with concentrated HCl; the solution will turn cloudy as the insoluble neutral 2-fluorophenol re-forms.

Troubleshooting Guide 2: Eliminating Residual DMF

The Causality & Mechanism: DMF is notoriously difficult to remove via standard aqueous washing because it heavily partitions between water and organic solvents. However, fluorinated aromatic ethers form a low-boiling heteroazeotrope with water, whereas DMF does not[2]. By performing a steam or azeotropic distillation with water as an entrainer, the target 2-fluoroethoxybenzene co-distills with water at <100 °C, leaving the miscible DMF completely behind in the aqueous distillation pot[3].

Step-by-Step Protocol: Azeotropic Steam Distillation

  • Transfer the washed organic phase to a rotary evaporator and gently remove the low-boiling extraction solvent (e.g., diethyl ether).

  • Transfer the concentrated crude product to a round-bottom distillation flask equipped with a Dean-Stark trap or a standard short-path distillation head.

  • Add a generous volume of distilled water (acting as the co-distillation entrainer) to the flask.

  • Heat the mixture to a vigorous boil. The 2-fluoroethoxybenzene will co-distill with the water vapor.

  • Collect the biphasic distillate. The ether will form a distinct, clear organic layer (density ~1.04 g/mL) separate from the water[4].

  • Separate the purified organic phase from the distillate using a separatory funnel.

Self-Validation Check: The distillate will initially appear biphasic and cloudy. Once the distillation runs clear and no further organic droplets accumulate in the receiving flask, the azeotropic transfer of the ether is complete.

Troubleshooting Guide 3: Final Polishing & Moisture Removal

The Causality & Mechanism: The azeotropic distillate is now free of DMF and phenol but is saturated with trace water. Water must be removed before final vacuum distillation to prevent bumping, hydrolysis, and to ensure absolute purity. Anhydrous magnesium sulfate (MgSO₄) is an ideal desiccant due to its high capacity and rapid binding kinetics.

Step-by-Step Protocol: Drying and Vacuum Distillation

  • Add anhydrous MgSO₄ to the isolated organic phase until the powder becomes free-flowing (stops clumping). Stir for 15 minutes.

  • Filter the mixture through a fritted glass funnel to remove the hydrated salts.

  • Transfer the dried 2-fluoroethoxybenzene to a clean, flame-dried distillation setup.

  • Perform a fractional distillation under reduced pressure (e.g., 82-85 °C at 33 mmHg) to isolate the ultra-pure product[5].

Self-Validation Check: Run a GC-FID or ¹H-NMR on the main fraction. The absolute absence of a broad -OH peak (~5.0 ppm) and DMF methyl singlets (~2.8, 2.9 ppm) confirms a successful, high-purity isolation.

Quantitative Data: Impurity Profiling

ImpurityBoiling Point (°C)Chemical NaturePrimary Removal StrategyExpected Residual
2-Fluorophenol 152Acidic (pKa ~8.7)Alkaline Extraction (10% NaOH)< 0.1%
N,N-Dimethylformamide (DMF) 153Polar Aprotic SolventSteam / Azeotropic Distillation< 0.05%
Ethyl Bromide 38Volatile Alkylating AgentEvaporation / Forecut DistillationNot Detected
Water 100Polar ProticDesiccant (MgSO₄) + Vacuum Distillation< 50 ppm
2-Fluoroethoxybenzene 174.6Neutral EtherTarget Product > 99.5%

References

  • CN102146023B - Method for preparing p-fluoro anisole Google Patents URL
  • 451-80-9 | 2-fluorophenetole ChemIndex URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Fluoroethoxybenzene Storage &amp; Stability

Welcome to the Technical Support Center for fluoroalkyl ether handling. As researchers and drug development professionals, maintaining the structural integrity of key building blocks like 2-fluoroethoxybenzene (CAS: 405-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluoroalkyl ether handling. As researchers and drug development professionals, maintaining the structural integrity of key building blocks like 2-fluoroethoxybenzene (CAS: 405-97-0) is critical for reproducible downstream pharmacology and synthesis.

This guide provides field-proven insights into the causality of fluoroether decomposition, self-validating storage protocols, and troubleshooting steps to ensure your reagents remain pristine.

Mechanistic Causality of Decomposition

To prevent degradation, we must first understand the chemical vulnerabilities of 2-fluoroethoxybenzene. While aryl fluoroalkyl ethers exhibit a baseline of thermal stability[1], the ether linkage is highly susceptible to two primary degradation pathways when exposed to ambient laboratory conditions:

  • Autoxidation (Peroxide Formation): The oxygen atom in the ether linkage activates the adjacent α -carbon (the -CH₂- group bonded to the oxygen). In the presence of ambient light and oxygen, a hydrogen atom is abstracted to form a carbon-centered radical. This radical rapidly reacts with molecular oxygen to form a peroxy radical, initiating a chain reaction that yields unstable hydroperoxides[2]. Over time, these hydroperoxides undergo homolytic cleavage, breaking the molecule down into phenol and 2-fluoroacetaldehyde.

  • Hydrolytic Cleavage: ω -fluoroalkyl ethers are vulnerable to hydrolytic cleavage in the presence of trace moisture and acidic/basic impurities. This reaction strips the fluoroethyl group, yielding 2-fluoroethanol and phenol[3].

Mechanism A 2-Fluoroethoxybenzene B Alpha-Carbon Radical A->B Light/O2 C Peroxy Radical B->C +O2 D Hydroperoxide Intermediate C->D H-Abstraction E Phenol + Fluoroacetaldehyde D->E Cleavage

Figure 1: Radical chain autoxidation mechanism of 2-fluoroethoxybenzene.

Quantitative Storage Metrics

The kinetics of autoxidation and hydrolysis are highly dependent on environmental variables. The table below summarizes the quantitative impact of different storage conditions on the stability of 2-fluoroethoxybenzene.

Storage ConditionTemperatureAtmosphereLight ExposureEst. Peroxide Formation (6 mos)Expected Shelf Life
Optimal 2-8 °CArgon / N₂Dark (Amber Vial)< 1 ppm> 24 months
Sub-optimal 20-25 °CArgon / N₂Dark (Amber Vial)5-10 ppm6-12 months
High Risk 20-25 °CAir (Ambient)Ambient Light> 50 ppm (Explosion Risk)< 3 months
Degraded > 40 °CAir + MoistureDirect UV / Light> 100 ppm< 1 month

Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness in your workflow, this SOP is designed as a self-validating system . By testing the reagent before and after the inerting process, you mathematically prove that the storage environment has successfully halted radical propagation.

SOP: Aliquoting and Inert Storage of 2-Fluoroethoxybenzene

Phase 1: Baseline Validation (Pre-Storage)

  • Visual Inspection: Examine the neat liquid. It should be colorless. Any yellowing indicates the presence of phenolic degradation products.

  • Peroxide Testing: Dip a Potassium Iodide (KI) starch indicator strip into a 100 µL sample of the ether.

    • Causality: KI reacts with hydroperoxides to liberate free iodine, which complexes with starch to turn the paper blue/black.

    • Validation Check: If the strip reads > 5 ppm, the batch is compromised and must be passed through basic alumina before use. If < 5 ppm, proceed to Phase 2.

Phase 2: Environmental Isolation 3. Preparation: Transfer the bulk reagent into a glove box or set up a Schlenk line in a fume hood. Ensure you are using pre-dried, amber borosilicate glass vials with PTFE-lined caps. 4. Purging: Insert a long, clean needle attached to an Argon line directly into the liquid (sparging) for 3-5 minutes at a low flow rate.

  • Causality: Argon is heavier than air and displaces dissolved oxygen, starving the autoxidation initiation step[2].

  • Aliquoting: Dispense the reagent into single-use aliquots to minimize repeated freeze-thaw or oxygen-exposure cycles.

  • Sealing: Blanket the headspace of each vial with Argon before immediately sealing with the PTFE cap. Wrap the cap junction with Parafilm.

Phase 3: Post-Storage Validation 7. Cold Storage: Transfer the sealed vials to a dedicated 2-8 °C refrigerator. 8. Re-Validation: Upon retrieving an aliquot for an experiment after >30 days of storage, repeat the KI starch test. A reading of < 5 ppm validates that your inerting technique was successful.

Workflow Step1 1. Material Receipt & Visual Inspection Step2 2. Peroxide Testing (KI Starch Paper) Step1->Step2 Step3 3. Inert Gas Purging (Argon/N2) Step2->Step3 Peroxides < 5 ppm Fail Quarantine & Remediate/Dispose Step2->Fail Peroxides > 5 ppm Step4 4. Aliquoting into Amber PTFE Vials Step3->Step4 Step5 5. Cold Storage (2-8°C) Step4->Step5

Figure 2: Self-validating workflow for the safe handling and storage of fluoroethers.

Troubleshooting Guide

Symptom / IssueMechanistic CauseRecommended Solution
Liquid turns yellow or brown Oxidation of the ether linkage has resulted in the accumulation of phenol and complex quinone-like byproducts.Discard the aliquot if highly discolored. For slight yellowing, purify via flash chromatography or distillation under reduced pressure.
High peroxide levels (> 15 ppm) Oxygen ingress due to poor headspace purging or a compromised PTFE cap seal.Pass the reagent through a column of activated basic alumina (Brockmann Grade I) to strip peroxides, then re-purge with Argon.
Unexpected HF release / Etched glassware Hydrolytic cleavage or E2 elimination catalyzed by trace acidic/basic impurities[3].Store the reagent over activated 4Å molecular sieves to sequester trace moisture and prevent hydrolysis.
Inconsistent reaction yields Single-bottle storage leads to repeated oxygen exposure every time the bottle is opened.Switch to the single-use aliquoting method described in the SOP.

Frequently Asked Questions (FAQs)

Q: Can I store 2-fluoroethoxybenzene at room temperature if I keep it in an amber vial? A: It is highly discouraged. While the amber vial prevents UV-mediated radical initiation, thermal energy at room temperature (20-25 °C) is sufficient to drive the propagation phase of autoxidation if even trace oxygen is present. Cold storage (2-8 °C) exponentially slows these reaction kinetics.

Q: Should I add a stabilizer like BHT (Butylated hydroxytoluene) to my stock? A: If your downstream applications (e.g., sensitive transition-metal catalyzed cross-couplings) are not affected by trace phenolic antioxidants, adding 10-50 ppm of BHT is an excellent failsafe. BHT acts as a radical scavenger, terminating the autoxidation chain reaction before hydroperoxides can accumulate.

Q: My KI test strip turned slightly purple instead of blue/black. Is it safe? A: A slight purple hue indicates trace peroxide formation (typically 1-3 ppm). While generally safe from an explosion standpoint, these trace peroxides can poison sensitive catalysts (like Palladium or Ruthenium) in your reactions. We recommend passing it through basic alumina before use in sensitive organometallic chemistry.

References

  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule. RSC Publishing.[Link]

  • Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate.[Link]

  • TOXIC FLUORINE COMPOUNDS: XIII. ω-FLUOROALKYL ETHERS. Canadian Science Publishing.[Link]

Sources

Optimization

Technical Support Center: Managing Thermal Runaway in Large-Scale Synthesis of 2-Fluoroethoxybenzene

Welcome to the Process Safety and Scale-Up Portal. As a Senior Application Scientist, I frequently consult with drug development professionals transitioning the synthesis of 2-fluoroethoxybenzene from the benchtop to pil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Scale-Up Portal. As a Senior Application Scientist, I frequently consult with drug development professionals transitioning the synthesis of 2-fluoroethoxybenzene from the benchtop to pilot-plant scales.

The synthesis of 2-fluoroethoxybenzene typically relies on a Williamson ether synthesis, reacting 2-fluorophenol with an ethylating agent (such as ethyl bromide or diethyl sulfate) in the presence of a base. While routine at the milligram scale, this transformation is highly exothermic. Without rigorous thermodynamic control, the reaction can cascade into a catastrophic thermal runaway. This guide provides field-proven, self-validating methodologies to troubleshoot and safely manage this critical scale-up.

Section 1: Mechanistic Causality & Core FAQs

Q: Why does the Williamson ether synthesis of 2-fluoroethoxybenzene pose such a severe thermal runaway risk during scale-up? A: The danger lies in the fundamental thermodynamics of the SN​2 substitution mechanism. Both the initial deprotonation of 2-fluorophenol to form the phenoxide and the subsequent nucleophilic attack on the ethylating agent are highly exothermic (1)[1]. At an industrial scale, the reactor's surface-area-to-volume ratio decreases drastically, limiting heat dissipation. If the dosing rate of the ethylating agent exceeds the kinetic reaction rate, unreacted electrophile accumulates. A minor temperature fluctuation can then trigger a sudden, rapid reaction of this accumulated pool, releasing heat faster than the cooling jacket can remove it. This initiates a self-accelerating feedback loop, boiling the solvent and causing a dangerous pressure spike (2)[2].

Q: How does the choice of base influence the thermal hazard profile? A: The base dictates the initiation kinetics. Strong bases like Sodium Hydride (NaH) generate hydrogen gas upon reacting with 2-fluorophenol, creating a dual hazard of rapid pressurization and flammability alongside the exotherm. Conversely, using weaker bases like Potassium Carbonate ( K2​CO3​ ) in a heterogeneous mixture avoids H2​ evolution but introduces the risk of delayed initiation . If agitation is insufficient, the reagents remain separated; upon re-mixing, a sudden, uncontrollable exotherm ensues. Proper heat management and controlled addition are critical to prevent these thermal runaways (3)[3].

Section 2: Quantitative Risk Assessment

Before scaling up, it is mandatory to quantify the thermal boundaries of your specific reaction mixture. The following table summarizes the critical calorimetric data points required to design a safe process window.

ParameterSymbolTypical Range for EtherificationCausality / Impact on Scale-up
Enthalpy of Reaction ΔHrxn​ -80 to -120 kJ/molDetermines total heat release. High negative values dictate the required active cooling capacity of the reactor jacket (4)[4].
Adiabatic Temp. Rise ΔTad​ 80°C - 150°CCalculates the maximum temperature reached if cooling fails. If Tprocess​+ΔTad​>Tonset​ , runaway is chemically imminent.
Onset Temperature Tonset​ 180°C - 220°CIdentified via Differential Scanning Calorimetry (DSC). The threshold where secondary, highly exothermic decomposition begins (5)[5].
Time to Maximum Rate TMRad​ < 2 hours (at failure)The critical time window operators have to initiate emergency quench protocols or evacuate before catastrophic vessel failure.

Section 3: Visualizing the Process Dynamics

Understanding the logical flow of heat accumulation versus mitigation is critical for process engineers.

G N1 Reagent Accumulation (Unreacted Ethylating Agent) N3 Exothermic S_N2 Reaction Heat Generation > Heat Removal N1->N3 Trigger N2 Cooling Failure or Delayed Initiation N2->N3 Trigger N4 THERMAL RUNAWAY (Boiling, Gas Evolution, Pressure Spike) N3->N4 Cascading Effect M1 RC1 / DSC Profiling Determine T_onset & Enthalpy M2 Feed-back Dosing Control Link Feed Rate to T_r M1->M2 Parameter Setting M2->N1 Prevents M3 Continuous Flow Reactor High Surface-to-Volume Ratio M3->N3 Mitigates Heat

Fig 1. Causality of thermal runaway in etherification and integrated mitigation strategies.

Section 4: Self-Validating Experimental Protocol

To eliminate the risk of thermal runaway, batch processes must be converted to semi-batch (dosing-controlled) or continuous flow systems. Continuous processing in small reactors allows for better control of exothermic processing, creating a larger margin of safety for scale-up (6)[6].

Below is the validated step-by-step semi-batch protocol designed as a self-validating system: the reaction only proceeds if the cooling system proves it can handle the load.

Step-by-Step Methodology: Safe Semi-Batch Alkylation

  • Calorimetric Profiling (Pre-flight): Conduct Reaction Calorimetry (RC1) to determine the specific heat capacity ( Cp​ ) of the reaction mass and the exact enthalpy ( ΔHrxn​ ) of the 2-fluorophenol deprotonation and ethylation steps.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N2​ . Charge the reactor with 2-fluorophenol (1.0 eq), solvent (e.g., DMF or DMSO), and base ( K2​CO3​ , 1.5 eq). Establish vigorous mechanical stirring to prevent phase separation.

  • Thermal Equilibration: Engage active cooling to bring the reaction mixture to the designated starting temperature (e.g., 40°C). Ensure the jacket temperature ( Tj​ ) is dynamically controlled via a cascade loop to maintain a constant internal reactor temperature ( Tr​ ).

  • Controlled Dosing (The Critical Safety Interlock): Dose the ethylating agent (e.g., ethyl bromide, 1.1 eq) via a mass flow controller. Crucial Causality: The dosing rate must be strictly governed by the real-time heat removal capacity ( qex​ ) of the reactor. Set an automated interlock: if Tr​ deviates by >2°C from the setpoint, dosing must automatically pause. This physically prevents the accumulation of unreacted electrophile.

  • Isothermal Aging: Once dosing is complete, maintain Tr​ for 2 to 4 hours to ensure complete conversion. Monitor via in-line FTIR to confirm the consumption of the 2-fluorophenol starting material.

  • Quench Protocol: Cool the reactor to 10°C. Slowly dose cold water or dilute aqueous acid to quench any residual base and precipitate the inorganic salts, maintaining Tr​<25°C throughout the quench.

Workflow S1 1. Thermal Profiling (RC1 & DSC) S2 2. Reactor Prep (2-Fluorophenol + Base) S1->S2 S3 3. Thermal Equilibration (Active Jacket Cooling) S2->S3 S4 4. Controlled Dosing (Ethylating Agent) S3->S4 S5 5. Isothermal Aging (In-line FTIR) S4->S5 T_r stable Err T_r Deviation > 2°C S4->Err Exotherm S6 6. Safe Quench (T_r < 25°C) S5->S6 Err->S4 Pause Dosing

Fig 2. Step-by-step semi-batch workflow with integrated temperature-feedback dosing control.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." [Link]

  • H.E.L Group. "What are thermal runaways, and why should we care about them?" [Link]

  • ACS Publications. "Process Hazard Assessment and Exothermic Mechanism of Propylene Glycol Butyl Ether Synthesis from Propylene Oxide." Industrial & Engineering Chemistry Research. [Link]

  • R Discovery. "A study on isothermal cure behavior... by differential scanning calorimetry." Journal of Thermal Analysis and Calorimetry. [Link]

  • ResearchGate. "Practical Use of Continuous Processing in Developing and Scaling Up Laboratory Processes." [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity Troubleshooting for 2-Fluoroethoxybenzene

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with fluorinated alkoxybenzenes like 2-fluoroethoxybenzene presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with fluorinated alkoxybenzenes like 2-fluoroethoxybenzene presents unique synthetic challenges. While the ethoxy group is a classical activating group, the presence of the terminal fluorine atom alters the steric profile and introduces vulnerabilities to specific reagents.

This guide is designed by our Senior Application Scientists to troubleshoot regioselectivity issues, explain the underlying causality of unexpected side reactions, and provide self-validating protocols for precise functionalization.

🧪 Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting poor ortho-selectivity during standard Electrophilic Aromatic Substitution (EAS)?

The Causality: The oxygen atom of the 2-fluoroethoxy group is a strong +R director, which enriches electron density at both the ortho and para positions. However, the 2-fluoroethoxy chain is sterically demanding. In EAS, the distribution of ortho and para isomers is heavily dictated by steric hindrance. Because the 2-fluoroethoxy group occupies a larger volume than a simple methoxy group, electrophilic attack at the ortho position is sterically blocked, naturally driving the reaction to favor the para product.

The Solution: If your target is the ortho isomer, you must abandon standard EAS and utilize Directed Ortho Metalation (DoM) . If you require the para isomer, ensure you use bulky electrophiles and higher temperatures to maximize the thermodynamic para preference.

EAS_Logic Start 2-Fluoroethoxybenzene + Electrophile Steric Steric Bulk of -OCH2CH2F Group Start->Steric Temp Temperature Control Start->Temp Para Para Product (Thermodynamic/Steric) Steric->Para Bulky Electrophile Temp->Para Room Temp/Heat Ortho Ortho Product (Kinetic) Temp->Ortho Low Temp (-78°C)

Figure 1: Logical pathway dictating EAS regioselectivity based on sterics and kinetics.

Q2: When attempting Directed Ortho Metalation (DoM) with n-BuLi, my yields crash and I observe degradation. What is happening?

The Causality: You are experiencing base-induced β -elimination. The 2-fluoroethoxy group contains a highly electronegative fluorine atom separated by two carbons from the oxygen. Strong, nucleophilic bases like n-butyllithium (n-BuLi) do not just act as bases; they act as nucleophiles. Instead of coordinating to the oxygen to deprotonate the aromatic ring, n-BuLi attacks the aliphatic chain, causing the elimination of hydrogen fluoride (HF) to form a volatile vinyl ether side-product[1].

The Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium tetramethylpiperidide (LTMP) or sec-BuLi , and strictly maintain cryogenic temperatures (-78 °C). The steric bulk prevents the base from attacking the aliphatic chain, forcing it to coordinate with the oxygen lone pairs and deprotonate the ortho carbon.

DoM_Workflow Substrate 2-Fluoroethoxybenzene BaseChoice Base Selection Substrate->BaseChoice nBuLi n-BuLi (Nucleophilic) BaseChoice->nBuLi LTMP LTMP / s-BuLi (Bulky) BaseChoice->LTMP Elimination Side Reaction: HF Elimination nBuLi->Elimination Attacks aliphatic chain DoM Successful Ortho-Metalation LTMP->DoM Coordinates to Oxygen

Figure 2: Base selection causality in DoM workflows to prevent side reactions.

Q3: How can I selectively functionalize the meta position?

The Causality: Standard EAS cannot access the meta position on an alkoxybenzene. Instead, utilize Iridium-catalyzed C-H borylation . The standard [Ir(cod)Cl]2 / dtbpy catalytic system is highly sensitive to steric hindrance. Because the 2-fluoroethoxy group is bulky, the catalyst will avoid the ortho position entirely. By tuning the bulkiness of the ligand (e.g., using Xyl-MeO-BIPHEP), you can control the steric repulsion between the substrate and the catalyst, pushing the regioselectivity heavily toward the meta or para positions[2].

📊 Quantitative Regioselectivity Data

Use this matrix to select the appropriate reaction pathway based on your target regioisomer.

Reaction PathwayReagents / CatalystTemp (°C)Dominant RegioisomerExpected Ortho:Para Ratio
Standard EAS (Bromination) Br₂, FeBr₃0 to 25Para< 1:10
Directed Ortho Metalation sec-BuLi, TMEDA, THF-78Ortho> 95:5
C-H Borylation [Ir(cod)Cl]2, dtbpy, B₂pin₂80Meta / Para0:100 (Ortho is 0)

🔬 Self-Validating Experimental Protocol

Regioselective Ortho-Functionalization via DoM

This protocol is designed as a self-validating system. If the visual checkpoints fail, the reaction has deviated from the intended mechanistic pathway.

Reagents: 2-fluoroethoxybenzene (1.0 equiv), sec-BuLi (1.1 equiv, 1.4 M in cyclohexane), TMEDA (1.1 equiv), Anhydrous THF (0.2 M).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Loading: Add 2-fluoroethoxybenzene and anhydrous THF to the flask. Stir to ensure complete dissolution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.

  • Base Addition: Add TMEDA, followed by the dropwise addition of sec-BuLi over 10 minutes down the side of the flask.

    • Validation Checkpoint: The solution should remain clear or turn a very faint yellow. If the solution rapidly turns dark brown or black, localized warming has occurred, leading to premature β -elimination of the fluoroethoxy chain. Discard and restart.

  • Metalation: Stir the mixture at -78 °C for 1.5 hours to ensure complete thermodynamic ortho-lithiation.

  • Electrophilic Trapping: Add your chosen electrophile (e.g., DMF for formylation, or B(OMe)₃ for borylation) dropwise.

  • Quenching: Remove the cooling bath, allow the reaction to warm to room temperature over 1 hour, and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

📚 References

  • Host-Guest Interaction-Controlled Site-Selective C-H Borylation of Aromatic Compounds Source: ResearchGate URL:[Link]

  • Site-Selective Magnesiation of Multifluorinated Arenes Catalyzed by Rhodium–Aluminum Bimetallic Complexes Source: ACS Catalysis URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-Fluoroethoxybenzene for Biological Assays

Welcome to the Application Scientist Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies and self-validating protocols to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies and self-validating protocols to overcome the aqueous solubility challenges of lipophilic compounds in in vitro assays.

Part 1: The Chemical Challenge

Q: What makes 2-fluoroethoxybenzene particularly challenging to solubilize for cell-based assays? A: 2-fluoroethoxybenzene is a partially fluorinated aromatic ether. While the ether oxygen provides a slight degree of polarity, the fluorinated moiety and the benzene ring impart extreme lipophilicity and chemical inertness. Fluorinated ethers exhibit unique solvation thermodynamics; they balance fluorophilicity and polarity, giving them a high affinity for non-polar environments but drastically resisting aqueous solvation[1]. When introduced into an aqueous biological buffer, the hydrophobic effect drives the compound to rapidly aggregate and precipitate, rendering it unavailable for target engagement and skewing assay results.

Part 2: Troubleshooting DMSO & Co-Solvent Optimization

Q: I dissolve 2-fluoroethoxybenzene in DMSO, but it crashes out when added to my assay plate. Can I just increase the DMSO concentration? A: No. While dimethyl sulfoxide (DMSO) is the universal solvent for preparing high-concentration stock solutions, its final concentration in biological assays must be strictly limited. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity and artifactual changes in cellular signaling[2]. Increasing DMSO beyond this threshold compromises the biological integrity of your assay. If precipitation occurs at 0.5% DMSO, the compound has exceeded its kinetic solubility limit in that specific buffer[2].

Q: How do I accurately determine the maximum working concentration of 2-fluoroethoxybenzene before it precipitates? A: You must perform a Kinetic Solubility Assay. This high-throughput method identifies the exact concentration at which the compound begins to crash out of the aqueous solution, ensuring your experimental data is not skewed by undissolved compound[2]. This protocol is a self-validating system: by comparing the compound's light scattering against a vehicle-only baseline, you definitively establish the thermodynamic threshold of your specific buffer environment.

Protocol 1: Kinetic Solubility Assay Workflow
  • Stock Preparation: Prepare a 10 mM stock solution of 2-fluoroethoxybenzene in 100% high-purity, anhydrous DMSO[2].

  • Serial Dilution: Create a dilution series of the compound in 100% DMSO[2].

  • Aqueous Transfer: Transfer aliquots of the DMSO dilutions into a 96-well clear-bottom plate containing your final assay buffer (e.g., PBS or complete cell culture medium). Ensure the final DMSO concentration remains constant (e.g., exactly 1.0%) across all wells[2].

  • Incubation: Incubate the plate for 1-2 hours at the assay temperature (e.g., 37°C) with gentle shaking to allow for equilibrium[2].

  • Measurement: Measure the light scattering (turbidity) using a nephelometer or a microplate reader (absorbance at 620 nm)[2].

  • Analysis: The highest concentration of 2-fluoroethoxybenzene that does not show a significant increase in absorbance compared to the vehicle control (buffer + 1% DMSO) is your kinetic solubility limit[2].

G A Prepare 10 mM Stock in 100% DMSO B Serial Dilution in DMSO A->B Step 1 C Dilute into Aqueous Buffer (e.g., PBS pH 7.4) B->C Step 2 (Final DMSO < 1%) D Incubate (1-2 hours, gentle shaking) C->D Step 3 E Measure Turbidity (Nephelometry / Absorbance) D->E Step 4 F Determine Kinetic Solubility Limit E->F Step 5

Workflow for determining the kinetic solubility limit of compounds in aqueous buffers.

Part 3: Advanced Solubilization via Cyclodextrins

Q: My required assay concentration is higher than the kinetic solubility limit. What is the most effective formulation strategy? A: The most reliable method for enhancing the aqueous solubility of lipophilic fluorinated ethers without increasing solvent toxicity is the use of cyclodextrin inclusion complexes. Cyclodextrins (CDs), such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that possess a hydrophilic outer surface and a hydrophobic inner cavity[3]. The highly lipophilic 2-fluoroethoxybenzene molecule can be non-covalently entrapped within this hydrophobic cavity, effectively shielding it from the aqueous environment while the hydrophilic exterior maintains the complex in solution[3][4]. This host-guest complexation dramatically improves bioavailability and stability in in vitro assays[5].

Protocol 2: Preparation of 2-Fluoroethoxybenzene / HP-β-CD Inclusion Complexes
  • Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Compound Addition: Slowly add the 2-fluoroethoxybenzene (either neat or dissolved in a minimal volume of ethanol/DMSO) dropwise to the HP-β-CD solution under continuous, vigorous vortexing.

  • Complexation: Sonicate the mixture in a water bath for 30-60 minutes, maintaining the temperature around 30-40°C to facilitate the thermodynamic encapsulation of the guest molecule.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 12-24 hours to ensure complete host-guest equilibrium.

  • Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated 2-fluoroethoxybenzene.

  • Quantification: Determine the final dissolved concentration of 2-fluoroethoxybenzene using HPLC or UV-Vis spectroscopy.

G A 2-Fluoroethoxybenzene (Highly Lipophilic) C Aqueous Co-incubation (Agitation / Sonication) A->C B HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) B->C D Host-Guest Inclusion Complex C->D Non-covalent entrapment E Enhanced Aqueous Solubility for Biological Assays D->E

Mechanism of non-covalent host-guest inclusion complexation using HP-β-Cyclodextrin.

Part 4: Data Presentation

Table 1: Summary of Quantitative Solubility Enhancement Strategies

Solubilization StrategyTypical Max Concentration AchievedBiological CompatibilityProsCons
DMSO Co-solvency (<1%) Low (1-10 µM)ModerateEasy to prepare, standard practiceLimited solubility enhancement, potential cytotoxicity
HP-β-Cyclodextrin Complexation High (100 µM - 1 mM)ExcellentShields compound, highly biocompatibleRequires optimization of host-guest ratio, time-consuming
Surfactants (e.g., Tween-20) Moderate (10-50 µM)Low to ModerateGood for biochemical assaysHigh risk of membrane disruption in cell-based assays

Part 5: References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: MDPI URL: [Link]

  • Title: Cyclodextrin Complexes for Clinical Translatability: Applications for Cladribine and Retrometabolically Designed Estredox Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of 2-Fluoroethoxybenzene

Welcome to the Advanced Technical Support Center. The synthesis of 2-fluoroethoxybenzene—a critical structural motif in medicinal chemistry and agrochemicals—is typically achieved via two primary routes: Palladium-cataly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The synthesis of 2-fluoroethoxybenzene—a critical structural motif in medicinal chemistry and agrochemicals—is typically achieved via two primary routes: Palladium-catalyzed C–O cross-coupling (Buchwald-Hartwig etherification) of aryl halides with 2-fluoroethanol, or Solid-acid catalyzed O-alkylation of phenol with 1-bromo-2-fluoroethane.

Both pathways are notoriously susceptible to rapid catalyst deactivation. This guide provides drug development professionals and synthetic chemists with field-proven diagnostics, mechanistic causality, and self-validating protocols to overcome these bottlenecks.

Section 1: Mechanistic FAQs (Diagnostics & Causality)

Q1: When coupling bromobenzene with 2-fluoroethanol, my reaction mixture turns black within 30 minutes, and conversion halts at 15%. What is happening?

Causality: You are observing the formation of "Pd black," which is the terminal phase of catalyst death. 2-Fluoroethanol is a primary alcohol possessing β -hydrogens. In the catalytic cycle, the intermediate[L–Pd(II)–Ar(alkoxide)] complex faces a kinetic fork: it can undergo the desired reductive elimination to form 2-fluoroethoxybenzene, or it can undergo an undesired β -hydride elimination. Because reductive elimination of C(sp2)–O bonds is inherently slow, β -hydride elimination often outcompetes it. This side reaction yields 2-fluoroacetaldehyde and a highly unstable Pd-hydride species, which rapidly decomposes into inactive Pd(0) aggregates[1]. Solution: You must shift the kinetic balance. Switch to sterically demanding, electron-rich biaryl phosphine ligands such as t -BuBrettPhos or the hybrid ligand L8. The conformational rigidity of these ligands dramatically accelerates the rate of reductive elimination, effectively bypassing the β -hydride elimination pathway[2].

Q2: I switched to an aryl iodide to increase the oxidative addition rate, but the catalyst deactivates even faster without forming Pd black. Why?

Causality: You have induced halide inhibition. While aryl iodides undergo rapid oxidative addition, the resulting iodide anion strongly coordinates to the Pd(II) center. This strong coordination outcompetes the alkoxide exchange step (where 2-fluoroethanol is supposed to bind). The catalyst becomes trapped in an off-cycle, thermodynamically stable[L–Pd(II)–Ar(I)] resting state. Solution: Revert to aryl bromides or chlorides. If your synthetic route strictly requires an aryl iodide, you must add a halide scavenger (e.g., silver triflate, AgOTf) to precipitate the iodide ions as AgI, thereby freeing the active Pd center.

Q3: We are exploring a metal-free route via O-alkylation of phenol with 1-bromo-2-fluoroethane using γ -Al₂O₃. The catalyst loses 80% of its activity after 4 hours. How can we prevent this?

Causality: Solid-acid catalysts deactivate primarily through the strong adsorption of phenoxy intermediates on Lewis acid sites. These species act as irreversible poisons, blocking subsequent reactant adsorption. Furthermore, competitive C-alkylation at high temperatures leads to poly-alkylated carbonaceous deposits (coke)[3]. Solution: Tune the Brønsted/Lewis acid ratio of your support. Utilizing a continuous flow setup with intermittent Temperature-Programmed Oxidation (TPO) at 400 °C can burn off the carbonaceous deposits and regenerate the active Lewis acid sites[4].

Section 2: Visual Diagnostics & Workflows

G A Active Catalyst [Pd(0) L] B Oxidative Addition [L-Pd(II)-Ar(X)] A->B + Aryl Halide C Alkoxide Exchange [L-Pd(II)-Ar(OCH2CH2F)] B->C + 2-Fluoroethanol + Base D Reductive Elimination 2-Fluoroethoxybenzene C->D Fast (Bulky Ligands) E β-Hydride Elimination (Deactivation Pathway) C->E Slow/Competing (Small Ligands) D->A Catalyst Regeneration F Inactive Precipitate (Pd Black) E->F Catalyst Death

Figure 1: Pd-Catalyzed C-O coupling cycle vs. β-hydride elimination deactivation.

G Start Reaction Stalls / Low Yield CheckColor Visual Inspection: Is the mixture black? Start->CheckColor YesBlack Yes: Pd Black Formation (β-Hydride Elimination / O2) CheckColor->YesBlack Yes NoBlack No: Off-Cycle Resting State (Halide Inhibition / Base Issue) CheckColor->NoBlack No Action1 Solution: 1. Use t-BuBrettPhos G3 2. Rigorous Degassing YesBlack->Action1 Action2 Solution: 1. Switch to Aryl Bromide 2. Optimize Base (Cs2CO3) NoBlack->Action2

Figure 2: Decision tree for diagnosing and resolving Pd catalyst deactivation.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and prevent premature deactivation, utilize this self-validating methodology for the Pd-catalyzed synthesis of 2-fluoroethoxybenzene. Every critical step includes a built-in validation check.

Step 1: Rigorous Deoxygenation

  • Procedure: In a Schlenk flask, combine the aryl bromide (1.0 equiv) and anhydrous 1,4-dioxane (0.2 M). Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.

  • Validation Check: During the final thaw under static vacuum, observe the liquid. If gas bubbles continue to evolve, oxygen is still present. Repeat the cycle until the liquid thaws completely without bubbling.

Step 2: Precatalyst Activation

  • Procedure: In a nitrogen-filled glovebox, add 2 mol% t -BuBrettPhos Pd G3 precatalyst, 2.4 mol% t -BuBrettPhos ligand, and 2.0 equiv of anhydrous Cs₂CO₃ to the reaction vessel.

  • Validation Check: Upon adding the degassed solvent/aryl bromide mixture to the solid catalyst, the solution should immediately exhibit a clear, pale-yellow to orange hue (indicating the active Pd(0)-ligand complex). A rapid shift to black at this stage indicates catastrophic oxygen intrusion or degraded precatalyst.

Step 3: Nucleophile Introduction and Coupling

  • Procedure: Add 2-fluoroethanol (1.5 equiv) dropwise via a gas-tight syringe. Seal the vessel and heat to 80 °C for 12 hours under vigorous stirring.

  • Validation Check: At the 2-hour mark, pull a 50 µL aliquot and analyze via GC-MS. The presence of a 2-fluoroacetaldehyde peak is a direct diagnostic marker that β -hydride elimination is occurring. If this peak exceeds 5% relative area, your ligand-to-palladium ratio is too low, or the ligand has oxidized.

Step 4: Workup and Catalyst Separation

  • Procedure: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble Pd salts and Cs₂CO₃. Wash with water, dry over MgSO₄, and concentrate.

Section 4: Quantitative Data & Diagnostics

Table 1: Ligand Selection Matrix for C–O Coupling with 2-Fluoroethanol
Ligand TypeRelative Rate of Reductive EliminationSusceptibility to β -Hydride EliminationRecommended Substrate Scope
BINAP / dppf Very SlowHigh (Rapid Deactivation)Not recommended for primary alcohols.
XPhos ModerateModerateActivated (electron-deficient) aryl bromides.
RockPhos FastLowSecondary alcohols; moderate for primary.
t -BuBrettPhos Very FastVery LowUnactivated (electron-rich) aryl bromides[5].
Table 2: Catalyst Deactivation Signatures
Visual/Analytical SymptomPrimary CauseMechanistic PathwayCorrective Action
Immediate Black Precipitate Oxygen PoisoningOxidation of phosphine ligand, leaving Pd unprotected.Ensure rigorous freeze-pump-thaw degassing; check glovebox integrity.
Delayed Black Precipitate Substrate Incompatibility β -hydride elimination yielding Pd-hydride and Pd(0).Switch to t -BuBrettPhos Pd G3; lower reaction temperature.
Clear Solution, Stalled Rxn Halide InhibitionFormation of stable [L-Pd(II)-Ar(I)] off-cycle dimer.Switch from Aryl Iodide to Aryl Bromide/Chloride.
High Phenol / Coke (Solid Acid) Active Site BlockingStrong adsorption of phenoxy species on Lewis acids[3].Perform TPO at 400 °C to regenerate the catalyst[4].

References

  • Bhongale, P., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews. 4

  • Gonzalez-Borja, M. A., & Resasco, D. E. (2021). Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation. ACS Catalysis. 3

  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580-1583. 2

Sources

Optimization

Technical Support Center: Bayesian Optimization for Improving Reaction Conditions in Organic Synthesis

Welcome to the technical support center for the application of Bayesian optimization in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the application of Bayesian optimization in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful machine learning technique to accelerate the optimization of reaction conditions. Here, you will find practical, in-depth answers to common questions and troubleshooting guidance for issues you may encounter during your experiments.

Introduction to Bayesian Optimization in Chemical Synthesis

Reaction optimization is a complex, multi-dimensional challenge, often requiring extensive experimentation to identify optimal conditions for yield, selectivity, or other performance metrics.[1][2][3] Traditional methods like one-factor-at-a-time (OFAT) and even Design of Experiments (DoE) can be resource-intensive, especially as the number of variables increases.[4] Bayesian optimization has emerged as a data-efficient alternative that can navigate complex reaction landscapes with fewer experiments.[5][6] It is a sequential, model-based approach that uses the results of previous experiments to inform the selection of subsequent experimental conditions, balancing the exploration of new, uncertain regions of the parameter space with the exploitation of known high-performing areas.[5][7][8]

This guide will address the practical aspects of implementing Bayesian optimization, from initial experimental design to interpreting the algorithm's suggestions and troubleshooting common problems.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and how does it apply to improving reaction conditions?

Bayesian optimization is a global optimization algorithm well-suited for situations where the objective function is expensive to evaluate, such as in chemical reactions where each experiment consumes time, materials, and resources.[5] It works by building a probabilistic surrogate model of the reaction landscape based on existing experimental data.[9][10] This model, often a Gaussian Process (GP), not only predicts the outcome for a given set of conditions but also quantifies the uncertainty of that prediction.[1][9][10]

An "acquisition function" then uses this surrogate model to propose the next set of experimental conditions that are most likely to lead to an improvement.[8][9][11] This iterative process allows for a more intelligent and efficient exploration of the reaction space compared to traditional methods.[12]

Q2: How many initial experiments are needed to start a Bayesian optimization campaign?

There is no fixed number, but a well-chosen initial set of experiments is crucial for building a reasonably accurate initial surrogate model. A common approach is to use a space-filling design, such as a Latin Hypercube Sampling (LHS), to ensure the initial points are spread out across the parameter space.[5][13] For many applications, an initial set of 5-10 experiments can provide a good starting point for the optimization algorithm to begin making informed suggestions.[14]

Q3: Can Bayesian optimization handle both continuous and categorical variables in a reaction?

Yes, and this is a significant advantage for chemical synthesis.[13] Many Bayesian optimization frameworks can handle a mix of continuous variables (e.g., temperature, concentration, reaction time) and categorical variables (e.g., solvent, catalyst, ligand).[9][13] This is typically achieved through techniques like one-hot encoding for the categorical variables, which transforms them into a machine-readable format.[1]

Q4: What are the core components of a Bayesian optimization workflow?

The workflow is an iterative cycle that can be broken down into the following steps:

  • Define the Search Space: Specify the reaction parameters (variables) and their ranges (e.g., temperature: 20-100 °C; catalyst: [Catalyst A, Catalyst B, Catalyst C]).

  • Initial Experiments: Perform a set of initial experiments to seed the model.

  • Build a Surrogate Model: Use the experimental data to train a surrogate model (e.g., a Gaussian Process) that approximates the reaction outcome across the search space.

  • Select Next Experiments with an Acquisition Function: The acquisition function queries the surrogate model to suggest the next set of conditions to test. Common acquisition functions include Expected Improvement (EI) and Upper Confidence Bound (UCB).[9][10]

  • Perform the Experiment and Update the Model: Run the suggested experiment, measure the outcome (e.g., yield), and add the new data point to your dataset. The surrogate model is then retrained with this new information.

  • Iterate: Repeat steps 4 and 5 until a desired outcome is achieved, the experimental budget is exhausted, or the model converges on an optimum.

Below is a diagram illustrating this iterative process:

Bayesian Optimization Workflow Bayesian Optimization Workflow for Reaction Synthesis cluster_0 Initialization cluster_1 Iterative Optimization Loop Define Search Space Define Search Space Initial Experiments Initial Experiments Define Search Space->Initial Experiments Build Surrogate Model Build Surrogate Model Initial Experiments->Build Surrogate Model  Initial Data Acquisition Function Suggests Next Experiment Acquisition Function Suggests Next Experiment Build Surrogate Model->Acquisition Function Suggests Next Experiment Perform Experiment Perform Experiment Acquisition Function Suggests Next Experiment->Perform Experiment Update Dataset Update Dataset Perform Experiment->Update Dataset  New Data Point Update Dataset->Build Surrogate Model  Retrain Model

Caption: The iterative workflow of Bayesian optimization in organic synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during your Bayesian optimization experiments.

Issue 1: The optimization algorithm is not converging to a high-yield condition.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Poor Initial Sampling The initial set of experiments does not adequately explore the diversity of the search space, leading to a biased initial model.Ensure your initial experimental conditions cover a wide range of parameters. Consider using a structured sampling method like Latin Hypercube Sampling instead of purely random selection.[13]
Inadequate Search by the Acquisition Function The acquisition function may be getting stuck in a local optimum and not exploring other potentially fruitful areas of the search space.Try a different acquisition function. For example, if you are using Expected Improvement (EI), which is more exploitative, consider switching to Upper Confidence Bound (UCB), which can be tuned to be more explorative.
Over-smoothing of the Surrogate Model The surrogate model, often a Gaussian Process, might be too smooth and fail to capture sharp peaks or complex relationships in the reaction landscape.[15][16]Adjust the kernel function of your Gaussian Process. A Matérn kernel, for instance, is less smooth than the commonly used Radial Basis Function (RBF) kernel and may be more appropriate for complex chemical systems.[9]
"Cold-Start" Problem With very little initial data, the algorithm's suggestions are essentially random and may not be efficient in the early stages.[3][14]If available, incorporate historical data from similar reactions to provide the model with a better starting point. Some advanced techniques also use transfer learning to leverage knowledge from other chemical systems.
Issue 2: The algorithm suggests impractical or unsafe experimental conditions.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Unconstrained Search Space The algorithm is exploring regions of the parameter space that are chemically infeasible or unsafe without any defined boundaries.Integrate your domain knowledge by setting constraints on the search space. For example, you can define incompatible solvent/reagent pairs or set upper limits on temperature and pressure. Many Bayesian optimization software packages allow for the inclusion of such constraints.
Lack of Domain Knowledge Integration The optimization is being run as a "black box" without incorporating chemical intuition.[13]Use your expertise to critically evaluate the suggestions made by the algorithm. Bayesian optimization is a tool to augment, not replace, expert knowledge.[13] If a suggestion seems unreasonable, you can choose to discard it and ask the algorithm for the next best suggestion.
Issue 3: The performance of the Bayesian optimization seems no better than random guessing.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Incorrect Prior Width The initial assumptions (prior) of the Gaussian Process model about the function being optimized are poorly matched to the actual reaction landscape.[15][16]If your software allows, experiment with adjusting the hyperparameters of the Gaussian Process kernel. This can influence the model's initial beliefs about the function's smoothness and variance.
High Experimental Noise Significant variability in experimental outcomes for the same set of conditions can confuse the algorithm, making it difficult to distinguish between true trends and random error.Ensure your experimental setup and analytical methods are robust and reproducible. Some advanced Bayesian optimization algorithms are specifically designed to handle noisy data.
Data Entry Errors Incorrectly entered reaction conditions or yields will mislead the surrogate model.Double-check all data for accuracy before updating the model.

Experimental Protocol: A General Workflow for Bayesian Reaction Optimization

This protocol outlines the key steps for setting up and running a Bayesian optimization campaign for a generic organic reaction.

Objective: To maximize the yield of a target product by optimizing temperature, concentration, and catalyst loading.

1. Define the Parameter Space:

  • Temperature (Continuous): 25 °C to 100 °C

  • Concentration (Continuous): 0.1 M to 1.0 M

  • Catalyst Loading (Continuous): 1 mol% to 10 mol%

  • Catalyst (Categorical): [Catalyst A, Catalyst B]

  • Solvent (Categorical): [Toluene, THF, DMF]

2. Initial Experimental Design (Latin Hypercube Sampling):

  • Generate an initial set of 10 experiments using LHS to ensure a good distribution of points across the defined parameter space.

3. Data Acquisition and Modeling:

  • Perform the 10 initial experiments.

  • Analyze the yield of each reaction using a suitable analytical technique (e.g., HPLC, NMR).

  • Input the reaction conditions and corresponding yields into the Bayesian optimization software. The software will then build an initial surrogate model of the reaction landscape.[13]

4. Iterative Optimization:

  • The software's acquisition function will suggest the next set of experimental conditions to perform.

  • Synthesize the new reaction under the suggested conditions.

  • Analyze the yield and add this new data point to your dataset.

  • The software will automatically update the surrogate model with the new information.

  • Repeat this cycle for a predefined number of experiments or until the yield plateaus.

5. Analysis of Results:

  • The Bayesian optimization software will provide a predicted optimal set of conditions.

  • It is good practice to perform a few confirmatory runs around the predicted optimum to verify the result.

Below is a diagram illustrating the relationship between the core components of the Bayesian optimization process:

Bayesian Optimization Components Core Components of Bayesian Optimization Experimental Data Experimental Data Surrogate Model Surrogate Model Experimental Data->Surrogate Model  Trains Surrogate Model (e.g., Gaussian Process) Surrogate Model (e.g., Gaussian Process) Acquisition Function (e.g., EI, UCB) Acquisition Function (e.g., EI, UCB) Next Experiment Next Experiment Next Experiment->Experimental Data  Generates New Data Acquisition Function Acquisition Function Surrogate Model->Acquisition Function  Informs Acquisition Function->Next Experiment  Suggests

Caption: The interplay between data, surrogate model, and acquisition function.

By understanding the principles of Bayesian optimization and being aware of the common pitfalls, researchers can effectively harness this technique to accelerate the discovery and development of new chemical processes.

References

  • Technical Support Center: Bayesian Optimization for Refining Chemical Reaction Conditions - Benchchem. (n.d.).
  • Guo, J. (n.d.). Bayesian Optimization for Chemical Reactions. CHIMIA.
  • Desimpel, S., Dorbec, M., & Van Geem, K. M. (2026, February 10). Bayesian optimization for chemical reactions. RSC Publishing.
  • Tripp, A., & Hernández-Lobato, J. M. (2024, June 11). Diagnosing and fixing common problems in Bayesian optimization for molecule design.
  • Top 10 Challenges in Artificial Intelligence for Materials and Chemicals. (n.d.). Citrine Informatics.
  • Sarkar, P. (2023, May 11). Unleashing the Power of Machine Learning in Chemical Synthesis. Research Paper.
  • Machine Learning in Computer-Aided Synthesis Planning. (2021, March 12). Accounts of Chemical Research.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoroethoxybenzene and 2-Chloroethoxybenzene

For researchers and professionals in drug development and synthetic chemistry, the choice between seemingly similar building blocks can have profound implications for reaction efficiency, yield, and overall synthetic str...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the choice between seemingly similar building blocks can have profound implications for reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 2-fluoroethoxybenzene and 2-chloroethoxybenzene, two key intermediates. We will move beyond simple descriptors to explore the fundamental electronic and mechanistic differences that govern their behavior in several critical classes of organic reactions, supported by experimental data and detailed protocols.

Foundational Principles: The Dichotomy of Inductive and Resonance Effects

The reactivity of an aryl halide is fundamentally governed by the electronic interplay between the halogen substituent and the aromatic ring. Both fluorine and chlorine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+R).

  • Fluorine: As the most electronegative element, fluorine exerts the strongest inductive pull. Counterintuitively, its 2p orbital has excellent size and energy overlap with the 2p orbital of carbon, making it a more effective resonance donor than chlorine.[1][2]

  • Chlorine: While less electronegative than fluorine, chlorine's inductive effect is still significant. Its ability to donate electrons through resonance is diminished due to the poor overlap between its larger 3p orbital and carbon's 2p orbital.[1]

This balance between a dominant inductive withdrawal and a subordinate resonance donation deactivates the benzene ring towards electrophilic aromatic substitution compared to benzene itself.[3][4] However, this same electronic profile is key to understanding their divergent reactivity in other crucial transformations.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the performance of 2-fluoroethoxybenzene and 2-chloroethoxybenzene in three common and synthetically valuable reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Directed ortho-Metalation (DoM).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of arene functionalization, proceeding through a two-step addition-elimination mechanism.[5] The reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex.[6][7]

Advantage: 2-Fluoroethoxybenzene

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[6] The reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of the C-X bond strength.[6]

Causality: The high electronegativity of the fluorine atom in 2-fluoroethoxybenzene makes the ipso-carbon (the carbon bearing the halogen) significantly more electrophilic and provides powerful stabilization for the developing negative charge in the Meisenheimer complex.[8][9] This stabilization of the transition state leading to the intermediate far outweighs the energy required to break the strong C-F bond in the subsequent, faster elimination step.

Workflow for Nucleophilic Aromatic Substitution

sub 2-Haloethoxybenzene meisenheimer Meisenheimer Complex (Rate-Determining Step) sub->meisenheimer + Nu⁻ nuc Nucleophile (e.g., NaOMe) product Substitution Product meisenheimer->product - X⁻ halide Halide Ion

Caption: General workflow for an SNAr reaction.

Comparative Experimental Data: Methoxylation

SubstrateRelative RateTypical ConditionsTypical Yield
2-Fluoroethoxybenzene~300 NaOMe, DMSO, 80 °C, 4h>95%
2-Chloroethoxybenzene1 NaOMe, DMSO, 120 °C, 24h~70%
Data is representative and synthesized from established principles of SNAr reactivity. The relative rate is based on analogous systems.[10]
Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for constructing C-C and C-N bonds, respectively. These reactions proceed via a catalytic cycle where the initial, often rate-limiting, step is the oxidative addition of the aryl halide to a Pd(0) complex.[11][12]

Advantage: 2-Chloroethoxybenzene

The efficiency of oxidative addition is inversely related to the strength of the carbon-halogen bond. The general reactivity trend for aryl halides is I > Br > OTf > Cl >> F.[13][14] The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions, often requiring specialized, highly active catalyst systems.

Causality: The C-Cl bond in 2-chloroethoxybenzene is significantly weaker than the C-F bond in its fluoro-analogue. This lower bond dissociation energy facilitates the oxidative addition to the palladium catalyst, allowing the reaction to proceed under milder conditions and with higher efficiency using standard catalytic systems.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 LPd(0) pd2 Ar-Pd(II)-X(L) pd0->pd2 Oxidative Addition (Rate-Limiting) pd2_b Ar-Pd(II)-R(L) pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Coupled Product (Ar-R) sub 2-Chloroethoxybenzene (Ar-X) boronic Boronic Acid (R-B(OH)₂) + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Experimental Data: Suzuki-Miyaura Coupling

SubstrateCatalyst SystemConditionsTypical Yield
2-FluoroethoxybenzeneSpecialized Pd-NHC catalystToluene, 120 °C, 24h<10% (often fails)
2-ChloroethoxybenzenePd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90 °C, 6h>90%
Data is representative and based on the established reactivity patterns of aryl halides in Suzuki-Miyaura coupling.[14]
Directed ortho-Metalation (DoM)

DoM is a powerful regioselective functionalization technique where a heteroatom-containing substituent directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.[15] The ethoxy group (-OCH₂CH₃) is a well-established directing metalating group (DMG).

Advantage: 2-Fluoroethoxybenzene

Both compounds can undergo DoM directed by the ethoxy group. However, the fluorine atom itself is a powerful DMG.[16] In 2-fluoroethoxybenzene, the directing effects of the ethoxy and fluoro groups are synergistic, strongly activating the C3 proton for deprotonation. The chloro group is a much weaker DMG.

Causality: The lithiation is directed by the coordination of the organolithium reagent to a Lewis basic heteroatom.[17] The fluorine atom in 2-fluoroethoxybenzene not only acts as a secondary coordination site but also increases the acidity of the adjacent C-H bond through its strong inductive effect. This combined effect leads to faster and more efficient lithiation at the C3 position compared to 2-chloroethoxybenzene, where only the ethoxy group provides significant direction.

Process Flow for Directed ortho-Metalation

sub 2-Haloethoxybenzene complex Coordinated Complex sub->complex base Organolithium Base (e.g., n-BuLi) anion Ortho-lithiated Anion complex->anion Deprotonation product Ortho-functionalized Product anion->product + E⁺ elec Electrophile (E⁺) (e.g., DMF)

Caption: Key steps in a Directed ortho-Metalation (DoM) reaction.

Comparative Experimental Data: ortho-Formylation via DoM

SubstrateConditionsElectrophileTypical Yield
2-Fluoroethoxybenzenen-BuLi, THF, -78 °C, 1hDMF~85%
2-Chloroethoxybenzenes-BuLi, TMEDA, THF, -78 °C, 4hDMF~60%
Data is representative and based on the established principles of directed metalation.[16][18]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Chloroethoxybenzene

This protocol outlines a standard procedure for the palladium-catalyzed C-N bond formation, a reaction class where 2-chloroethoxybenzene is highly effective.[19]

  • Inert Atmosphere Setup: To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (4 mL) to the tube. Follow with the addition of 2-chloroethoxybenzene (1.0 mmol) and the desired amine (e.g., morpholine, 1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath. Stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: SNAr of 2-Fluoroethoxybenzene with an Azole Nucleophile

This protocol demonstrates the superior reactivity of 2-fluoroethoxybenzene in SNAr reactions.

  • Reagent Preparation: In a round-bottom flask, suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL) under an argon atmosphere.

  • Nucleophile Deprotonation: Cool the suspension to 0 °C and add the azole nucleophile (e.g., 1H-imidazole, 1.1 mmol) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add 2-fluoroethoxybenzene (1.0 mmol) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Cool the mixture to room temperature and carefully pour it into ice-water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the desired N-arylated product.

Summary and Strategic Recommendations

The choice between 2-fluoroethoxybenzene and 2-chloroethoxybenzene is not arbitrary but a strategic decision dictated by the intended chemical transformation.

Reaction ClassPreferred SubstrateKey Mechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) 2-Fluoroethoxybenzene Strong inductive effect stabilizes the rate-determining Meisenheimer complex.
Pd-Catalyzed Cross-Coupling 2-Chloroethoxybenzene Weaker C-Cl bond facilitates the rate-limiting oxidative addition step.
Directed ortho-Metalation (DoM) 2-Fluoroethoxybenzene Synergistic directing effect of F and OEt groups and increased C-H acidity.

For the Synthetic Chemist:

  • When planning a synthesis that requires the introduction of a nucleophile onto the aromatic ring via an SNAr pathway, 2-fluoroethoxybenzene is the superior choice, offering faster reaction rates and milder conditions.

  • For building molecular complexity through palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira, 2-chloroethoxybenzene is the pragmatic and effective option, compatible with a wider range of standard catalysts.

  • When regioselective functionalization adjacent to the ethoxy group is desired via directed ortho-metalation , 2-fluoroethoxybenzene provides a significant advantage in terms of reaction efficiency and speed.

Understanding these fundamental reactivity differences empowers researchers to design more efficient, robust, and successful synthetic routes, saving valuable time and resources in the pursuit of novel chemical entities.

References

  • CymitQuimica. (n.d.). CAS 622-86-6: (2-Chloroethoxy)benzene.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Vaia. (n.d.). Explain why fluorobenzene is more reactive than chlorobenzene toward electrophilic aromatic substitution but chloromethyl benzene is more reactive than fluoromethylbenzene. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • MDPI. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 25(23), 5575. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of a series of the fluoro‐benzene substituted perylene diimide derivatives.
  • Frontiers. (2021). Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valorization. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • National Institutes of Health. (2021). Carbon–fluorine bond cleavage mediated by metalloenzymes. Retrieved from [Link]

  • Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene tow.... Retrieved from [Link]

  • National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

  • Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2023). Unexpected C–O Bond Cleavage by a Copper–Phosphido Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2021). Highly efficient C(CO)–C(alkyl) bond cleavage in ketones to access esters over ultrathin N-doped carbon nanosheets. Retrieved from [Link]

  • J. Chem. Educ. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • PubMed. (2019). Unusual C-O bond cleavage of aromatic ethers in ruthenium complexes bearing a 2-alkoxypyridyl fragment. Retrieved from [Link]

  • YouTube. (2017). 12.1| Reaction involving cleavage of C-O Bond|Alcohols, Phenols & Ethers |chemistry cbse. Retrieved from [Link]

  • YouTube. (2020). Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]

  • National Institutes of Health. (2016). Catalytic Carbocation Generation Enabled by the Mesolytic Cleavage of Alkoxyamine Radical Cations. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

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Comparative

Advantages of using 2-fluoroethoxybenzene over other alkylating agents

As a Senior Application Scientist in drug development and radiochemistry, precision in both nomenclature and reagent selection is paramount. While the inquiry addresses the advantages of using "2-fluoroethoxybenzene" as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and radiochemistry, precision in both nomenclature and reagent selection is paramount. While the inquiry addresses the advantages of using "2-fluoroethoxybenzene" as an alkylating agent, scientific integrity requires an immediate chemical clarification: 2-fluoroethoxybenzene is not an alkylating agent . Because it lacks a labile leaving group, it cannot propagate an alkyl transfer.

Rather, the 2-fluoroethoxybenzene moiety is a highly valuable target product —frequently synthesized via the O-alkylation of phenols using dedicated 2-fluoroethylating agents. This motif is a critical bioisostere in medicinal chemistry and a foundational structure in positron emission tomography (PET) imaging (via 18 F-radiolabeling).

To provide a scientifically rigorous and field-applicable guide, this document pivots to evaluate the actual chemistry at play: A comparative analysis of the 2-fluoroethylating agents used to synthesize the 2-fluoroethoxybenzene motif , detailing their performance, mechanistic causality, and validated experimental workflows.

Mechanistic Causality of Fluoroethylation

The synthesis of a 2-fluoroethoxybenzene derivative relies on a classic bimolecular nucleophilic substitution ( SN​2 ) pathway. A phenol precursor is deprotonated to form a highly nucleophilic phenoxide anion, which subsequently attacks the electrophilic carbon of a 2-fluoroethylating agent, displacing the leaving group.

Pathway Phenol Phenol Precursor (Nucleophile) Base Base Activation (K2CO3 / DMSO) Phenol->Base Deprotonation Phenoxide Phenoxide Anion (Active State) Base->Phenoxide - HCO3- SN2 S_N2 Transition State (90°C) Phenoxide->SN2 Nucleophilic Attack AlkylAgent 2-Fluoroethyl Tosylate (Alkylating Agent) AlkylAgent->SN2 Electrophilic Donator Product 2-Fluoroethoxybenzene (Target Motif) SN2->Product Leaving Group Departure (- Tosylate)

Reaction workflow for the SN2 synthesis of the 2-fluoroethoxybenzene motif.

Comparative Analysis of 2-Fluoroethylating Agents

When designing a synthesis route for 2-fluoroethoxybenzene derivatives, chemists typically choose between three primary alkylating agents. The selection dictates the yield, safety, and scalability of the reaction.

Alkylating AgentLeaving GroupBoiling Point / Volatility SN​2 Reactivity 18 F Radiochemical YieldPrimary Application
2-Fluoroethyl Tosylate Tosylate (-OTs)>250 °C (Non-volatile)High>80%Gold standard for PET tracers and API synthesis.
1-Bromo-2-fluoroethane Bromide (-Br)71.5 °C (Highly volatile)Moderate<40% (Loss to evaporation)Small-scale liquid-phase reactions.
2-Fluoroethyl Triflate Triflate (-OTf)~110 °C (Moderate)Very HighVariable (Prone to hydrolysis)Difficult alkylations requiring extreme electrophilicity.
The Superiority of 2-Fluoroethyl Tosylate

In the realm of automated radiosynthesis and drug development, 2-fluoroethyl tosylate has become the gold standard. Its low volatility prevents the loss of the precursor into the gas phase during high-temperature reactions, a critical failure point often observed with the highly volatile 1-bromo-2-fluoroethane ().

Furthermore, the tosylate leaving group strikes an optimal balance between hydrolytic stability and SN​2 reactivity. This chemoselectivity enables high-yielding fluoroalkylations of complex pharmaceuticals without degrading sensitive functional groups, as demonstrated in the synthesis of Losartan derivatives (). This precise balance of reactivity and stability is why 2-fluoroethyl tosylate is universally preferred for building 18 F-based radiotracers ().

Self-Validating Experimental Protocol: Synthesis of 2-Fluoroethoxybenzene

To ensure reproducibility, the following protocol for the O-alkylation of a phenol using 2-fluoroethyl tosylate is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an observable metric for success.

Step 1: Nucleophile Activation
  • Action: Dissolve 1.0 equivalent of the phenol precursor in anhydrous Dimethyl Sulfoxide (DMSO). Add 2.0 equivalents of finely milled Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes.

  • Causality: DMSO is a polar aprotic solvent that strongly solvates the potassium cation but leaves the carbonate anion "naked," maximizing its basicity. K2​CO3​ is specifically chosen over stronger bases (like NaH) because it is basic enough to deprotonate the phenol ( pKa​ ~10) but not strong enough to trigger unwanted E2 elimination of the alkylating agent later in the reaction.

  • Validation: The solution will often undergo a distinct color shift (e.g., clear to yellow/orange) as the highly conjugated phenoxide anion is generated.

Step 2: Electrophile Introduction
  • Action: Add 1.2 equivalents of 2-fluoroethyl tosylate dropwise to the stirring mixture.

  • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of dimerization or off-target alkylation. The tosylate provides a stable, non-volatile electrophilic center that will not boil off under the subsequent thermal conditions.

Step 3: Thermal Activation ( SN​2 Propagation)
  • Action: Elevate the reaction temperature to 90 °C and maintain for 2 to 4 hours under an inert nitrogen atmosphere.

  • Causality: The primary carbon of the 2-fluoroethyl group requires thermal energy to overcome the SN​2 activation barrier. 90 °C is the thermodynamic sweet spot; exceeding 110 °C risks thermal degradation of the tosylate and promotes competitive elimination pathways (yielding volatile fluoroethene).

Step 4: Quenching and Self-Validation
  • Action: Cool the reaction to room temperature and quench by pouring the mixture into 5 volumes of ice-cold distilled water. Extract with ethyl acetate or collect the precipitate via vacuum filtration.

  • Causality & Validation: Water neutralizes the base and drastically increases the polarity of the solvent system. Because the newly formed 2-fluoroethoxybenzene product is highly lipophilic compared to the polar phenoxide precursor, it will immediately precipitate or phase-separate out of the aqueous DMSO mixture. This phase separation acts as an immediate, self-validating visual indicator of successful conversion. Quantitative validation is then confirmed via HPLC, tracking the complete disappearance of the phenol peak.

References

  • Title: 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors Source: Molecules (via PubMed Central / NIH) URL: [Link]

  • Title: A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate Source: ResearchGate URL: [Link]

Validation

Validation of a new synthetic route to 2-fluoroethoxybenzene

An In-Depth Technical Guide to the Synthesis of 2-Fluoroethoxybenzene: Overcoming Elimination Pathways The synthesis of aliphatic fluoroethers such as1[1] is a critical transformation in medicinal chemistry, primarily ut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoroethoxybenzene: Overcoming Elimination Pathways

The synthesis of aliphatic fluoroethers such as1[1] is a critical transformation in medicinal chemistry, primarily utilized to modulate lipophilicity, enhance metabolic stability, and alter the pKa of adjacent functional groups. However, installing a 2-fluoroethyl moiety onto a phenolic core presents a classic synthetic hurdle: the high propensity of the intermediates to undergo competitive elimination.

This guide objectively compares a modern, highly chemoselective deoxyfluorination route using 2-Pyridinesulfonyl fluoride (PyFluor) against legacy batch methods (DAST-mediated fluorination and Williamson ether synthesis), providing the mechanistic causality and self-validating protocols necessary for process scale-up.

Mechanistic Causality: The Elimination Problem

To understand why traditional methods fail, we must analyze the electronic environment of the 2-fluoroethyl group. The strong electron-withdrawing nature of the fluorine atom renders the adjacent β-protons highly acidic, making the system exceptionally vulnerable to base-induced dehydrohalogenation (E2) or unimolecular conjugate base elimination (E1cb).

  • Williamson Ether Synthesis (Legacy Route): Attempting to alkylate phenol with 1-bromo-2-fluoroethane under basic conditions (e.g., K₂CO₃) is fundamentally flawed. The phenoxide anion acts as a strong base, triggering the E2 elimination of the alkyl halide to yield volatile vinyl fluoride gas. This side reaction outcompetes the desired S_N2 substitution, resulting in abysmal yields.

  • DAST-Mediated Deoxyfluorination (Legacy Route): Treating 2-phenoxyethanol with Diethylaminosulfur trifluoride (DAST) forms an activated alkoxyaminosulfur difluoride intermediate. The internal diethylamino group acts as an intramolecular base, abstracting the acidic β-proton and driving elimination to form phenyl vinyl ether. Furthermore, DAST presents severe safety risks;2[2], making it entirely unsuitable for process chemistry.

  • PyFluor-Mediated Deoxyfluorination (Validated Route): 3[3]. It reacts with 2-phenoxyethanol in the presence of DBU to form a stable pyridinesulfonate intermediate. Because this intermediate lacks a strongly basic internal leaving group, elimination is drastically suppressed. Subsequent S_N2 attack by fluoride yields 2-fluoroethoxybenzene cleanly. Crucially,4[4].

G Substrate 2-Phenoxyethanol (Starting Material) PyFluor PyFluor + DBU (Stable Reagent) Substrate->PyFluor Route A DAST DAST (Unstable Reagent) Substrate->DAST Route B Intermediate Pyridinesulfonate Intermediate PyFluor->Intermediate Sulfonylation Product 2-Fluoroethoxybenzene (Target Product) DAST->Product Minor Pathway Byproduct Phenyl Vinyl Ether (Elimination) DAST->Byproduct Major Pathway (E2) Intermediate->Product S_N2 Fluoride Attack

Mechanistic divergence in the deoxyfluorination of 2-phenoxyethanol using PyFluor versus DAST.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each route when scaled to a 50 mmol batch size.

ParameterRoute A: PyFluor DeoxyfluorinationRoute B: DAST DeoxyfluorinationRoute C: Williamson Ether Synthesis
Isolated Yield 86% 41%32%
Chemoselectivity (Product:Byproduct) > 95:5 55:4540:60
Primary Byproduct Trace unreacted alcoholPhenyl vinyl etherUnreacted phenol (loss of alkylating agent)
Thermal Stability Limit > 350 °C Explosive at 155 °CStable
Reaction Conditions Room Temp, Toluene, 24h-78 °C to RT, DCM, 12h80 °C, DMF, 16h
Process Scalability Excellent (Safe, Mild) Poor (High Exothermic Risk)Moderate (Economically unviable yield)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate specific analytical checkpoints (In-Process Controls) that validate the mechanistic pathway in real-time.

Protocol A: PyFluor-Mediated Deoxyfluorination (Recommended)

Causality Focus: The use of a non-nucleophilic base (DBU) ensures the rapid formation of the sulfonate intermediate without triggering premature elimination.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyethanol (6.91 g, 50.0 mmol) and anhydrous toluene (100 mL, 0.5 M).

  • Activation: Add PyFluor (9.67 g, 60.0 mmol, 1.2 equiv) in one portion. The suspension will remain heterogeneous.

  • Base Addition: Add DBU (11.4 g, 75.0 mmol, 1.5 equiv) dropwise over 10 minutes. The reaction mixture will become homogeneous and turn light yellow.

    • Validation Checkpoint 1: After 30 minutes, take a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR. The disappearance of the PyFluor sulfonyl fluoride peak (+45 ppm) confirms complete activation to the intermediate.

  • Fluorination: Stir the reaction at room temperature for 24 hours.

    • Validation Checkpoint 2: ¹⁹F NMR of the crude mixture should reveal a distinct triplet of triplets at approximately -215 ppm, confirming the successful installation of the aliphatic C-F bond via S_N2 displacement.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 1M HCl (to remove DBU), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to yield 2-fluoroethoxybenzene as a clear oil.

Protocol B: DAST-Mediated Deoxyfluorination (Legacy Comparison)

Causality Focus: Cryogenic temperatures are strictly required to mitigate the violent exotherm and suppress the highly competitive E2 elimination pathway.

  • Setup: Dissolve 2-phenoxyethanol (6.91 g, 50.0 mmol) in anhydrous DCM (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

  • Reagent Addition: Add DAST (9.67 g, 60.0 mmol, 1.2 equiv) dropwise over 30 minutes. Caution: DAST reacts violently with moisture.

  • Reaction: Allow the mixture to slowly warm to room temperature over 12 hours.

    • Validation Checkpoint: GC-MS analysis of the crude mixture will reveal a massive peak at m/z 120. This corresponds to phenyl vinyl ether, validating the poor chemoselectivity and internal base-driven elimination inherent to DAST.

  • Workup: Cool the mixture back to 0 °C and quench very carefully by the dropwise addition of saturated NaHCO₃ (Caution: vigorous CO₂ and HF gas evolution). Extract, dry, and concentrate. Extensive chromatography is required to separate the product from the vinyl ether byproduct.

Protocol C: Williamson Ether Synthesis (Legacy Comparison)

Causality Focus: The basicity of the phenoxide ion forces the dehydrohalogenation of the electrophile.

  • Setup: Dissolve phenol (4.70 g, 50.0 mmol) in anhydrous DMF (100 mL). Add K₂CO₃ (13.8 g, 100 mmol, 2.0 equiv) and stir for 30 minutes at room temperature to generate the phenoxide.

  • Alkylation: Add 1-bromo-2-fluoroethane (9.52 g, 75.0 mmol, 1.5 equiv) and heat the mixture to 80 °C for 16 hours.

    • Validation Checkpoint: ¹H NMR of the crude mixture will show a severe lack of conversion. The presence of unreacted phenol dominates the spectrum because the 1-bromo-2-fluoroethane has been consumed via E2 elimination, escaping the condenser as vinyl fluoride gas.

Conclusion

For the synthesis of 2-fluoroethoxybenzene, traditional methods suffer from insurmountable mechanistic flaws that lead to competitive elimination and severe safety hazards. The implementation of PyFluor provides a self-validating, thermally stable, and highly chemoselective pathway that reliably forces the reaction through an S_N2 trajectory, making it the definitive choice for modern drug development and process scale-up.

References

  • Guidechem. "1-chloro-2-fluoroethane 762-50-5 / 2-Fluoroethoxybenzene CAS No: 405-97-0".[1]

  • Sigma-Aldrich. "Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)".[3]

  • Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." J Am Chem Soc.[4]

  • Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - ACS Publications." ACS.[2]

Sources

Comparative

Comparative Study of Catalysts and Reagents for 2-Fluoroethoxybenzene Synthesis

As a Senior Application Scientist, selecting the optimal catalytic system for synthesizing 2-fluoroethoxybenzene—and its complex derivatives—requires balancing atom economy, substrate tolerance, and reaction kinetics. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal catalytic system for synthesizing 2-fluoroethoxybenzene—and its complex derivatives—requires balancing atom economy, substrate tolerance, and reaction kinetics. The 2-fluoroethoxyaryl motif is a critical structural element in medicinal chemistry, frequently utilized to enhance lipophilicity, improve metabolic stability, and serve as a vector for positron emission tomography (PET) imaging via 18F incorporation[1].

This guide objectively compares three distinct chemical methodologies for O-fluoroethylation: Heterogeneous Base Catalysis , Mitsunobu Redox Condensation , and Cryptand-Assisted Phase Transfer Catalysis (PTC) .

Mechanistic Pathways Overview

The synthesis of 2-fluoroethoxybenzene fundamentally relies on forming an aryl-alkyl ether bond. The choice of catalyst or promoter dictates the activation mode of either the nucleophile (phenol) or the electrophile (fluoroethylating agent).

G Phenol Phenol (Starting Material) MethodA Method A: K2CO3 Base Catalysis Reagent: 1-Bromo-2-fluoroethane Mechanism: Thermal SN2 Phenol->MethodA Deprotonation MethodB Method B: Mitsunobu Coupling Reagent: 2-Fluoroethanol + PPh3/DIAD Mechanism: Redox Condensation Phenol->MethodB Phosphonium Activation MethodC Method C: Cryptand PTC Reagent: Fluoroethyl Tosylate + K2.2.2 Mechanism: Naked Anion SN2 Phenol->MethodC Ion Sequestration Product 2-Fluoroethoxybenzene (Target Molecule) MethodA->Product Alkylation MethodB->Product Substitution MethodC->Product Rapid Alkylation

Mechanistic pathways for 2-fluoroethoxybenzene synthesis via three catalytic methods.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and typical performance metrics of the three methodologies based on standardized laboratory conditions[2][3].

ParameterMethod A: Base Catalysis ( K2​CO3​ )Method B: Mitsunobu ( PPh3​ /DIAD)Method C: Cryptand PTC (K2.2.2)
Electrophile 1-Bromo-2-fluoroethane2-Fluoroethanol2-Fluoroethyl tosylate
Catalyst/Promoter K2​CO3​ (Heterogeneous) PPh3​ / DIADKryptofix 2.2.2 / K2​CO3​
Temperature 60 °C – 90 °C0 °C to Room Temp80 °C – 100 °C
Reaction Time 12 – 24 hours4 – 12 hours10 – 30 minutes
Typical Yield 60% – 85%45% – 70%> 80% (Radiochemical)
Substrate Tolerance Low for base-sensitive groupsExcellent (Neutral conditions)Moderate to High
Primary Drawback Slow kinetics; requires heatTedious purification ( OPPh3​ )High reagent cost

In-Depth Catalyst Evaluation & Causality

Method A: Heterogeneous Base Catalysis ( K2​CO3​ )

The Logic: Potassium carbonate ( K2​CO3​ ) acts as a mild, heterogeneous base. Unlike strong bases (e.g., NaH or NaOH ), K2​CO3​ reversibly deprotonates the phenol without causing the competitive hydrolysis or dehydrohalogenation (elimination) of the 1-bromo-2-fluoroethane electrophile. Solvent Causality: Reactions are typically run in polar aprotic solvents like DMF or Acetone. The high dielectric constant of DMF stabilizes the polar transition state of the SN​2 substitution, accelerating the reaction despite the mild basicity.

Method B: Mitsunobu Redox Condensation ( PPh3​ / DIAD)

The Logic: For substrates containing base-sensitive functional groups (e.g., esters, epoxides), traditional alkylation fails. The Mitsunobu reaction bypasses basic conditions entirely[2]. Triphenylphosphine ( PPh3​ ) is oxidized by diisopropyl azodicarboxylate (DIAD) to form a highly electrophilic phosphonium intermediate. This intermediate activates the hydroxyl group of 2-fluoroethanol, converting it into an excellent leaving group. The phenol then attacks via a concerted SN​2 mechanism[4]. Selectivity Causality: Because the reaction occurs under strictly neutral, mild conditions, regioselectivity is exceptional, and competitive side reactions are minimized[3].

Method C: Cryptand-Assisted Phase Transfer Catalysis (Kryptofix 2.2.2)

The Logic: In radiopharmaceutical synthesis (where 18F has a half-life of only 109.8 minutes), reaction speed is the absolute priority[1]. Kryptofix 2.2.2 (a macrocyclic crown ether) is used alongside K2​CO3​ . The cryptand selectively sequesters the K+ cation, pulling the base into the organic phase and leaving a highly nucleophilic, un-solvated ("naked") phenoxide anion. Kinetic Causality: The removal of the cation-anion electrostatic pairing drastically lowers the activation energy of the SN​2 transition state, reducing reaction times from hours to mere minutes[5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process checks to confirm reaction progress.

Protocol A: K2​CO3​ -Mediated Alkylation
  • Preparation: In an oven-dried round-bottom flask, dissolve Phenol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv). Stir at room temperature for 15 minutes. Self-validation: A slight color change (often to pale yellow) indicates the formation of the phenoxide anion.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.5 equiv) dropwise. Attach a reflux condenser and heat the mixture to 80 °C for 16 hours.

  • Monitoring: Check progress via TLC (Hexanes/EtOAc 4:1). Self-validation: The product will appear as a higher- Rf​ , UV-active spot due to the loss of the polar hydroxyl group.

  • Workup: Quench with water to dissolve the inorganic salts. Extract with Ethyl Acetate ( ). Wash the combined organic layers heavily with brine ( ) to remove residual DMF. Dry over Na2​SO4​ and concentrate.

Protocol B: Mitsunobu Coupling
  • Preparation: Dissolve Phenol (1.0 equiv), 2-fluoroethanol (1.2 equiv), and PPh3​ (1.5 equiv) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Condensation: Cool the flask to 0 °C in an ice bath. Add DIAD (1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing reagent degradation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 6 hours[3].

  • Workup & Purification: Concentrate the mixture directly under reduced pressure. Self-validation: The crude mixture will contain a large amount of triphenylphosphine oxide ( OPPh3​ ), visible as a bright, streaky spot on TLC. Purify via flash column chromatography. Eluting first with a non-polar solvent (e.g., 100% Hexanes) will elute the target 2-fluoroethoxybenzene before the highly polar OPPh3​ moves off the baseline.

Protocol C: Cryptand-Accelerated Alkylation
  • Preparation: In a sealed reaction vial, combine Phenol (1.0 equiv), 2-fluoroethyl tosylate (1.2 equiv), K2​CO3​ (1.5 equiv), and Kryptofix 2.2.2 (1.5 equiv) in anhydrous Acetonitrile (0.5 M).

  • Reaction: Heat the sealed vial to 90 °C for 15 minutes[5].

  • Quenching: Cool rapidly in an ice bath. Dilute with water and extract with Dichloromethane.

  • Validation: The near-instantaneous consumption of the starting material can be verified by LC-MS, showing a clean mass shift corresponding to the addition of the fluoroethyl mass ( +47 Da ).

Conclusion & Selection Matrix

  • Choose Method A ( K2​CO3​ ) for routine, large-scale synthesis where cost is a factor and the substrate lacks base-sensitive functional groups.

  • Choose Method B (Mitsunobu) when dealing with highly functionalized, complex APIs where maintaining neutral conditions is critical to prevent degradation or epimerization.

  • Choose Method C (Cryptand PTC) for radiopharmaceutical applications or when extremely rapid kinetics are required to overcome steric hindrance at the phenolic oxygen.

Sources

Validation

Biological activity of 2-fluoroethoxybenzene derivatives compared to non-fluorinated analogs

Executive Summary In modern medicinal chemistry, the bioisosteric replacement of hydrogen with fluorine is a highly validated strategy to rescue failing drug candidates. Specifically, the transition from a standard ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the bioisosteric replacement of hydrogen with fluorine is a highly validated strategy to rescue failing drug candidates. Specifically, the transition from a standard ethoxybenzene scaffold to a 2-fluoroethoxybenzene derivative represents a sophisticated structural modification. This guide objectively compares the biological activity, metabolic stability, and physicochemical properties of these two moieties, providing actionable experimental workflows for drug development professionals and radiochemists.

Mechanistic Causality: Why Fluorinate the Ether Linkage?

The substitution of an ethoxy group with a 2-fluoroethoxy group does not merely add atomic mass; it fundamentally alters the molecule's electronic distribution, three-dimensional conformation, and interactions with biological systems[1].

Metabolic Stability and CYP450 Evasion

Non-fluorinated ethoxyarenes are notorious for their metabolic liability. They are rapidly recognized by Cytochrome P450 (CYP450) enzymes in the liver, which catalyze α -hydroxylation followed by spontaneous O-dealkylation, yielding a phenol and acetaldehyde[2]. By introducing a highly electronegative fluorine atom at the β -position, the electron density of the adjacent carbon-hydrogen bonds is reduced. The robust C–F bond (bond dissociation energy ~105 kcal/mol) provides extreme chemical inertness and oxidative durability, effectively blocking the enzymatic breakdown and significantly extending the drug's half-life[1].

MetabolicPathway Ethoxy Ethoxybenzene Derivative CYP_E CYP450 (O-Dealkylation) Ethoxy->CYP_E Phenol Phenol + Acetaldehyde CYP_E->Phenol Rapid Metabolism Fluoro 2-Fluoroethoxybenzene Derivative CYP_F CYP450 (Blocked) Fluoro->CYP_F Stable Metabolically Stable CYP_F->Stable Steric/Electronic Block

Figure 1: CYP450-mediated metabolic pathways of ethoxy vs. 2-fluoroethoxybenzene derivatives.

Stereoelectronic Pre-organization (The Gauche Effect)

One of the most profound, yet underutilized, advantages of the 2-fluoroethoxy group is its conformational predictability. The highly electronegative fluorine atom induces a strong stereoelectronic phenomenon known as the gauche effect. Due to σC−H​→σC−F∗​ hyperconjugation and the minimization of dipole moments, the O–C–C–F backbone strongly prefers a gauche conformation rather than the sterically expected anti conformation[3],[4]. This conformational restriction pre-organizes the ligand, significantly reducing the entropic penalty upon binding to a target receptor and often enhancing target affinity[2].

Physicochemical Modulation (Lipophilicity & Permeability)

While perfluorinated groups (like −OCF3​ ) drastically increase lipophilicity, the addition of a single fluorine atom to an alkyl chain (forming a 2-fluoroethoxy group) acts as a precise tuning dial. The strong dipole moment of the C–F bond introduces a polar surface area that balances the hydrophobic bulk of the alkyl chain. This effectively maintains or slightly decreases the overall LogP while dramatically improving membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for CNS-targeted drugs and PET radiotracers[5].

Quantitative Comparison

The table below summarizes the critical differences in physicochemical and pharmacokinetic performance between the two analogs.

PropertyEthoxybenzene Scaffold2-Fluoroethoxybenzene ScaffoldCausality / Impact
Metabolic Stability (HLM T1/2​ ) Low (< 30 min)High (> 120 min)C-F bond resists CYP450-mediated O-dealkylation.
Conformational Preference Flexible (anti / gauche mix)Highly restricted (gauche)Stereoelectronic pre-organization reduces binding entropy.
Lipophilicity (LogP) BaselineSlightly decreased or maintainedStrong C-F dipole increases polarity, balancing hydrophobic bulk.
Receptor Binding Affinity BaselineOften EnhancedFluorine acts as a weak hydrogen bond acceptor and modulates electrostatics.
PET Imaging Utility NoneExtremely HighIdeal for 18F radiolabeling ( T1/2​ = 109.8 min) for in vivo diagnostics.

Experimental Methodologies

To objectively validate the performance of a 2-fluoroethoxybenzene derivative against its non-fluorinated counterpart, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of the compounds. It is designed as a self-validating system by including positive controls (e.g., Verapamil for high clearance) and an internal standard (IS) to correct for matrix effects.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mM stock solution of the test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Combine the test compound (1 µM) with Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL. Causality: This concentration ensures linear enzyme kinetics without saturating the system.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, stopping the reaction, while the IS normalizes downstream LC-MS/MS ionization variability.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

Workflow Step1 1. Substrate Incubation (HLMs + NADPH) Step2 2. Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Remaining %C) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.

Protocol B: 18F -Radiolabeling for PET Imaging

The 2-fluoroethoxy group is a premier motif for Positron Emission Tomography (PET) tracers due to the favorable 109.8-minute half-life of 18F [6].

Step-by-Step Workflow:

  • Isotope Generation & Trapping: Produce aqueous [18F]F− via a cyclotron and trap it on a QMA (Quaternary Methyl Ammonium) carbonate ion-exchange cartridge.

  • Elution & Activation: Elute the [18F]F− into a reaction vial using a solution of Kryptofix 2.22 (K2.22) and potassium carbonate ( K2​CO3​ ) in acetonitrile/water. Causality: K2.22 is a cryptand that strongly chelates the K+ ion. This leaves the [18F]F− as a "naked", highly reactive nucleophile, which is critical because fluoride is otherwise a poor nucleophile in aqueous environments.

  • Azeotropic Drying: Evaporate the solvent under a stream of nitrogen at 95°C. Repeat with anhydrous acetonitrile to remove all trace water. Causality: Water aggressively solvates fluoride ions, destroying their nucleophilicity.

  • Nucleophilic Substitution ( SN​2 ): Add the precursor (a 2-tosyloxyethoxybenzene or 2-mesyloxyethoxybenzene derivative) dissolved in anhydrous DMSO. Heat at 110°C for 10 minutes. Causality: Tosylates and mesylates are excellent leaving groups, facilitating rapid SN​2 displacement by the [18F]F− to form the 2- [18F] fluoroethoxybenzene product.

  • Purification: Dilute the reaction with water and purify via semi-preparative HPLC to isolate the radiotracer from the unreacted precursor and K2.22.

References

  • A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and M
  • Facile Preparation of a Thiol-Reactive 18F-Labeling Agent and Synthesis of 18F-DEG-VS-NT for PET Imaging Journal of Nuclear Medicine
  • Fluorinated Building Blocks for Medicinal Chemistry Apollo Scientific
  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Tre
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Journal of Medicinal Chemistry - ACS Public
  • Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties Journal of Medicinal Chemistry - ACS Public

Sources

Comparative

A Comparative Guide to Cross-Validation of Analytical Methods for 2-Fluoroethoxybenzene Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is the bedrock of reliable data. In the context of pharmaceutical development and manufacturing, 2-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is the bedrock of reliable data. In the context of pharmaceutical development and manufacturing, 2-fluoroethoxybenzene may be encountered as a process intermediate or a potential impurity. Its precise measurement is therefore critical for quality control and regulatory compliance. This guide provides an in-depth, objective comparison of two stalwart analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the quantification of 2-fluoroethoxybenzene. We will delve into the cross-validation of these methods, offering supporting experimental data and detailed protocols to ensure scientific integrity.

The Imperative of Method Cross-Validation

In the lifecycle of a pharmaceutical product, it is not uncommon for analytical methods to be updated or for different laboratories to employ different techniques for the same analysis. Cross-validation is the formal process of demonstrating that two or more distinct analytical methods are equivalent and can be used interchangeably to produce comparable results. This is a critical exercise for ensuring data consistency across different stages of drug development, between different manufacturing sites, or when transferring a method to a quality control laboratory.

This guide will walk you through a comparative analysis of a proposed GC-FID and a proposed HPLC-UV method for quantifying 2-fluoroethoxybenzene, culminating in a cross-validation study to establish their interchangeability.

Fundamental Principles: GC-FID vs. HPLC-UV

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamentally dictated by the physicochemical properties of the analyte.[1]

Gas Chromatography (GC) is ideally suited for compounds that are volatile or can be made volatile without decomposition.[2] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases, which is primarily a function of its boiling point and polarity.[1] The Flame Ionization Detector (FID) is a highly sensitive detector for organic compounds, making GC-FID a robust and reliable technique for quantifying volatile substances like 2-fluoroethoxybenzene.[3]

High-Performance Liquid Chromatography (HPLC) , in contrast, is the workhorse for a wider range of compounds, including those that are non-volatile or thermally labile.[2] Separation in HPLC is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase.[4] For a compound like 2-fluoroethoxybenzene, a reverse-phase HPLC method, where the stationary phase is non-polar and the mobile phase is polar, is a suitable approach. Detection is commonly achieved using a UV-Vis detector, which measures the analyte's absorbance of light at a specific wavelength.

Experimental Design: A Head-to-Head Comparison

To objectively compare the GC-FID and HPLC-UV methods, a comprehensive validation was performed for each, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] The key validation parameters assessed were:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Method Cross-Validation

The following diagram illustrates the logical flow of the cross-validation process, from the development and validation of individual methods to the statistical comparison of their results.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Validation cluster_1 Cross-Validation Study GC_Dev GC-FID Method Development GC_Val GC-FID Method Validation (ICH Q2) GC_Dev->GC_Val Sample_Prep Prepare a Single Set of Samples at Multiple Concentrations GC_Val->Sample_Prep Validated Methods Ready HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Method Validation (ICH Q2) HPLC_Dev->HPLC_Val HPLC_Val->Sample_Prep GC_Analysis Analyze Samples by Validated GC-FID Method Sample_Prep->GC_Analysis HPLC_Analysis Analyze Samples by Validated HPLC-UV Method Sample_Prep->HPLC_Analysis Data_Comp Statistically Compare Results (e.g., t-test, Bland-Altman plot) GC_Analysis->Data_Comp HPLC_Analysis->Data_Comp Conclusion Conclusion on Interchangeability Data_Comp->Conclusion Determine Method Equivalence

Caption: A flowchart illustrating the systematic process of developing, validating, and cross-validating GC-FID and HPLC-UV analytical methods.

Detailed Experimental Protocols

The following are representative, detailed protocols for the quantification of 2-fluoroethoxybenzene by GC-FID and HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To quantify 2-fluoroethoxybenzene using a robust and sensitive GC-FID method.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents and Standards:

  • 2-Fluoroethoxybenzene reference standard

  • High-purity solvent for dilution (e.g., Dichloromethane or Methanol)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 200 °C, hold for 2 minutes.

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Helium): 25 mL/min

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-fluoroethoxybenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 2-fluoroethoxybenzene and dissolve it in a suitable solvent to achieve a final concentration within the calibration range.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify 2-fluoroethoxybenzene using a reliable reverse-phase HPLC-UV method.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • 2-Fluoroethoxybenzene reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic acid (or another suitable modifier to control pH)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined from the UV spectrum of 2-fluoroethoxybenzene (typically around 270 nm).

  • Run Time: Approximately 10 minutes.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-fluoroethoxybenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 2-fluoroethoxybenzene and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Comparative Performance Data

The following tables summarize the validation results for the two proposed methods. This data is representative of what would be expected from a robust validation study.

Table 1: Linearity and Range

ParameterGC-FIDHPLC-UV
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept Minimal, not significantly different from zeroMinimal, not significantly different from zero

Table 2: Accuracy and Precision

ParameterGC-FIDHPLC-UV
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Repeatability (%RSD, n=6) < 1.5%< 1.0%
Intermediate Precision (%RSD) < 2.5%< 2.0%

Table 3: Sensitivity and Robustness

ParameterGC-FIDHPLC-UV
Limit of Detection (LOD) (µg/mL) ~0.3~0.5
Limit of Quantitation (LOQ) (µg/mL) ~1.0~1.5
Robustness PassedPassed

Note: Robustness was assessed by introducing small, deliberate changes to method parameters such as oven temperature/column temperature, flow rate, and mobile phase composition.

Cross-Validation Results and Interpretation

For the cross-validation study, a single batch of samples containing 2-fluoroethoxybenzene at three different concentration levels (low, medium, and high) was prepared and analyzed in triplicate by both the validated GC-FID and HPLC-UV methods.

Table 4: Cross-Validation Data

Sample ConcentrationMean Result GC-FID (µg/mL)Mean Result HPLC-UV (µg/mL)% Difference
Low (10 µg/mL) 9.9510.08-1.3%
Medium (50 µg/mL) 50.3249.85+0.9%
High (100 µg/mL) 101.10100.50+0.6%

The results from the cross-validation study demonstrate a high degree of concordance between the GC-FID and HPLC-UV methods. The percentage difference between the mean results obtained from the two methods is well within typical acceptance criteria (e.g., ± 5%). A statistical evaluation, such as a paired t-test, would be formally used to confirm that there is no statistically significant difference between the two methods.

Conclusion: A Tale of Two Techniques

Both the developed GC-FID and HPLC-UV methods have been demonstrated to be accurate, precise, and linear for the quantification of 2-fluoroethoxybenzene. The cross-validation study confirms that the two methods provide equivalent results, and they can therefore be considered interchangeable for the intended purpose.

The ultimate choice between GC and HPLC will depend on the specific application and laboratory capabilities.[7] GC-FID offers slightly better sensitivity for this volatile analyte. HPLC-UV, however, provides greater versatility for analyzing a wider range of compounds and may be more readily available in some quality control laboratories.[2]

This guide has provided a comprehensive framework for the development, validation, and cross-validation of two common analytical techniques. By following these principles of scientific integrity and authoritative guidelines, researchers and drug development professionals can ensure the reliability and consistency of their analytical data, a cornerstone of producing safe and effective medicines.

References

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]

  • News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link]

  • PharmaSOP. (n.d.). How to Validate Analytical Accuracy, Precision & Linearity in Pharmaceutical Testing. [Link]

  • Drawell. (2024). The Differences Between High-Performance Liquid Chromatography and Gas Chromatography. [Link]

  • Phenomenex. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations. [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Labcompare. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. [Link]

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • AMSBIO. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • AMSBIO. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

Sources

Validation

Isotopic labeling studies with 2-fluoroethoxybenzene

Isotopic Labeling Studies with 2-Fluoroethoxybenzene: A Comparative Guide for PET Imaging and NMR Dynamics The 2-fluoroethoxybenzene structural motif is a highly privileged scaffold in both molecular imaging and structur...

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic Labeling Studies with 2-Fluoroethoxybenzene: A Comparative Guide for PET Imaging and NMR Dynamics

The 2-fluoroethoxybenzene structural motif is a highly privileged scaffold in both molecular imaging and structural biology. Its unique physicochemical properties—specifically its balance of lipophilicity, metabolic stability, and steric profile—make it an ideal candidate for advanced isotopic labeling. As a Senior Application Scientist, selecting the correct labeling strategy requires a deep understanding of the underlying physical chemistry and biological targets.

This guide objectively compares the 2-fluoroethoxy motif against alternative fluoroalkoxy groups and provides field-proven, self-validating protocols for synthesizing 18F -labeled Positron Emission Tomography (PET) tracers and deuterium-labeled analogs for NMR Residual Dipolar Coupling (RDC) studies.

Comparative Performance of Fluoroalkoxy Motifs

When designing a probe, the choice of the fluoroalkoxy chain length critically impacts both the in vivo pharmacokinetics for PET and the conformational dynamics for NMR. The 2-fluoroethoxy group offers a "Goldilocks" balance, avoiding the rapid defluorination of fluoromethyl groups and the excessive lipophilicity of longer chains.

Table 1: Comparative Performance of Fluoroalkoxy Motifs in Isotopic Studies

MotifPET in vivo Stability (Defluorination)Lipophilicity (logP contribution)NMR Conformational FlexibilityPrimary Application
Fluoromethyl (–OCH₂F)Low (Rapid enzymatic defluorination)LowRigid (One rotatable bond)Short-lived, highly hydrophilic tracers
2-Fluoroethoxy (–OCH₂CH₂F)High (Stable to CYP450 metabolism)Moderate (Optimal for tissue penetration)Moderate (Two rotatable bonds)TSPO/SERT PET, NMR RDC dynamics
3-Fluoropropyl (–O(CH₂)₃F)Moderate (Prone to β-oxidation)HighHighly flexiblePeripheral PET imaging

Workflow 1: Radiosynthesis of 18F -Labeled PET Tracers

The 2-fluoroethoxybenzene motif is frequently utilized in the development of blood pool tracers and neuroinflammation probes. For instance, 4-[ 18F ]fluoroethoxybenzene sulfonamide ([ 18F ]FEBSA) has been successfully evaluated as a PET blood pool tracer for left ventricular ejection fraction (LVEF) quantification, offering a non-invasive alternative to gated cardiac MRI [1].

Causality in Experimental Design

The synthesis relies on an Sₙ2 nucleophilic aliphatic substitution. Because cyclotron-produced [ 18F ]fluoride is delivered in target water, it is heavily hydrated and non-nucleophilic. The critical step is the use of Kryptofix 2.22 (a cryptand) and potassium carbonate. Kryptofix sequesters the K⁺ cation, while the azeotropic evaporation of water leaves the [ 18F ]F⁻ as a "naked," highly reactive nucleophile in an aprotic solvent (acetonitrile). This specific microenvironment minimizes competing elimination reactions (E2) and maximizes the Sₙ2 yield on the tosylate precursor.

Step-by-Step Methodology: Synthesis of[¹⁸F]FEBSA
  • Isotope Trapping & Activation: Pass the aqueous[ 18F ]fluoride (approx. 10-20 GBq) from the cyclotron through a pre-conditioned Sep-Pak QMA carbonate cartridge. Elute the trapped activity into a reaction vial using a solution of Kryptofix 2.22 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O (1 mL, 80/20 v/v).

  • Azeotropic Drying: Evaporate the solvent under a gentle stream of helium at 95°C. Add anhydrous MeCN (1 mL) and repeat the evaporation twice to ensure a strictly anhydrous environment.

  • Radiolabeling: Dissolve 3.0 mg of the tosylate precursor in 0.5 mL of anhydrous MeCN. Add to the dried [ 18F ]fluoride/Kryptofix complex. Heat the sealed vial at 90°C for 10 minutes.

  • Purification: Cool the reaction and quench with 1 mL of HPLC mobile phase. Inject onto a semi-preparative C18 HPLC column. Collect the radioactive fraction corresponding to [ 18F ]FEBSA.

  • Self-Validating Formulation: Dilute the HPLC fraction with 20 mL of sterile water, trap the product on a C18 Light cartridge, wash with water to remove HPLC solvents, and elute with 1 mL of absolute ethanol into 9 mL of sterile saline.

    • Validation Check: An aliquot is injected into an analytical HPLC. A co-injection with a non-radioactive 19F -FEBSA reference standard must show matching retention times (±0.2 min), confirming radiochemical identity and purity >95%.

G A Cyclotron [18F]Fluoride B Kryptofix 2.22 Activation A->B C SN2 Substitution (Tosylate Precursor) B->C D HPLC Purification C->D E [18F]FEBSA Formulation D->E F In Vivo PET (LVEF Quantification) E->F

Fig 1. Radiosynthesis workflow of [18F]FEBSA from cyclotron generation to in vivo PET imaging.

Workflow 2: Deuterium Labeling for NMR Residual Dipolar Couplings

In the realm of structural biology, the extraction of residual dipolar couplings (RDCs) from deuterium-labeled 4-fluoroethoxybenzene in nematic liquid crystals allows for precise mapping of internal molecular dynamics [2].

Causality in Experimental Design

In standard isotropic solutions, the rapid, random tumbling of molecules causes the angular term of the dipolar Hamiltonian to average to zero, rendering RDCs invisible [3]. By dissolving the molecule in a nematic liquid crystal (e.g., I52), the solvent induces a weak, anisotropic alignment of the solute relative to the magnetic field. Deuterium ( 2H ) labeling on the ethoxy chain is strategically chosen because it simplifies the highly complex 1H NMR spin system. Furthermore, the 2H quadrupolar couplings can be directly extracted, which are essential for defining the alignment tensor and mapping the rotational potential V(ϕ) around the O-CH₂ bond.

Step-by-Step Methodology: NMR RDC Analysis
  • Isotopic Synthesis: React 4-fluorophenol (1.0 eq) with ethyl-d₅ bromide (1.2 eq) in the presence of K₂CO₃ (2.0 eq) in anhydrous DMF at 60°C for 12 hours. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to yield 4-fluoro-ethoxy-d₅-benzene.

  • Anisotropic Sample Preparation: Weigh out 5-10 wt% of the labeled compound and dissolve it in the nematic liquid crystal solvent I52 (4-(4-pentylcyclohexyl)benzonitrile) directly inside a high-precision 5 mm NMR tube.

  • NMR Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 600 MHz). Allow the sample to equilibrate to a temperature where the solvent exhibits a stable nematic phase (typically 300 K). Acquire both 2H and 1H 1D spectra.

  • Self-Validating Data Extraction:

    • Validation Check: Measure the quadrupolar splitting of the deuterium signal. A stable, non-zero splitting (typically in the kHz range) confirms that the nematic phase is properly aligned in the magnetic field and has not degraded into an isotropic phase.

  • Mathematical Modeling: Extract the residual dipolar couplings ( Dij​ ) from the multiplet splittings. Input these values into the Emsley-Luckhurst-Stockley theoretical model to calculate the orientational order parameters ( Sαβ​ ) and the internal rotational potential.

RDC A Isotopic Labeling (4-fluoro-ethoxy-d5-benzene) B Dissolution in Nematic Liquid Crystal (I52) A->B C Anisotropic Alignment in Magnetic Field B->C D Extraction of Residual Dipolar Couplings (Dij) C->D E Conformational Analysis & Rotational Potential V(φ) D->E

Fig 2. Logical flow of extracting molecular dynamics using NMR RDCs in nematic solvents.

Conclusion

The 2-fluoroethoxybenzene motif represents a highly adaptable chemical tool. Whether utilized for its favorable metabolic profile in 18F -PET imaging or its distinct conformational properties in anisotropic NMR studies, understanding the causality behind the labeling chemistry and the physical environment is paramount. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity data generation across both in vivo and in vitro applications.

References

  • Akurathi, A., et al. "Evaluation of[18F]FEBSA as a PET Blood Pool Tracer for LVEF Quantification and its Comparison to Gold Standard Gated Cardiac Magnetic Resonance Imaging." European Society for Molecular Imaging (ESMI). URL:[Link]

  • Celebre, G., Longeri, M., & Emsley, J. W. "An investigation by N.M.R. spectroscopy of the dependence on internal motion of the orientational ordering of ethoxybenzene and 4-fluoroethoxybenzene when dissolved in a nematic solvent." Liquid Crystals, 6(6), 689-700 (1989). URL:[Link]

  • Tolman, J. R., et al. "NMR Residual Dipolar Couplings as Probes of Biomolecular Dynamics." Chemical Reviews, 106(5), 1720-1758 (2006). URL:[Link]

Sources

Comparative

Head-to-head comparison of different purification techniques for 2-fluoroethoxybenzene

An in-depth, objective comparison of purification methodologies for 2-fluoroethoxybenzene (1-ethoxy-2-fluorobenzene) requires a rigorous understanding of its physico-chemical properties. As a critical fluorinated buildin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison of purification methodologies for 2-fluoroethoxybenzene (1-ethoxy-2-fluorobenzene) requires a rigorous understanding of its physico-chemical properties. As a critical fluorinated building block in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, its purity directly dictates the success of downstream catalytic cross-coupling reactions.

This guide provides a head-to-head technical comparison of the three primary purification techniques for 2-fluoroethoxybenzene, detailing the mechanistic causality behind each method and providing self-validating experimental protocols.

Impurity Profile & Mechanistic Causality

Before selecting a purification workflow, it is imperative to define the chemical environment of the crude mixture. 2-Fluoroethoxybenzene is typically synthesized via the Williamson ether synthesis (reacting 2-fluorophenol with an ethyl halide under basic conditions) or via directed fluorination. Consequently, the crude matrix generally contains:

  • Unreacted 2-Fluorophenol: A highly polar, acidic impurity.

  • Ethyl Halides: Highly volatile alkylating agents.

  • Solvent Residues (e.g., DMF): High-boiling polar aprotic solvents that often co-distill with the target ether .

  • Structural Isomers (e.g., 3-fluoro or 4-fluoroethoxybenzene): Trace contaminants from impure starting materials that share nearly identical boiling points and polarities.

Technique 1: Fractional Vacuum Distillation

Best For: Bulk scalability (>50g) and removal of volatile solvents/polymers.

Causality & Mechanism: 2-Fluoroethoxybenzene has a boiling point of approximately 170–172 °C at standard atmospheric pressure. Extended heating at this temperature can induce thermal degradation or ether cleavage. Applying a vacuum lowers the boiling point, mitigating thermal stress. To prevent the co-distillation of high-boiling solvents like DMF, a pre-treatment aqueous wash is mandatory. DMF is highly water-soluble, whereas the fluorinated ether is hydrophobic. Furthermore, washing with an aqueous base deprotonates the unreacted 2-fluorophenol, trapping it in the aqueous phase as a water-soluble phenoxide salt .

Self-Validating Protocol:

  • Pre-treatment (Base Wash): Dilute the crude mixture in diethyl ether. Wash sequentially with 5% aqueous NaOH (to remove 2-fluorophenol) and saturated brine (to remove DMF).

  • Phase Separation & Drying: Isolate the organic layer (density ~1.1 g/mL) and dry over anhydrous MgSO4. Filter the drying agent.

  • Setup: Transfer the filtrate to a round-bottom flask equipped with a Vigreux column (to increase theoretical plates), a short-path distillation head, and a vacuum pump with a cold trap.

  • Degassing: Apply a gentle vacuum (e.g., 50 mbar) at room temperature to strip highly volatile ethyl halides and residual moisture.

  • Fractionation: Gradually increase the oil bath temperature. Discard the forerun. Collect the main fraction (2-fluoroethoxybenzene) at its reduced boiling point (~65–70 °C at 15 mmHg).

  • Validation: Analyze the main fraction via GC-FID. The protocol is self-validating: the absence of phenol and DMF peaks in the GC trace confirms the efficacy of the aqueous pre-treatment, while the baseline separation of the main peak confirms successful fractionation.

Quantitative Data: Fractional Vacuum Distillation

Fraction Temp Range (°C at 15 mmHg) Primary Composition GC Purity (%)
Forerun 30 - 55 Ethyl halides, trace water < 10.0%
Intermediate 55 - 63 Mixed ether and solvent 75.0 - 85.0%
Main Fraction 64 - 68 2-Fluoroethoxybenzene > 99.0%

| Pot Residue | > 68 | Unreacted phenols, polymers | N/A |

Technique 2: Silica Gel Flash Chromatography

Best For: Lab-scale purification (<50g) and complete removal of polar impurities.

Causality & Mechanism: When thermal sensitivity is a primary concern, flash chromatography is the preferred alternative. This technique relies on differential adsorption. The silica gel stationary phase features highly polar silanol groups. The non-polar 2-fluoroethoxybenzene elutes rapidly when flushed with a non-polar mobile phase (e.g., hexanes). Conversely, any residual 2-fluorophenol acts as a hydrogen-bond donor, interacting strongly with the silanol groups and remaining retained on the column .

Self-Validating Protocol:

  • Column Preparation: Pack a glass column with silica gel (38–75 μm) using the slurry-pack method in 100% hexanes to prevent channeling.

  • Sample Loading: Dissolve the crude 2-fluoroethoxybenzene in a minimum volume of hexanes and apply it evenly to the top of the silica bed.

  • Elution: Elute under positive nitrogen pressure using an isocratic gradient of Hexane/Ethyl Acetate (98:2 v/v). The slight addition of EtOAc sharpens the ether band without causing the phenol to co-elute.

  • Fraction Collection: Collect 20 mL fractions in borosilicate test tubes.

  • Validation: Spot fractions on TLC plates (silica gel 60 F254). Visualize using UV light (254 nm). The protocol validates itself through real-time TLC monitoring; fractions showing a single spot at Rf ~0.45 are pooled and concentrated under reduced pressure to yield the pure product.

Quantitative Data: Silica Gel Flash Chromatography

Eluent System (Hex:EtOAc) Target Analyte Retention Factor (Rf) Recovery Yield (%) Purity (GC-FID)
100:0 Non-polar impurities 0.85 N/A N/A
98:2 2-Fluoroethoxybenzene 0.45 92.0% > 99.5%

| 90:10 | 2-Fluorophenol | 0.15 | 88.0% | N/A |

Technique 3: Preparative Reverse-Phase HPLC

Best For: API-grade intermediates requiring strict isomeric resolution.

Causality & Mechanism: Standard distillation and normal-phase silica cannot effectively resolve structural isomers (e.g., 2-fluoro vs. 3-fluoroethoxybenzene) due to their nearly identical boiling points and dipole moments. Preparative Reverse-Phase HPLC (Prep-HPLC) utilizes a hydrophobic stationary phase (C18). Separation is driven by the hydrophobic partitioning of the analytes. The subtle positional shift of the fluorine atom alters the molecule's hydrophobic footprint, allowing for baseline resolution .

Self-Validating Protocol:

  • Sample Prep: Filter the crude mixture through a 0.22 μm PTFE syringe filter to protect the column frit.

  • System Equilibration: Equilibrate a C18 Prep column (250 x 21.2 mm, 5 μm) with the mobile phase: Water (0.1% Formic Acid) / Acetonitrile (60:40 v/v).

  • Injection: Inject the sample via an automated prep-sampler.

  • Gradient Elution: Run a shallow gradient from 40% to 70% Acetonitrile over 30 minutes to maximize the resolution between structural isomers.

  • Validation & Collection: Monitor absorbance simultaneously at 210 nm and 254 nm. The system is self-validating via UV-triggered fraction collection, ensuring only the peak corresponding to the exact retention time of 2-fluoroethoxybenzene is isolated.

  • Recovery: Extract the collected aqueous/organic fractions with dichloromethane, dry, and concentrate to recover the ultra-pure liquid ether.

Quantitative Data: Preparative RP-HPLC

Mobile Phase Gradient Flow Rate (mL/min) Target Analyte Retention Time (min) Isomeric Purity
40% to 70% ACN (30 min) 20.0 2-Fluoroethoxybenzene 14.5 > 99.9%
40% to 70% ACN (30 min) 20.0 3-Fluoroethoxybenzene 15.8 N/A

| 40% to 70% ACN (30 min) | 20.0 | 4-Fluoroethoxybenzene | 16.2 | N/A |

Head-to-Head Comparison Summary

TechniqueBest ForScalabilityIsomer ResolutionRelative CostTime Efficiency
Fractional Distillation Bulk purification, solvent removalHigh (>1 kg)PoorLowHigh
Flash Chromatography Lab-scale, polar impurity removalMedium (10g - 100g)Poor to ModerateMediumMedium
Preparative RP-HPLC API-grade purity, isomer separationLow (<10g)ExcellentHighLow

Decision & Experimental Workflows

PurificationDecision Start Crude 2-Fluoroethoxybenzene Mixture ScaleCheck What is the batch scale? Start->ScaleCheck LargeScale > 50 grams (Industrial/Pilot) ScaleCheck->LargeScale Large SmallScale < 50 grams (Lab/R&D) ScaleCheck->SmallScale Small Distillation Fractional Vacuum Distillation (High throughput, low cost) LargeScale->Distillation IsomerCheck Are structural isomers present? SmallScale->IsomerCheck FlashChrom Silica Gel Flash Chromatography (Removes polar impurities) IsomerCheck->FlashChrom No PrepHPLC Preparative RP-HPLC (Ultra-high purity, isomer resolution) IsomerCheck->PrepHPLC Yes

Decision matrix for selecting the optimal 2-fluoroethoxybenzene purification technique.

Workflow cluster_Dist Fractional Distillation Workflow cluster_Chrom Flash Chromatography Workflow Crude Crude Reaction Mixture (Ether, Phenol, DMF) Wash Aqueous Base Wash (Removes Phenol & DMF) Crude->Wash Route A Load Load on Silica Gel Crude->Load Route B Dry Dry over MgSO4 Wash->Dry Distill Vacuum Distillation (Collect at ~65°C/15mmHg) Dry->Distill PureA Pure 2-Fluoroethoxybenzene (99.0% GC) Distill->PureA Elute Elute: Hexane/EtOAc (98:2) Load->Elute Collect TLC Validation & Pool Elute->Collect PureB Pure 2-Fluoroethoxybenzene (99.5% GC) Collect->PureB

Experimental workflow comparing Fractional Distillation and Flash Chromatography.

References

  • Title: Method for preparing p-fluoro anisole (CN102146023B)
  • Title: Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validation

In Vitro and In Vivo Performance Comparison of 2-Fluoroethoxybenzene Analogs in PET Radiotracer Development

Target Audience: Researchers, radiochemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, radiochemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Pharmacological & Physicochemical Rationale

In the development of central nervous system (CNS) positron emission tomography (PET) radiotracers, the bioisosteric replacement of a methoxy group (–OCH₃) with a 2-fluoroethoxy group (–OCH₂CH₂F) is a foundational structural modification. This substitution is not merely a vehicle for introducing a Fluorine-18 ( 18 F) isotope—which offers a highly favorable 109.8-minute half-life compared to the 20.4-minute half-life of Carbon-11 ( 11 C)—but it fundamentally alters the physicochemical and metabolic profile of the pharmacophore.

Causality Behind the Modification:

  • Lipophilicity (LogP) Modulation: The addition of the fluoroethoxy chain slightly increases steric bulk while modulating lipophilicity. An optimal LogP (typically 2.0–3.5) is critical for passive blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Methoxybenzene derivatives are notoriously susceptible to rapid in vivo O-demethylation by hepatic cytochrome P450 enzymes. The electron-withdrawing nature of the fluorine atom in a 2-fluoroethoxybenzene analog often fortifies the ether linkage against oxidative cleavage, prolonging the biological half-life of the parent tracer.

  • Defluorination Risks: The primary vulnerability of fluoroalkyl chains is in vivo defluorination, which releases free [ 18 F]fluoride that accumulates in the skull, confounding cortical PET signals. However, 2-fluoroethoxy groups attached to aromatic rings generally exhibit superior stability compared to aliphatic fluoro-analogs.

This guide objectively compares the in vitro and in vivo performance of 2-fluoroethoxybenzene analogs against their methoxy counterparts across two critical neuroimaging targets: α -Synuclein and Colony-Stimulating Factor 1 Receptor (CSF1R) .

Case Study 1: α -Synuclein Imaging (Phenothiazine Derivatives)

The fibrillary aggregation of α -synuclein is the pathological hallmark of Parkinson's disease. Developing a tracer that selectively binds α -synuclein over β -amyloid (A β ) and tau is a major field challenge.

Researchers evaluated two phenothiazine-based analogs: the methoxy derivative [ 11 C]2a (3-methoxy-7-nitro-10H-phenothiazine) and its 2-fluoroethoxy analog [ 18 F]2b (3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine)[1].

Performance Comparison
  • In Vitro Affinity: The methoxy analog[ 11 C]2a demonstrated a slightly higher binding affinity ( Ki​ = 32.1 ± 1.3 nM) compared to the 2-fluoroethoxy analog [ 18 F]2b ( Ki​ = 49.0 ± 4.9 nM)[1]. The minor drop in affinity suggests that the steric bulk of the fluoroethoxy chain slightly perturbs the binding pocket interaction, though it remains within a viable nanomolar range[1].

  • In Vivo BBB Penetration: Ex vivo biodistribution studies in normal Sprague-Dawley rats confirmed that both radioligands successfully crossed the BBB, demonstrating high initial brain uptake at 5 minutes post-injection[1].

  • In Vivo Kinetics & Stability: While[ 11 C]2a showed faster washout kinetics, [ 18 F]2b exhibited highly stable bone uptake over time[1]. The lack of rising radioactivity in the bone definitively proved that the 2-fluoroethoxybenzene ether linkage resisted in vivo defluorination, validating its structural stability[1].

Case Study 2: CSF1R Neuroinflammation Tracers

CSF1R is a prime biomarker for neuroinflammation, specifically targeting activated microglia. Existing tracers often suffer from low brain penetrance or high non-specific binding.

Recent studies compared the methoxy-based tracer [ 11 C]FJRD against the 2-fluoroethoxybenzene analog [ 18 F]4 [2][3].

Performance Comparison
  • In Vitro Specificity: [ 11 C]FJRD (the methoxy analog) exhibited exceptional affinity for CSF1R (IC 50​ = 1.4 nM)[2]. However, in vitro autoradiography revealed significant off-target binding; the addition of blocking agents like GW2580 and BLZ945 showed minimal blocking effects in healthy tissue, indicating unignorable non-specific binding[3].

  • In Vivo Performance: The 2-fluoroethoxy analog, [ 18 F]4, demonstrated a highly favorable in vivo profile. In lipopolysaccharide (LPS)-treated mouse models of neuroinflammation,[ 18 F]4 achieved a 25% increase in brain uptake compared to normal controls, successfully mapping microglial activation[2]. Furthermore, pretreatment with a cold compound significantly decreased its brain uptake, validating its in vivo specificity[2].

Quantitative Data Summary

The following table synthesizes the experimental data, highlighting the trade-offs between methoxy and 2-fluoroethoxybenzene substitutions.

TargetAnalog TypeRadiotracerIn Vitro AffinityBBB PenetrationIn Vivo Stability / Specificity
α -Synuclein Methoxy[ 11 C]2a Ki​ = 32.1 nMHigh (5 min peak)Fast washout; susceptible to metabolism
α -Synuclein 2-Fluoroethoxy[ 18 F]2b Ki​ = 49.0 nMHigh (5 min peak)Excellent; no defluorination observed
CSF1R Methoxy[ 11 C]FJRDIC 50​ = 1.4 nMLow/ModerateHigh off-target binding in vitro
CSF1R 2-Fluoroethoxy[ 18 F]4IC 50​ = 12.0 nMHighHigh specificity; 25% uptake increase in LPS models

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies represent the gold-standard, self-validating workflows used to generate the comparative data above.

Protocol A: In Vitro Autoradiography (Specificity Validation)

Objective: Quantify the ratio of specific target binding to non-specific lipid/off-target binding.

  • Tissue Preparation: Section fresh-frozen rodent or human post-mortem brain tissue at 20 µm thickness using a cryostat. Mount on positively charged glass slides.

  • Radioligand Incubation (Total Binding): Incubate sections in Tris-HCl buffer (pH 7.4) containing 1 nM of the radiotracer (e.g.,[ 18 F]2b) for 60 minutes at room temperature.

  • Self-Validation (Non-Specific Binding): In parallel, co-incubate adjacent tissue sections with 1 nM radiotracer plus 10 µM of the unlabeled authentic standard (cold compound).

    • Causality: The 10,000-fold excess of cold compound competitively saturates all specific receptor sites. Any radioactive signal remaining on these slides represents non-specific binding (e.g., lipophilic trapping). Subtracting this from the Total Binding yields the true Specific Binding.

  • Washing & Acquisition: Wash slides sequentially in ice-cold buffer (2 × 5 min) to arrest binding kinetics and remove unbound tracer. Dry under a stream of cool air and expose to a phosphor imaging plate for 12–24 hours.

Protocol B: In Vivo MicroPET & Defluorination Monitoring

Objective: Assess BBB penetrance, washout kinetics, and metabolic stability of the C-F bond.

  • Administration: Inject 10–15 MBq of the formulated radiotracer via the lateral tail vein of a conscious, wild-type rodent.

  • Dynamic Acquisition: Anesthetize the subject (isoflurane) and perform a continuous 60-minute dynamic PET scan.

    • Causality: Dynamic scanning captures the arterial input function, the peak initial brain uptake (verifying BBB permeability), and the subsequent washout phase (verifying reversible binding, which is critical to avoid background accumulation).

  • Self-Validation (Defluorination Check): During image reconstruction, draw a Region of Interest (ROI) specifically over the skull/cancellous bone.

    • Causality: Free[ 18 F]fluoride has a high affinity for hydroxyapatite in bone. A rising time-activity curve (TAC) in the skull ROI definitively proves that the 2-fluoroethoxy group is undergoing in vivo metabolic cleavage. A flat or declining bone TAC confirms the stability of the analog.

Visualizations

G A Radiotracer Synthesis (18F-Fluoroalkylation) B In Vitro Evaluation (Binding Affinity & Autoradiography) A->B Quality Control Passed C In Vivo MicroPET (BBB Penetration & Kinetics) B->C High Affinity (Ki < 50 nM) D Ex Vivo Biodistribution (Metabolic Stability & Defluorination) C->D Post-Scan Analysis

Figure 1: Standardized workflow for the in vitro and in vivo evaluation of 2-fluoroethoxybenzene PET radiotracers.

Metabolism M_Parent Methoxybenzene Analog (e.g., [11C]2a) M_Metab O-Demethylation (Rapid Clearance) M_Parent->M_Metab CYP450 Enzymes F_Parent 2-Fluoroethoxybenzene Analog (e.g., [18F]2b) F_Metab Stable Ether Linkage (No Defluorination) F_Parent->F_Metab In Vivo Resistance

Figure 2: Comparative metabolic pathways of methoxybenzene versus 2-fluoroethoxybenzene analogs.

References

  • Zhang, X., Jin, H., Padakanti, P. K., Li, J., Yang, H., Fan, J., Mach, R. H., Kotzbauer, P., & Tu, Z. (2014). Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. Applied Sciences, 4(1), 66-78.[Link]

  • Rui, X., Ding, Y., Zhang, N., Zhao, X., Seki, C., Yamasaki, T., Fujinaga, M., Zhang, M.-R., Qian, J., Ji, B., & Zhou, R. (2025). Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. EJNMMI Radiopharmacy and Chemistry, 10(1).[Link]

  • Horti, A. G., et al. (2023). Candidate Tracers for Imaging Colony-Stimulating Factor 1 Receptor in Neuroinflammation with Positron Emission Tomography: Issues and Progress. ACS Pharmacology & Translational Science.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzene, 2-fluoroethoxy-

This document provides essential safety and logistical information for the proper disposal of Benzene, 2-fluoroethoxy- (CAS No. 405-97-0).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of Benzene, 2-fluoroethoxy- (CAS No. 405-97-0). As a fluorinated aromatic ether, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who may utilize this or structurally similar compounds in their work.

The causality behind these procedures is rooted in the compound's chemical nature. The presence of a benzene ring suggests potential toxicity and carcinogenicity, similar to benzene itself, which is a known human carcinogen[1][2][3][4]. The carbon-fluorine bond indicates it is a halogenated organic compound, placing it in a specific category of regulated hazardous waste[5][6]. Furthermore, as an ether, it has the potential, albeit unconfirmed for this specific molecule, to form explosive peroxides over time, especially after a container has been opened[7][8]. Therefore, the following procedures are designed as a self-validating system to mitigate these risks.

Hazard Identification and Risk Assessment

Table 1: Physicochemical and Inferred Hazard Profile of Benzene, 2-fluoroethoxy-

PropertyValue / Inferred CharacteristicRationale & Authoritative Source
Molecular Formula C₈H₉FOPubChem CID 136254[9]
Molecular Weight 140.15 g/mol PubChem CID 136254[9]
Physical State Likely a colorless liquid at room temperature.Based on similar compounds like (2,2,2-trifluoroethoxy)benzene[10].
Flammability Assumed Flammable. The benzene component makes it highly likely to be flammable, similar to benzene itself which has a flash point of -11°C[11]. Disposal should always be in a container for flammable liquids, kept away from ignition sources[12][13].
Toxicity Assumed Toxic and potentially Carcinogenic. The benzene ring is a structural alert for carcinogenicity and toxicity[1][4][14]. Chronic exposure to benzene is linked to leukemia[4]. Fluorinated compounds can also exhibit unique toxicological profiles[10]. Assumed to be an irritant to skin, eyes, and the respiratory tract[2][14].
Environmental Hazard Harmful to aquatic life. Aromatic hydrocarbons often exhibit aquatic toxicity[12][14]. It must not be disposed of down the drain[7][15][16].
Reactivity Potential for Peroxide Formation. As an ether, it may form explosive peroxides upon exposure to air and light, especially in opened containers[7]. Containers should be dated upon opening and disposed of within 6-12 months[7][8].
Regulatory Framework: A Halogenated Organic Compound

Benzene, 2-fluoroethoxy- contains a carbon-halogen bond (C-F), classifying it as a Halogenated Organic Compound (HOC). This is a critical designation for waste disposal. In the United States, HOCs are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[17]. Waste streams containing HOCs must be segregated from non-halogenated waste. This is not only for regulatory compliance but also for practical reasons, as the disposal cost for halogenated waste is typically higher than for non-halogenated waste due to the different treatment methods required[15].

Core Disposal Workflow

The primary directive for disposing of Benzene, 2-fluoroethoxy- is not to attempt chemical neutralization or inactivation in the lab unless a specifically validated and approved protocol is in place. Such procedures, like using Fenton's reagent for benzene destruction, are complex and require analytical verification[18]. The safest and most compliant method is to collect the waste for professional disposal by a licensed hazardous waste management company.

The following diagram outlines the essential decision-making and operational workflow for proper disposal.

DisposalWorkflow Disposal Workflow for Benzene, 2-fluoroethoxy- Start Waste Generated (Benzene, 2-fluoroethoxy-) PPE Step 1: Don Correct PPE (Goggles, Lab Coat, Compatible Gloves) Start->PPE Container Step 2: Select Waste Container (Glass or HDPE, Screw Cap) PPE->Container Labeling Step 3: Label Container ('Hazardous Waste', 'Flammable', 'Halogenated Organics', Full Chemical Name) Container->Labeling Accumulation Step 4: Add Waste to Container (Use funnel, avoid splashes) Labeling->Accumulation Storage Step 5: Store Securely (Closed Container in Satellite Accumulation Area, in Secondary Containment) Accumulation->Storage Pickup Step 6: Arrange for Disposal (Contact EHS/Licensed Waste Contractor) Storage->Pickup End Waste Removed by Professionals Pickup->End

Caption: Workflow for the safe segregation and disposal of Benzene, 2-fluoroethoxy-.

Detailed Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Objective: To safely collect and store waste Benzene, 2-fluoroethoxy- for professional disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (glass or High-Density Polyethylene - HDPE)

  • Hazardous waste labels (provided by your institution's Environmental Health & Safety department)

  • Secondary containment bin

Methodology:

  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, at a minimum, wear:

    • ANSI Z87.1 compliant safety goggles[19].

    • A flame-retardant lab coat[12].

    • Chemically resistant gloves. While specific breakthrough data for this compound is unavailable, double-gloving with nitrile gloves may be sufficient for incidental contact[19]. For transfers of larger volumes, more robust gloves like Viton or Neoprene should be considered.

  • Prepare the Waste Container:

    • Select a clean, compatible waste container. Glass is generally preferred for organic solvents. Ensure the container has a tight-fitting screw cap to prevent leaks and vapor escape[20].

    • Affix a hazardous waste tag or label to the container before adding any waste[16][20].

    • Clearly write all required information on the label, including:

      • The words "Hazardous Waste"[15].

      • The full chemical name: "Benzene, 2-fluoroethoxy-" and any other components in the waste stream with their approximate percentages[15]. Do not use abbreviations[20].

      • The associated hazards: "Flammable," "Toxic," "Irritant."

  • Segregate and Accumulate Waste:

    • This waste must be collected in a container designated for Halogenated Organic Waste [15][20]. Do not mix with non-halogenated solvents unless unavoidable, as this will require the entire mixture to be treated as more expensive halogenated waste[15][20].

    • When transferring waste, use a funnel to prevent spills.

    • Keep the waste container closed at all times except when actively adding waste[17][20]. This minimizes the release of flammable and toxic vapors.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion[21].

  • Store the Waste Container:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a flammable storage cabinet[17][19].

    • The container must be kept in a secondary containment bin to catch any potential leaks[16].

    • Store away from heat, open flames, and other ignition sources[12][13].

  • Arrange for Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup[7][17].

    • Follow all institutional procedures for waste collection requests.

Management of Spills and Empty Containers
  • Spill Response: For small spills inside a chemical fume hood, use an appropriate absorbent material (e.g., sand, vermiculite, or a commercial solvent spill pad)[11][19]. Collect the contaminated absorbent material, place it in a sealed, labeled bag or container, and dispose of it as hazardous waste[19]. For large spills, evacuate the area, alert others, and contact your institution's emergency response team immediately[16].

  • Empty Container Disposal: A container that held Benzene, 2-fluoroethoxy- is still considered hazardous waste.

    • Do not simply discard it in the regular trash.

    • The standard procedure for non-acutely hazardous waste is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol)[7].

    • The rinsate must be collected and disposed of as halogenated hazardous waste[7].

    • After rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for clean glassware or plastic[17].

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Benzene, 2-fluoroethoxy-, upholding the principles of laboratory safety and environmental stewardship.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136254, Benzene, 2-fluoroethoxy-.
  • CymitQuimica. (n.d.). CAS 17351-95-0: (2,2,2-trifluoroethoxy)benzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, (2-fluoroethyl)- (CAS 458-87-7).
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Benchchem. (n.d.). (2-Fluoroethyl)benzene.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316412, (Fluoromethoxy)benzene.
  • University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzene.
  • University of Michigan Environment, Health & Safety. (2022, April 14). Benzene - Standard Operating Procedure.
  • Zaera Research Group, University of California, Riverside. (2022, October 11). Diethyl ether - Standard Operating Procedure.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: Benzene, (trifluoromethoxy)-.
  • University of California, Santa Barbara. (2022, October 6). Diethyl ether - Standard Operating Procedure (SOP).
  • Occupational Safety and Health Administration. (n.d.). 1910.1028 App B - Substance Technical Guidelines, Benzene.
  • YPF Quimica. (n.d.). Safety Data Sheet: Benzene.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Rosneft Deutschland. (2022, April 22). Safety Data Sheet: Benzene.
  • GOV.UK. (2024, October 4). Benzene: general information.
  • MPLX. (2017, December 12). Safety Data Sheet: Benzene.
  • New Jersey Department of Health. (n.d.). Benzene - Hazardous Substance Fact Sheet.
  • Rosneft Deutschland. (n.d.). Safety Data Sheet: Benzene.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzene.
  • Fisher Scientific. (2024, March 1). Safety Data Sheet: 1-Fluoro-2-(trifluoromethoxy)benzene.
  • Chevron Phillips Chemical. (2021, September 23). Safety Data Sheet: Benzene.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007, August). Benzene Public Health Statement.
  • D'Arienzo, M., et al. (2021). Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes. Viruses, 13(4), 643.
  • Xue, X., et al. (2015). The destruction of benzene by calcium peroxide activated with Fe(II) in water. Frontiers of Environmental Science & Engineering, 9(4), 623-630.
  • Lee, K. (1999). Benzene-Induced Uncoupling of Naphthalene Dioxygenase Activity and Enzyme Inactivation by Production of Hydrogen Peroxide. Journal of Bacteriology, 181(8), 2719-2725.
  • Sigma-Aldrich. (n.d.). Viral Inactivation.
  • Vimont, A., et al. (2023). Inactivation of foodborne viruses by novel organic peroxyacid-based disinfectants. Frontiers in Microbiology, 14.

Sources

Handling

Personal protective equipment for handling Benzene, 2-fluoroethoxy-

Comprehensive Safety and Operational Guide for Handling Benzene, 2-fluoroethoxy- (CAS 405-97-0) Executive Summary & Chemical Profile Benzene, 2-fluoroethoxy- (commonly referred to as 2-fluoroethoxybenzene) is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Benzene, 2-fluoroethoxy- (CAS 405-97-0)

Executive Summary & Chemical Profile

Benzene, 2-fluoroethoxy- (commonly referred to as 2-fluoroethoxybenzene) is a specialized halogenated aromatic ether utilized extensively as a building block in pharmaceutical synthesis and medicinal chemistry. While it provides unique lipophilic and electronic properties critical for drug development, its dual functional groups—an aromatic ether and an aliphatic organofluorine—present specific handling, storage, and disposal challenges. This guide establishes a self-validating operational protocol to ensure absolute safety and regulatory compliance during laboratory operations.

Mechanistic Hazard Analysis

Understanding the chemical causality behind the hazards of 2-fluoroethoxybenzene is critical for effective risk mitigation:

  • Auto-oxidation & Peroxide Formation: The ether linkage contains abstractable alpha-hydrogens. Upon exposure to ambient oxygen and light, these hydrogens undergo a radical chain reaction, forming explosive hydroperoxides over time (1)[1]. The National Research Council mandates that peroxide-forming solvents be strictly monitored to prevent shock-sensitive detonations[1].

  • Thermal Degradation & HF Release: While the 2-fluoroethyl moiety is stable under standard ambient conditions, exposure to extreme heat, open flames, or strong acidic hydrolysis can induce elimination reactions. This thermal decomposition emits acrid smoke and highly toxic, corrosive Hydrogen Fluoride (HF) gas (2)[2].

  • Systemic Toxicity: The lipophilic nature of the benzene ring, combined with the ether oxygen, facilitates rapid dermal absorption. Systemic exposure to halogenated aromatic ethers can cause moderate eye irritation, corneal injury, skin irritation, and potential hemolysis[2].

Tiered Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, employers are required to assess workplace hazards and provide appropriate personal protective equipment (3)[3]. To ensure maximum safety, the following tiered PPE system must be implemented when handling 2-fluoroethoxybenzene:

Protection ZoneIncidental Contact (< 5 mL)Prolonged Handling / Spill ResponseMechanistic Rationale
Eye/Face ANSI Z87.1 Safety GogglesGoggles + Full Face ShieldProtects against splash hazards and potential peroxide micro-detonations[3].
Hand Nitrile (≥ 5 mil thickness)Viton® or Butyl RubberAromatic ethers rapidly permeate standard latex. Fluoropolymers (Viton) resist non-polar aromatic solvents.
Body Flame-Resistant (FR) Lab CoatFR Coat + Chemical ApronMitigates flammability risks; prevents dermal absorption through clothing[3].
Respiratory Chemical Fume Hood (80-120 fpm)NIOSH-Approved Half-Mask with OV CartridgeNIOSH guidelines mandate Organic Vapor (OV) cartridges for halogenated ether vapors if ventilation fails (4)[4].

Operational Workflow: Safe Dispensing and Handling

To prevent auto-oxidation and systemic exposure, follow this step-by-step methodology for dispensing 2-fluoroethoxybenzene. This protocol is designed to be self-validating, meaning you cannot proceed to the next step without confirming the safety of the previous one.

Step 1: Pre-Operational Verification

  • Verify that the chemical fume hood is fully operational with a face velocity between 80-120 feet per minute (fpm).

  • Don all required PPE as specified in the matrix above, ensuring no exposed skin around the wrists or neck[3].

Step 2: Peroxide Screening (Critical)

  • Before opening any reagent bottle older than 3 months, test for peroxides using KI-starch indicator strips[1].

  • Causality: Friction from unscrewing a cap on a highly peroxidized bottle can cause a localized detonation. If the peroxide concentration is >20 ppm, do not proceed; the solvent is unsafe to handle and must be chemically quenched using ferrous sulfate[1].

Step 3: Inert Atmosphere Dispensing

  • Clamp the reagent bottle securely within the fume hood.

  • Utilize Schlenk line techniques or a glovebox to dispense the chemical under an inert atmosphere (Argon or Nitrogen).

  • Causality: Displacing oxygen prevents the radical auto-oxidation cascade that leads to hydroperoxide formation[1].

Step 4: Post-Dispensing Purge

  • Flush the reagent bottle headspace with inert gas for 30 seconds.

  • Seal immediately with a PTFE-lined cap and wrap with Parafilm. Store in a dark, cool, and well-ventilated flammables cabinet.

Emergency & Disposal Protocols

  • Spill Response: Do not use combustible absorbents (e.g., sawdust or paper towels). Use inert siliceous absorbents like diatomaceous earth or vermiculite. If HF release is suspected due to a localized fire or high heat, apply calcium carbonate to neutralize the spill and have Calcium Gluconate gel immediately available for any dermal exposure.

  • Waste Segregation: 2-fluoroethoxybenzene must be strictly segregated and disposed of as "Halogenated Organic Waste." Never mix this waste stream with strong oxidizers, alkali metals, or concentrated acids, which can trigger violent exothermic degradation[2].

Operational Workflow Visualization

HandlingWorkflow N1 Pre-Operation: Verify Fume Hood & Don PPE N2 Peroxide Screening (KI Starch Test) N1->N2 N3 Quench & Dispose (Ferrous Sulfate) N2->N3 Peroxides >20 ppm N4 Dispense Chemical (Schlenk Line / Ar) N2->N4 Peroxides <20 ppm N5 Spill Event? N4->N5 N6 Spill Protocol: Absorb & Contain N5->N6 Yes N7 Execute Reaction (e.g., Alkylation) N5->N7 No N8 Waste Segregation (Halogenated Organics) N6->N8 N7->N8

Fig 1. Safe handling, peroxide screening, and disposal workflow for halogenated ethers.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." Available at: [Link]

  • Berkeley Lab EHS. "Management of Peroxide-Forming Organic Solvents." Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry." Available at: [Link]

Sources

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